Sodium tetraethylborate
Description
Properties
IUPAC Name |
sodium;tetraethylboranuide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20B.Na/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBMTRYJRHYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC)(CC)(CC)CC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165859 | |
| Record name | Sodium tetraethylborate | |
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Molecular Weight |
150.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White, off-white, or yellow crystals; [Alfa Aesar MSDS] | |
| Record name | Sodium tetraethylborate | |
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CAS No. |
15523-24-7 | |
| Record name | Sodium tetraethylborate | |
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| Record name | Sodium tetraethylborate | |
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| Record name | Sodium tetraethylborate | |
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Foundational & Exploratory
Synthesis and Characterization of Sodium Tetraethylborate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetraethylborate (NaBEt₄) is an organoboron compound with significant applications in organic synthesis and analytical chemistry. It serves as a potent ethylating agent, finding use in the derivatization of organometallic compounds for analysis and as a precursor in the synthesis of various boron-containing molecules. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in structured tables, and visualizations of key processes.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of triethylborane (B153662) with a sodium source. Two common methods are the reaction with sodium hydride and the reaction with a sodium alkoxide.
Synthesis via Reaction with Sodium Hydride
One established method for the preparation of this compound involves the reaction of triethylborane (Et₃B) with sodium hydride (NaH). This reaction is typically carried out in an ether or hydrocarbon solvent. The overall reaction can be represented as:
Et₃B + NaH → Na⁺[Et₃BH]⁻ (intermediate) Na⁺[Et₃BH]⁻ + Et₃B → NaBEt₄ + BH₃
A related preparation involves treating a hot toluene (B28343) slurry of sodium hydride with triethylborane to yield sodium triethylborohydride, which can be a precursor to this compound.[1]
Synthesis via Reaction with Sodium Alkoxide
An alternative and efficient method for producing high-purity this compound involves the reaction of triethylborane with a sodium alkoxide, such as sodium methoxide (B1231860) (NaOCH₃).[2] This process is advantageous as it avoids the use of halide-containing reagents.[2] The reaction is typically performed by heating the reactants, and the stoichiometry can vary.[2] A preferred process involves reacting triethylborane with sodium methoxide.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound from Triethylborane and Sodium Methoxide
Materials:
-
Triethylborane (Et₃B)
-
Sodium methoxide (NaOCH₃)
-
Cyclohexane (B81311) (anhydrous)
-
Toluene (anhydrous)
-
Petroleum ether (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Jacketed reactor with temperature control
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Under an inert atmosphere, charge the jacketed reactor with sodium methoxide.
-
Add anhydrous cyclohexane to create a slurry.
-
Slowly add a slight excess of triethylborane (e.g., a 1.3:1 molar ratio of Et₃B to NaOCH₃) to the stirred slurry.
-
Carefully heat the reaction mixture to approximately 190°C, maintaining the temperature within ±5°C.[3] The reaction is exothermic and requires careful temperature management.[3]
-
Maintain the reaction at this temperature for a designated period (e.g., 1-2 hours) to ensure completion.
-
Cool the reaction mixture to ambient temperature. The product, this compound, will precipitate from the cyclohexane.[3]
-
Isolate the solid product by filtration under an inert atmosphere.
-
Wash the crude product with anhydrous toluene to remove any unreacted starting materials and byproducts.
-
For further purification, recrystallize the this compound from hot toluene or petroleum ether to yield high-purity crystals.[3]
-
Dry the purified product under vacuum to remove all traces of solvent.
Logical Workflow for Synthesis and Purification
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity and purity. Key characterization techniques include the determination of physical properties and spectroscopic analysis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₂₀BNa |
| Molecular Weight | 150.05 g/mol |
| Appearance | White to off-white or yellow crystalline powder[3] |
| Melting Point | 140–142 °C (decomposes)[3] |
| Solubility | Decomposes in water; stable in dry hydrocarbons[3] |
| Stability | Air and moisture sensitive; pyrophoric |
Spectroscopic Data
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for boron-containing compounds. For tetraalkylborates, the chemical shift is expected to be in the range of -15 to -22 ppm.[4]
-
¹H NMR and ¹³C NMR: The ¹H and ¹³C NMR spectra will show signals corresponding to the ethyl groups. Due to the symmetry of the tetraethylborate anion, simplified spectra are expected. The ¹H NMR spectrum would likely show a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. The ¹³C NMR spectrum would show two distinct signals for the methylene and methyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the C-H and C-C bonds within the ethyl groups, as well as B-C bonds.
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-2850 | C-H stretching vibrations |
| ~1460 | C-H bending vibrations (CH₂) |
| ~1375 | C-H bending vibrations (CH₃) |
| ~1100-1000 | C-C stretching vibrations |
| ~700-600 | B-C stretching vibrations |
Note: The exact peak positions may vary slightly.
Experimental Protocols for Characterization
Protocol 2: NMR Spectroscopic Analysis
Materials:
-
Purified this compound
-
Anhydrous deuterated solvent (e.g., THF-d₈, Benzene-d₆)
-
NMR tubes and caps
-
NMR spectrometer
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox), dissolve a small amount of the purified this compound in the anhydrous deuterated solvent in an NMR tube.
-
Seal the NMR tube securely.
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra according to the instrument's standard operating procedures. For ¹¹B NMR, use a boron-free quartz NMR tube for optimal results.
-
Process the spectra to determine chemical shifts, multiplicities, and integration.
Protocol 3: FTIR Spectroscopic Analysis
Materials:
-
Purified this compound
-
Anhydrous KBr (for solid-state pellet) or a suitable solvent for solution-state analysis
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR or transmission)
Procedure:
-
For solid-state analysis, prepare a KBr pellet by grinding a small amount of the purified this compound with anhydrous KBr and pressing the mixture into a thin, transparent disk. This must be done in a dry environment due to the moisture sensitivity of the compound.
-
Alternatively, for solution-state analysis, dissolve the sample in a suitable anhydrous, IR-transparent solvent in a sealed liquid cell.
-
Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Identify and assign the characteristic absorption bands.
General Characterization Workflow
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of this compound. The provided experimental protocols offer a starting point for the laboratory preparation and analysis of this important organoboron reagent. Adherence to inert atmosphere techniques is crucial throughout the synthesis and handling of this air and moisture-sensitive compound. Proper characterization using the described spectroscopic methods will ensure the identity and purity of the synthesized this compound for its intended applications in research and development.
References
"physical and chemical properties of sodium tetraethylborate"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetraethylborate (NaBEt₄) is a highly reactive organoboron compound that serves as a potent ethylating agent.[1][2] Its utility is most pronounced in analytical chemistry, where it is employed as a derivatizing agent to enhance the volatility of organometallic compounds for gas chromatography (GC) analysis.[3][4] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a summary of its key characteristics.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid that is highly sensitive to air and moisture.[5][6] It is pyrophoric, meaning it can ignite spontaneously upon contact with air, and reacts violently with water.[7][8] Due to its reactive nature, it must be handled under an inert atmosphere.[8]
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₂₀BNa | [7][9] |
| Molecular Weight | 150.05 g/mol | [7][9] |
| CAS Number | 15523-24-7 | [5][9] |
| Appearance | White, off-white, or yellow crystals/crystalline powder | [5][6][7] |
| Melting Point | 140-142 °C (decomposes) | [5][9] |
| Solubility | Reacts violently with water; soluble in dry hydrocarbons | [5][8][10] |
Chemical Properties
The chemical reactivity of this compound is dominated by its function as an ethyl group donor. A summary of its key chemical properties is presented in Table 2.
| Property | Description | Reference(s) |
| Reactivity with Water | Reacts violently with water, releasing flammable gases. | [7][8] |
| Air Sensitivity | Pyrophoric; catches fire spontaneously if exposed to air. | [7][8] |
| Thermal Stability | Decomposes at its melting point. | [5] |
| Use as a Derivatizing Agent | Reacts with organometallic compounds (e.g., organotin, organolead, organomercury) to form more volatile ethylated derivatives for GC analysis. | [1][3][4] |
| Reducing Properties | Can act as a reducing agent in some organic reactions. | [6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of triethylborane (B153662) with sodium hydride. The following is a representative protocol based on established synthetic methods.
Reaction:
(C₂H₅)₃B + NaH → Na⁺[B(C₂H₅)₃H]⁻ Na⁺[B(C₂H₅)₃H]⁻ + C₂H₄ → Na⁺[B(C₂H₅)₄]⁻
Materials:
-
Triethylborane ((C₂H₅)₃B)
-
Sodium hydride (NaH)
-
Ethylene (B1197577) (C₂H₄)
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: All glassware must be rigorously dried and the reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Sodium Hydride: A suspension of sodium hydride in an anhydrous solvent is prepared in a reaction flask.
-
Addition of Triethylborane: Triethylborane is added dropwise to the sodium hydride suspension at a controlled temperature. This reaction forms sodium triethylborohydride.
-
Ethylene Addition: Ethylene gas is then bubbled through the reaction mixture. The ethylene inserts into the boron-hydride bond of sodium triethylborohydride to yield this compound.
-
Isolation: The solvent is removed under vacuum, and the resulting solid this compound is washed with a dry, non-reactive solvent (e.g., pentane) to remove any unreacted starting materials.
-
Drying and Storage: The product is dried under high vacuum and stored in a tightly sealed container under an inert atmosphere.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Derivatization of Organotin Compounds in Water Samples
This compound is widely used for the ethylation of organotin compounds in environmental samples to facilitate their analysis by GC-MS. The following is a typical protocol.
Materials:
-
Water sample containing organotin compounds
-
This compound solution (e.g., 2% w/v in ethanol, tetrahydrofuran, or 0.1 M NaOH)
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 4-5)
-
Extraction solvent (e.g., hexane (B92381) or pentane)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Sample Preparation: To a known volume of the water sample, add the buffer solution to adjust the pH to between 4 and 5.
-
Derivatization: Add an excess of the this compound solution to the buffered sample. The mixture is then agitated (e.g., shaken or vortexed) for a specific period (e.g., 30 minutes) to ensure complete derivatization.
-
Extraction: The ethylated organotin compounds are then extracted from the aqueous phase using a suitable organic solvent like hexane. The extraction is typically performed by vigorous shaking in a separatory funnel.
-
Drying: The organic layer is separated and dried over anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried organic extract is then concentrated if necessary and analyzed by GC-MS.
Diagram of Derivatization and Analysis Workflow
Caption: Workflow for organotin derivatization and analysis.
Conclusion
This compound is a valuable and highly reactive reagent with specific applications in chemical synthesis and analytical chemistry. Its pyrophoric and water-reactive nature necessitates careful handling under inert conditions. The primary utility of this compound lies in its ability to act as an efficient ethylating agent, particularly for the derivatization of organometallic compounds, which is a critical step for their sensitive detection by gas chromatography. The experimental protocols provided in this guide offer a foundation for the safe and effective use of this compound in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Triethylborane - Wikipedia [en.wikipedia.org]
- 3. Inorganic Syntheses [cincinnatistate.ecampus.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
"sodium tetraethylborate CAS number and molecular structure"
CAS Number: 15523-24-7
Molecular Structure and Properties
Sodium tetraethylborate, a potent organoboron compound, possesses the chemical formula C₈H₂₀BNa and a molecular weight of approximately 150.05 g/mol .[1] Its structure consists of a central boron atom bonded to four ethyl groups, forming a tetraethylborate anion, with a sodium cation providing the counter charge. The linear formula is represented as (C₂H₅)₄BNa. This compound typically appears as a white to off-white crystalline powder.[1]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 15523-24-7 |
| Molecular Formula | C₈H₂₀BNa |
| Molecular Weight | 150.05 g/mol [1] |
| InChI Key | SZSBMTRYJRHYNI-UHFFFAOYSA-N |
| SMILES | [Na+].CC--INVALID-LINK--(CC)CC |
Physicochemical Properties
| Property | Value |
| Melting Point | 140-142 °C (decomposes) |
| Solubility | Decomposes in water. Stable in dry hydrocarbon solvents. Soluble in tetrahydrofuran (B95107) (THF). |
| Appearance | White to off-white crystalline powder[1] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of triethylborane (B153662) with sodium hydride. This reaction is typically carried out in an inert solvent, such as toluene (B28343), under heating.
Experimental Protocol: Synthesis from Triethylborane and Sodium Hydride
Materials:
-
Triethylborane (BEt₃)
-
Sodium hydride (NaH)
-
Anhydrous toluene
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk line apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Under an inert atmosphere, a slurry of sodium hydride in anhydrous toluene is prepared in a Schlenk flask equipped with a reflux condenser and a magnetic stirrer.
-
Triethylborane is added dropwise to the heated slurry of sodium hydride in toluene.
-
The reaction mixture is then heated to reflux and maintained at this temperature with vigorous stirring to ensure complete reaction. The progress of the reaction can be monitored by observing the consumption of the sodium hydride.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The resulting this compound, which may precipitate out of the solution upon cooling, can be isolated by filtration under an inert atmosphere.
-
The isolated solid is washed with a dry, non-reactive solvent like hexane (B92381) to remove any unreacted starting materials and byproducts.
-
The final product is dried under vacuum to yield pure this compound.
Note: This is a generalized protocol. For specific and validated procedures, refer to relevant literature.
Applications in Research and Drug Development
The primary application of this compound in research, particularly in environmental and analytical chemistry, is as a derivatizing agent. Its utility stems from its ability to act as an efficient ethyl group donor.
Derivatization of Organometallic Compounds for GC-MS Analysis
Many organometallic compounds, such as organotins, are often ionic and non-volatile, making them unsuitable for direct analysis by gas chromatography-mass spectrometry (GC-MS). This compound is employed to convert these polar analytes into their more volatile and thermally stable ethylated derivatives. This process, known as ethylation, significantly enhances their chromatographic separation and subsequent detection.
Experimental Protocol: Ethylation of Organotin Compounds in Water Samples
Materials:
-
Water sample containing organotin compounds
-
This compound solution (e.g., 1% w/v in a suitable solvent)
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 4-5)
-
Organic extraction solvent (e.g., hexane or dichloromethane)
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (optional, for quantification)
Procedure:
-
An aqueous sample is placed in a reaction vessel.
-
The pH of the sample is adjusted to a range of 4-5 using a suitable buffer. This pH range is generally optimal for the ethylation of organotin compounds.[2]
-
An excess of the this compound solution is added to the buffered sample. An excess is necessary to ensure complete derivatization, as the reagent can also react with other components in the sample matrix.[2]
-
The mixture is shaken vigorously to facilitate the ethylation reaction.
-
The newly formed volatile ethylated organotin derivatives are then extracted from the aqueous phase using an organic solvent like hexane.
-
The organic extract is separated and dried over anhydrous sodium sulfate to remove any residual water.
-
The dried extract is then concentrated to a suitable volume before analysis by GC-MS.
Handling and Safety
This compound is a highly reactive and hazardous compound that requires careful handling in a controlled laboratory environment.
-
Pyrophoric Nature: It is pyrophoric, meaning it can ignite spontaneously upon contact with air.
-
Water Reactivity: It reacts violently with water and moisture, releasing flammable gases.
-
Storage: It must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, away from sources of ignition, heat, and moisture.
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant laboratory coats, safety goggles, and gloves, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood or a glove box.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups, likely a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.
-
¹³C NMR: The carbon NMR spectrum should exhibit two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.
-
FTIR: The infrared spectrum would be characterized by absorption bands corresponding to the C-H stretching and bending vibrations of the ethyl groups. Vibrations associated with the B-C bonds would also be present.
References
Sodium Tetraethylborate: A Technical Guide to its Role as an Ethylating Agent in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium tetraethylborate (NaBEt₄) is a potent ethylating agent, recognized primarily for its utility in the derivatization of organometallic compounds for analytical purposes. Its application as a nucleophilic ethyl source in broader organic synthesis, while mechanistically plausible for various carbon-carbon bond-forming reactions, is not extensively documented in academic literature. This technical guide provides a comprehensive overview of the established applications of this compound, including detailed experimental protocols for its principal use in analytical derivatization. Furthermore, this document explores its theoretical utility in synthetic organic chemistry, presenting generalized mechanisms for palladium-catalyzed cross-coupling reactions, acylation of acid chlorides, and conjugate additions. The information herein is intended to provide researchers with a thorough understanding of the known capabilities and potential, albeit underexplored, applications of this reactive organoboron compound.
Introduction
This compound is a pyrophoric, air-, and moisture-sensitive white solid with the chemical formula NaBEt₄.[1] It serves as an efficient ethyl group transfer reagent, a characteristic attributable to the nucleophilic nature of the ethyl groups attached to the boron center. The primary and most well-documented application of this compound is in analytical chemistry, where it is employed as a derivatizing agent to enhance the volatility of organometallic compounds, such as those of tin, lead, and mercury, for gas chromatography (GC) analysis.[2]
While its role in mainstream organic synthesis is not as prominent, the fundamental reactivity of this compound as an ethyl nucleophile suggests its potential in a range of carbon-carbon bond-forming reactions. This guide will first detail its established use in analytical derivatization and then explore its theoretical applications in synthetic organic chemistry, providing a foundation for further investigation.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₂₀BNa |
| Molecular Weight | 150.05 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 140-142 °C |
| Solubility | Soluble in water and polar organic solvents |
| Stability | Pyrophoric; sensitive to air and moisture |
Handling Precautions: Due to its pyrophoric and air/moisture-sensitive nature, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen). All glassware and solvents must be scrupulously dried before use. Reactions are typically performed in sealed vessels using syringe techniques for the transfer of reagents.
Established Application: Derivatization in Analytical Chemistry
The ethylation of organometallic compounds with this compound is a cornerstone of trace metal analysis. The process involves the transfer of an ethyl group to the metal center, forming a more volatile and thermally stable derivative suitable for GC separation and detection.
General Reaction
The general reaction for the ethylation of a generic organometallic halide is as follows:
RₙMXₘ + m NaBEt₄ → RₙMEtₘ + m NaX + m BEt₃
Where:
-
R = Alkyl or aryl group
-
M = Metal (e.g., Sn, Pb, Hg)
-
X = Halide
-
n, m = Stoichiometric coefficients
Detailed Experimental Protocol: Ethylation of Organotin Compounds in Water Samples
This protocol is adapted from established methods for the derivatization of organotin compounds for GC-MS analysis.
Materials:
-
This compound (NaBEt₄)
-
Deionized water
-
Hexane (B92381) (or other suitable organic solvent)
-
Acetic acid/sodium acetate (B1210297) buffer (pH 5)
-
Organotin standard solution
-
Inert gas (Argon or Nitrogen)
-
Gas-tight vials with septa
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Reagent Solution: Under an inert atmosphere, prepare a 1% (w/v) solution of this compound in deionized water. This solution should be prepared fresh daily.
-
Sample Preparation: To a 10 mL gas-tight vial, add 5 mL of the aqueous sample containing the organotin compounds.
-
Buffering: Add 1 mL of the acetic acid/sodium acetate buffer to adjust the pH of the sample to approximately 5.
-
Addition of Derivatizing Agent: Using a gas-tight syringe, add 0.5 mL of the freshly prepared 1% this compound solution to the vial.
-
Reaction: Seal the vial and stir the mixture vigorously at room temperature for 30 minutes.
-
Extraction: Add 2 mL of hexane to the vial, and continue to stir for an additional 15 minutes to extract the ethylated organotin derivatives.
-
Phase Separation: Allow the layers to separate.
-
Analysis: Carefully withdraw the upper organic layer (hexane) using a syringe and inject it into the GC-MS for analysis.
Factors Influencing Derivatization Yield
Several factors can influence the efficiency of the ethylation reaction:
-
pH: The pH of the aqueous sample is critical. For organotin compounds, a pH range of 4-5 is generally optimal.[3]
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
-
Concentration of Reagent: An excess of this compound is often used to ensure complete derivatization, especially in complex matrices that may contain other reactive species.[3]
Potential Synthetic Applications in Organic Chemistry
While specific examples are scarce in the literature, the reactivity profile of this compound suggests its potential as an ethylating agent in several key synthetic transformations. The following sections outline the generalized mechanisms for these potential applications.
Palladium-Catalyzed Cross-Coupling of Aryl/Vinyl Halides
Organoborates are known to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This compound could theoretically serve as the source of the ethyl nucleophile in such reactions.
Generalized Reaction Scheme:
Ar-X + NaBEt₄ --(Pd catalyst, ligand, base)--> Ar-Et + NaX + BEt₃
Where:
-
Ar-X = Aryl or vinyl halide (or triflate)
Proposed Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
The Reactivity of Sodium Tetraethylborate with Organometallic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetraethylborate (NaBEt₄) is a pyrophoric and moisture-sensitive organoboron compound that serves as a potent ethyl group transfer agent.[1] While its predominant application lies in the derivatization of organometallic species for trace analytical detection, its underlying reactivity offers potential in synthetic organic chemistry.[1][2] This technical guide provides a comprehensive overview of the reactivity of this compound with a range of organometallic compounds, focusing on its mechanistic principles, established applications, and potential synthetic utility. We will delve into the formation and reactivity of boron "ate" complexes, transmetalation processes, and its role in cross-coupling reactions. Detailed experimental protocols for its primary application, quantitative data, and visual diagrams of key pathways are provided to support researchers in leveraging the unique properties of this reagent.
Core Reactivity: The Formation and Role of "Ate" Complexes
The reactivity of this compound is fundamentally governed by its nature as a tetracoordinate boron "ate" complex. An "ate" complex is formed when a Lewis acid (in this case, a triorganoborane) reacts with a Lewis base, resulting in a central atom with an increased coordination number and a negative formal charge.[3] In the case of this compound, the boron atom is sp³-hybridized and bears a negative charge, which significantly enhances the nucleophilicity of the ethyl groups attached to it.
This increased nucleophilicity allows for the transfer of an ethyl group to an electrophilic metal center. The general principle involves the interaction of the tetraethylborate anion with a cationic organometallic species, leading to the formation of a new carbon-metal bond and the generation of triethylborane (B153662) as a byproduct.
Reactivity with Specific Classes of Organometallic Compounds
Organotin, Organolead, and Organomercury Compounds
The most extensively documented reactions of this compound are with organotin, organolead, and organomercury compounds.[1] These reactions are primarily employed in analytical chemistry to convert non-volatile, polar organometallic cations into their more volatile and thermally stable ethylated derivatives, facilitating their analysis by gas chromatography (GC) coupled with various detectors.[1]
The general reaction can be represented as: RₙM⁺⁽⁴⁻ⁿ⁾ + (4-n) Na⁺[B(C₂H₅)₄]⁻ → RₙM(C₂H₅)₄₋ₙ + (4-n) Na⁺ + (4-n) B(C₂H₅)₃
The efficiency of this ethylation is dependent on several factors, including the pH of the aqueous solution, the degree of substitution on the metal, and the nature of the alkyl groups already present.[1] For organotin compounds, a pH of 4-5 is generally considered optimal.[1] An excess of this compound is typically used to ensure complete derivatization, as it can be consumed by other reactive species in the sample matrix.[1]
Experimental Protocol: Ethylation of Organotin Compounds for GC Analysis
This protocol is a representative example of the derivatization procedure used in analytical settings.
Materials:
-
This compound (NaBEt₄) solution (e.g., 1% w/v in THF or water, freshly prepared)
-
Organotin standard solution (e.g., in methanol)
-
Acetate (B1210297) buffer (pH 4.5)
-
Organic solvent for extraction (e.g., hexane)
-
Deionized water
Procedure:
-
To a 20 mL aqueous sample containing the organotin compounds, add an appropriate volume of acetate buffer to adjust the pH to 4.5.
-
Add a freshly prepared solution of this compound in excess (e.g., 1 mL of a 1% solution).
-
Immediately add a suitable organic solvent for extraction (e.g., 5 mL of hexane).
-
Vigorously shake the mixture for a few minutes to ensure efficient ethylation and extraction of the ethylated derivatives into the organic phase.
-
Allow the phases to separate.
-
Carefully collect the organic layer containing the ethylated organotin compounds.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The extract is now ready for analysis by GC-MS, GC-AED, or other suitable GC detectors.
Safety Precautions: this compound is pyrophoric and reacts violently with water. Handle it in an inert atmosphere (e.g., a glovebox) and use anhydrous solvents for preparing stock solutions. When performing the reaction in an aqueous medium, the reagent should be added as a dilute solution to a buffered and stirred sample to control the reaction.
Quantitative Data on Ethylation Yields for Analytical Derivatization
The following table summarizes typical derivatization yields for various organometallic compounds using this compound.
| Organometallic Compound | Derivatization Yield (%) | Reference |
| Monobutyltin (MBT) | 40-100 | [4] |
| Dibutyltin (DBT) | 40-100 | [4] |
| Tributyltin (TBT) | 40-100 | [4] |
| Monophenyltin (MPT) | 40-100 | [4] |
| Diphenyltin (DPT) | 40-100 | [4] |
| Triphenyltin (TPT) | 40-100 | [4] |
| Trimethyllead (TML) | > 90 | [4] |
| Triethyllead (TEL) | > 90 | [4] |
| Methylmercury | Quantitative | [2] |
Note: Yields can be highly dependent on reaction conditions and the sample matrix.
Diagram of Analytical Workflow
Caption: Workflow for the derivatization of aqueous organometallic samples using NaBEt₄.
Organolithium and Grignard Reagents
While less documented for synthetic applications with this compound specifically, the reaction of organolithium and Grignard reagents with triorganoboranes is a fundamental method for the formation of tetraorganoborate "ate" complexes.[3]
R₃B + R'M → M⁺[R₃BR']⁻ (where M = Li, MgX)
These resulting "ate" complexes are highly nucleophilic and can react with a variety of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with a 1,2-migration of one of the R groups from boron to the electrophilically attacked carbon. The reaction of a secondary boronic ester with an aryllithium reagent, for instance, generates a chiral boron-ate complex that reacts with various electrophiles with inversion of stereochemistry.[5] Although this specific example does not use this compound, it illustrates the general reactivity pattern of such "ate" complexes.
A plausible, though not widely reported, synthetic application of this compound would be its reaction with highly reactive organometallics like organolithiums or Grignards, followed by the addition of an electrophile. However, the direct use of organolithium or Grignard reagents with electrophiles is often more straightforward.
Transition Metal Compounds (Palladium and Copper)
The reactivity of tetraorganoborates with transition metal catalysts, particularly palladium, is the cornerstone of the Suzuki-Miyaura cross-coupling reaction. While this reaction typically employs boronic acids or esters, tetraorganoborates can also serve as the nucleophilic partner, often enabling base-free conditions. The negative charge on the boron "ate" complex facilitates the transmetalation step, where an organic group is transferred from boron to the palladium center.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving a tetraorganoborate is as follows:
-
Oxidative Addition: The Pd(0) catalyst reacts with an organohalide (R-X) to form a Pd(II) complex.
-
Transmetalation: The tetraorganoborate transfers one of its organic groups to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product (R-R') and regenerating the Pd(0) catalyst.
While sodium tetraphenylborate (B1193919) has been successfully used in base-free Suzuki-type reactions, the use of this compound for this purpose is not as well-documented in the synthetic literature. However, the mechanistic principles should be analogous.
Copper-catalyzed cross-coupling reactions with organoboron reagents are also an emerging area of interest. It has been shown that boron "ate" complexes derived from pinacol (B44631) boronic esters and tert-butyl lithium can undergo stereospecific transmetalation to copper cyanide, followed by coupling with a range of electrophiles.[6] This suggests that this compound could potentially be used in copper-catalyzed ethylation reactions, although specific examples are scarce.
Diagram of Proposed Ethyl Transfer Mechanism in a Pd-Catalyzed Cross-Coupling
Caption: Proposed mechanism for ethyl transfer from NaBEt₄ in a Pd-catalyzed cross-coupling.
Conclusion
This compound is a highly reactive organoboron reagent with well-established utility in the analytical derivatization of organometallic compounds, particularly those of tin, lead, and mercury. Its reactivity is centered around the nucleophilic character of the ethyl groups within the tetracoordinate "ate" complex structure. While its application in synthetic organic chemistry is not as widespread, the fundamental principles of "ate" complex reactivity and transmetalation suggest potential for its use in base-free cross-coupling reactions and other C-C bond-forming transformations, analogous to the more commonly used sodium tetraphenylborate. Further research into the synthetic applications of this compound could unveil new and efficient methodologies for the introduction of ethyl groups in complex organic molecules, providing a valuable tool for researchers in drug development and materials science. The provided protocols and mechanistic insights serve as a foundation for both current applications and future explorations of this versatile reagent.
References
- 1. resources.strem.com [resources.strem.com]
- 2. researchgate.net [researchgate.net]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. Copper-Catalyzed Diboration of Ketones: Facile Synthesis of Tertiary α-Hydroxyboronate Esters [organic-chemistry.org]
- 5. Ate complexes of secondary boronic esters as chiral organometallic-type nucleophiles for asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Tetraethylborate: A Guide to its Pyrophoric Nature and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive review of the official Safety Data Sheet (SDS) and institutional safety protocols.
Executive Summary
Sodium tetraethylborate (NaBEt₄) is a highly reactive organoboron compound utilized as an ethylating agent in various chemical syntheses, including the derivatization of organometallic species for analytical purposes.[1] Its utility is accompanied by significant hazards, primarily its pyrophoric nature, meaning it can spontaneously ignite upon contact with air.[2][3] Furthermore, it reacts violently with water to release flammable gases that can also ignite.[2][4] This guide provides an in-depth overview of the pyrophoric and reactive properties of this compound, outlines critical safety precautions for its handling and storage, and details emergency procedures to mitigate risks in a laboratory setting.
Physicochemical and Hazardous Properties
This compound is a white, crystalline powder or solid that is sensitive to both air and moisture.[2] Its intrinsic reactivity is the source of its primary hazards.
| Property | Description | Citations |
| Physical State | White powder or solid. | [2][5] |
| Melting Point | 140-142 °C | [4][6] |
| Pyrophoric Nature | Catches fire spontaneously if exposed to air. | [2][3][7] |
| Reactivity with Water | Reacts violently with water, releasing flammable gases which may ignite spontaneously. | [2][4] |
| Stability | Air and moisture sensitive.[1] Stable when stored under an inert atmosphere.[6] | |
| Incompatibilities | Acids, halogens, and oxidizing agents. | [6] |
| Hazardous Decomposition | Upon combustion, it produces carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and ethane. | [6][8] |
Note: Quantitative data such as autoignition temperature, decomposition temperature, and flash point are not available in the reviewed safety data sheets.[4][5][6]
Pyrophoric and Reactive Hazards
The primary danger associated with this compound is its pyrophoric characteristic; it will spontaneously ignite when exposed to the atmosphere.[3][8] This reactivity is due to the high susceptibility of the tetraethylborate anion to oxidation.
The compound also exhibits extreme reactivity with water. The reaction is violent and produces flammable gases, which can be ignited by the heat of the reaction or other ignition sources.[4][6] Therefore, contact with moisture, including atmospheric humidity, must be strictly avoided.
Safe Handling and Storage Protocols
Due to its hazardous nature, this compound must be handled with stringent safety measures in place.
Engineering Controls
-
Inert Atmosphere: All manipulations of this compound must be conducted under an inert atmosphere, such as argon or nitrogen, within a glovebox or using Schlenk line techniques.[4][6]
-
Ventilation: Work should be performed in a well-ventilated area to prevent the accumulation of any potential vapors or aerosols.[4]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound:
| PPE Category | Specification | Citations |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | [4] |
| Skin Protection | Fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves inspected prior to use. | [4][5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate particulate filters should be used. | [5][6] |
Storage
-
Inert and Dry Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] The contents must be stored under an inert gas.[4][6]
-
Segregation: Keep away from heat, sparks, open flames, and hot surfaces.[4] Store separately from incompatible materials such as acids, halogens, and oxidizing agents.[6]
-
Flammables Area: The storage location should be designated as a flammables area.[5][6]
Emergency Procedures
Fire Response
In the event of a fire involving this compound, do not use water .
-
Extinguishing Media: Use a Class D fire extinguisher (for combustible metals), dry chemical powder, sand, or carbon dioxide (CO₂).[4][6]
-
Firefighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Spills and Leaks
-
Immediate Actions: Remove all sources of ignition. Evacuate personnel to a safe area.[4]
-
Containment and Cleanup: Under an inert atmosphere, carefully sweep up the spilled material using non-sparking tools and place it into a suitable, dry, and closed container for disposal.[4][5] Do not allow the spilled material to come into contact with water or air.[4]
First Aid
| Exposure Route | First Aid Measures | Citations |
| Skin Contact | Brush off loose particles from the skin. Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Immerse in cool water or wrap in wet bandages. Seek medical attention. | [4][5] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. | [4][5] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][5] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [4][5] |
Experimental Protocols and Methodologies
The information presented in this guide is based on established safety data and practices. Detailed experimental protocols for determining the pyrophoric nature or reactivity of this compound are not available in the public domain, as this information is typically generated during proprietary toxicological and safety assessments. Researchers planning to use this reagent should develop a comprehensive, site-specific standard operating procedure (SOP) that incorporates the handling precautions outlined in this document and the official SDS.
Visualized Workflows
The following diagrams illustrate key decision-making and response workflows for handling this compound.
Caption: Workflow for handling a this compound spill.
Caption: Personal Protective Equipment (PPE) selection guide.
References
- 1. resources.strem.com [resources.strem.com]
- 2. This compound, 97% Pure|For Research [benchchem.com]
- 3. This compound | C8H20BNa | CID 23681030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Solubility of Sodium Tetraethylborate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Sodium tetraethylborate (NaBEt₄), an organoboron compound, serves as a crucial reagent in various chemical syntheses, particularly as an ethylating agent for organometallic compounds. Its effectiveness in these applications is intrinsically linked to its solubility in organic solvents. This technical guide provides an in-depth overview of the known solubility characteristics of this compound, details a comprehensive experimental protocol for determining its solubility, and presents a logical workflow for solubility assessment.
Core Understanding of Solubility
Qualitative Solubility Data
While precise quantitative data is sparse, existing literature and commercial product information provide qualitative and semi-quantitative insights into its solubility in specific organic solvents. This information is summarized in the table below.
| Organic Solvent | Solubility | Remarks |
| Tetrahydrofuran (THF) | Soluble | Commercially available as a 20% solution.[8][9] The handling of the hygroscopic and air-sensitive reagent is simplified by dissolving it in THF.[10][11] |
It is important to note that the term "soluble" is qualitative. The actual concentration of a saturated solution can vary significantly depending on the specific solvent and the ambient temperature.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, a standardized experimental protocol is essential. The following methodology is a synthesized approach based on established practices for determining the solubility of inorganic and organic salts in organic solvents.[12][13]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Inert atmosphere glovebox or Schlenk line
-
Temperature-controlled shaker or stirrer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials with airtight septa
-
Analytical instrumentation for quantification (e.g., Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for boron or sodium analysis, or a validated chromatographic method)
Procedure:
-
Preparation of the Saturated Solution (under inert atmosphere): a. Add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. The excess solid is crucial to ensure saturation is reached. b. Place the vial in a temperature-controlled shaker or on a stirrer plate set to the desired experimental temperature. c. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. Preliminary experiments may be needed to determine the optimal equilibration time.[12][13]
-
Sample Withdrawal and Filtration (under inert atmosphere): a. Once equilibrium is assumed, cease agitation and allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. c. Immediately filter the solution through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Sample Dilution and Analysis: a. Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method. b. Analyze the diluted sample using a calibrated analytical instrument to determine the concentration of this compound.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Safety Precautions:
-
Due to the pyrophoric and water-reactive nature of this compound, all handling must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[14]
-
Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for Determining this compound Solubility.
This guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains a gap in the literature, the provided experimental protocol offers a robust framework for researchers to determine this critical parameter for their specific needs, ensuring the successful application of this versatile reagent in their work.
References
- 1. CAS 15523-24-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound 97 15523-24-7 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. resources.strem.com [resources.strem.com]
- 5. This compound CAS#: 15523-24-7 [amp.chemicalbook.com]
- 6. This compound, 97%, pure, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 7. This compound, 97%, pure, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. This compound 20% in THF | LGC Standards [lgcstandards.com]
- 9. This compound 20% in THF - Synthese Nord Shop [synthese-nord.shop]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C8H20BNa | CID 23681030 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Mechanism of Ethyl Group Transfer from Sodium Tetraethylborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium tetraethylborate (NaBEt₄) is a potent and versatile ethylating agent, widely employed in organic synthesis and analytical chemistry for the derivatization of organometallic and other electrophilic species. Understanding the precise mechanism of its ethyl group transfer is critical for optimizing reaction conditions, predicting outcomes, and expanding its synthetic utility. This technical guide provides an in-depth analysis of the core mechanisms governing the ethylation process, supported by experimental evidence and theoretical considerations. It delves into the prevailing view of a direct transfer mechanism and explores the potential for alternative pathways, such as single-electron transfer (SET). Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers in the field.
Introduction
This compound is a pyrophoric, air- and moisture-sensitive crystalline solid with the chemical formula NaBEt₄. Its utility as an ethyl group donor stems from the nucleophilic character of the ethyl groups attached to the boron center. The transfer of one of these ethyl groups to an electrophilic substrate is a fundamental transformation with applications ranging from the synthesis of complex organic molecules to the derivatization of trace metal pollutants for analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] While the overall transformation is well-established, the underlying mechanism has been a subject of investigation, with evidence pointing towards multiple potential pathways depending on the substrate and reaction conditions.
Proposed Mechanisms of Ethyl Group Transfer
The transfer of an ethyl group from this compound to an electrophilic center can be conceptualized as occurring through several distinct mechanistic pathways:
-
Direct Transfer (Concerted or SN2-like): This mechanism involves a direct interaction between the tetraethylborate anion and the electrophile, where the C-B bond is broken concurrently with the formation of the new C-Electrophile bond. This can be viewed as an SN2-type attack by the ethyl group on the electrophilic center.
-
Single-Electron Transfer (SET): In this stepwise mechanism, an electron is first transferred from the tetraethylborate anion to the substrate, generating a radical anion of the substrate and a tetraethylboranyl radical. The substrate radical anion can then fragment or react further, ultimately leading to the ethylated product.
-
Ionic Dissociation followed by Nucleophilic Attack: This pathway would involve the dissociation of the tetraethylborate anion to generate a transient ethyl anion (or a species with significant carbanionic character), which then acts as the nucleophile. However, the formation of a "free" ethyl anion is generally considered energetically unfavorable.
The available experimental evidence, particularly from studies involving transition metal complexes, lends strong support to the direct transfer mechanism.
Experimental Evidence for the Direct Transfer Mechanism
A seminal study by Thaler and Caulton provides compelling evidence for the direct transfer of an ethyl group from this compound to a rhodium center.
Reaction of NaBEt₄ with a Rhodium(III) Complex
Thaler and Caulton investigated the reaction of this compound with the rhodium(III) complex, CpRh(PMe₃)PhBr. The reaction, carried out in tetrahydrofuran (B95107) (THF), resulted in the high-yield formation of the ethylated product, CpRh(PMe₃)PhEt. This observation strongly suggests a direct transfer of the ethyl group from the borate (B1201080) to the rhodium center, displacing the bromide ligand.
Experimental Protocol: Synthesis of Cp*Rh(PMe₃)PhEt
-
Reactants: Cp*Rh(PMe₃)PhBr and this compound (NaBEt₄).
-
Solvent: Tetrahydrofuran (THF).
-
Procedure: A solution of Cp*Rh(PMe₃)PhBr in THF is treated with a solution of NaBEt₄ in THF. The reaction mixture is stirred at room temperature.
-
Workup: The reaction mixture is filtered to remove the sodium bromide byproduct. The solvent is removed under vacuum, and the resulting solid is purified, typically by crystallization.
-
Characterization: The product, Cp*Rh(PMe₃)PhEt, is characterized by ¹H, ¹³C, and ³¹P NMR spectroscopy and single-crystal X-ray diffraction.
The clean conversion to the ethylated product, without evidence of radical side products, supports a direct transfer mechanism, likely proceeding through a transition state where the rhodium center interacts with an ethyl group of the tetraethylborate anion as the bromide ion departs.
Logical Flow of the Direct Transfer Mechanism
The logical relationship for the direct transfer mechanism can be visualized as a straightforward substitution reaction.
References
Theoretical Analysis of the Molecular Structure of Sodium Tetraethylborate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium tetraethylborate (NaB(C₂H₅)₄) is a versatile organoboron compound widely utilized as an ethylating agent in analytical and synthetic chemistry.[1] Despite its common use, detailed theoretical studies on its molecular structure are not extensively reported in publicly accessible literature. This technical guide provides a comprehensive overview of a hypothetical, yet standard, theoretical approach to elucidate the structural and electronic properties of this compound. The methodologies described herein are based on established computational chemistry techniques, primarily Density Functional Theory (DFT), which is a powerful tool for predicting molecular geometries, vibrational frequencies, and other electronic properties. This document serves as a blueprint for researchers aiming to conduct similar theoretical investigations, offering detailed protocols and expected structural parameters.
Introduction
This compound is an ionic compound consisting of a sodium cation (Na⁺) and a tetraethylborate anion ([B(C₂H₅)₄]⁻). The core of its chemical reactivity lies in the tetraethylborate anion, where a central boron atom is covalently bonded to four ethyl groups.[2] Understanding the three-dimensional structure of this anion is crucial for comprehending its reactivity and stability. Theoretical modeling provides a powerful, non-experimental pathway to determine these structural parameters with high accuracy.
This guide outlines a computational workflow for a detailed structural analysis of the tetraethylborate anion. The primary method discussed is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3][4]
Hypothetical Computational Methodology
The following section details a robust protocol for the theoretical investigation of the tetraethylborate anion's structure.
Software and Hardware
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software packages.
-
Visualization: GaussView, Avogadro, or Chemcraft for molecular visualization and analysis.
-
Hardware: A high-performance computing (HPC) cluster is recommended for timely completion of calculations.
Computational Protocol
-
Initial Structure Generation: An initial 3D structure of the tetraethylborate anion is constructed using a molecular modeling program. The boron atom is placed at the center with the four ethyl groups arranged in a tetrahedral geometry. Standard bond lengths and angles are used for the initial guess.
-
Geometry Optimization:
-
Functional: The B3LYP hybrid functional is a common and reliable choice for geometry optimizations of organic and organometallic compounds.
-
Basis Set: The 6-31G(d,p) basis set provides a good balance between accuracy and computational cost for a molecule of this size. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed.
-
Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be used, with a solvent like tetrahydrofuran (B95107) (THF) or water, depending on the intended application.
-
Frequency Analysis:
-
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d,p)).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
The results also provide the predicted infrared (IR) spectrum, which can be compared with experimental data if available.
-
-
Electronic Property Calculations:
-
Natural Bond Orbital (NBO) Analysis: To understand the bonding and charge distribution within the anion, an NBO analysis is performed on the optimized geometry. This provides insights into the nature of the B-C bonds and the distribution of the negative charge.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.
-
Predicted Structural Data
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Lengths (Å) | ||||
| B | C | ~1.65 | ||
| C | C | ~1.54 | ||
| C | H | ~1.09 | ||
| Bond Angles (°) | ||||
| C | B | C | ~109.5 | |
| B | C | C | ~112.0 | |
| H | C | H | ~109.5 | |
| B | C | H | ~109.5 | |
| Dihedral Angles (°) | ||||
| C | B | C | C |
Note: The C-B-C bond angle is expected to be close to the ideal tetrahedral angle of 109.5°. The B-C-C angle may be slightly larger due to steric hindrance between the ethyl groups. The dihedral angles will depend on the specific rotational conformation of the ethyl groups.
Visualization of a Theoretical Workflow
The following diagram illustrates the logical workflow for the theoretical study of this compound's structure.
Caption: Workflow for the computational analysis of the tetraethylborate anion.
Conclusion
This technical guide has outlined a standard and robust theoretical framework for investigating the molecular structure of this compound. While specific published theoretical studies on this compound are scarce, the described computational protocol, utilizing Density Functional Theory, provides a clear path for researchers to obtain valuable insights into its geometry, bonding, and electronic properties. The predicted structural parameters and the visualized workflow serve as a practical reference for initiating and conducting such theoretical analyses. These computational approaches are invaluable for complementing experimental data and for building a deeper understanding of the structure-activity relationships of important chemical reagents.
References
Methodological & Application
Application Notes and Protocols for the Derivatization of Organotins using Sodium Tetraethylborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the derivatization of organotin compounds using sodium tetraethylborate (NaBEt₄). This essential step renders the organotins volatile, enabling their analysis by gas chromatography (GC) coupled with various detectors.
Introduction to Organotin Derivatization
Organotin compounds are a class of organometallic chemicals with various industrial applications, but they are also recognized as toxic environmental pollutants.[1] Accurate quantification of these compounds is crucial for environmental monitoring and toxicology studies. Due to their low volatility, organotins require a derivatization step to convert them into more volatile and thermally stable analogues suitable for GC analysis.[1][2]
This compound has emerged as a preferred derivatizing agent for several reasons:
-
In-situ Derivatization: It allows for the derivatization to occur directly in aqueous samples, simplifying the analytical workflow.[1]
-
High Efficiency: It provides clean and quantitative derivatization, which is critical for accurate analysis.[1]
-
Versatility: The method is compatible with a wide range of sensitive and selective detection techniques, including mass spectrometry (MS), atomic absorption spectrometry (AAS), and pulsed-flame photometric detection (PFPD).[1]
The derivatization reaction involves the transfer of an ethyl group from the tetraethylborate anion to the organotin cation, resulting in a more volatile tetraalkyltin compound.
Quantitative Data Summary
The following table summarizes the method detection limits (MDLs) achieved for various organotin compounds after derivatization with this compound, as reported in the literature.
| Organotin Compound | Abbreviation | Method Detection Limit (MDL) | Matrix | Analytical Technique | Reference |
| Butyl- and Phenyltins | - | 6-10 ng(Sn) g⁻¹ (dry weight) | Biological Tissue | GC-FPD | [3] |
| Phenyl- and Butyltins | - | 7-17 ng(Sn) g⁻¹ (dry weight) | Biological Tissue | GC-FPD | [3] |
| Various Organotins | - | 5 ng/L | Water | GC-MS (with Large Volume Injection) | [4] |
| Organotin and Organolead | - | 3-12 ng/L (as tin) | Water | GC-ICP-MS | [5] |
Note: Derivatization yields are reported to be in the range of 40-100% depending on the specific organotin compound and the analytical conditions.[5]
Experimental Protocols
Herein are detailed protocols for the preparation of reagents and the derivatization of organotins in various sample matrices.
Reagent Preparation
Caution: this compound is pyrophoric and moisture-sensitive. Handle under an inert atmosphere (e.g., in a glove box) and take appropriate safety precautions.[1][6]
1. This compound (NaBEt₄) Solution (Aqueous)
-
Preparation of 1% (w/v) NaBEt₄ Solution:
-
Prepare a 0.1 M sodium hydroxide (B78521) (NaOH) solution.
-
Weigh 1 g of NaBEt₄ and dissolve it in 50 mL of the 0.1 M NaOH solution to create a 2% (w/v) stock solution.[7]
-
For a 1% solution, dilute the stock solution accordingly with deionized water.
-
-
Stability and Storage: Aqueous solutions of NaBEt₄ are not very stable and should be prepared fresh daily.[8] For longer-term storage, the 2% stock solution in 0.1 M NaOH can be aliquoted into small vials and frozen.[7] An alternative is to store the solution under an inert gas, which can extend its stability for up to 3 months.[9]
2. This compound (NaBEt₄) Solution (Organic Solvent)
-
Preparation of NaBEt₄ in Tetrahydrofuran (THF):
-
Preparation of NaBEt₄ in Ethanol:
-
Dissolve 2 g of NaBEt₄ in 10 mL of ethanol. This solution should be freshly prepared before use.[11]
-
3. Acetate (B1210297) Buffer Solution
-
Preparation: Dissolve 16.6 g of sodium acetate in 250 mL of deionized water in a 500 mL volumetric flask. Add 1.2 mL of glacial acetic acid to achieve a pH of approximately 5.4, and then adjust the volume to the mark with water.[8] For other protocols, a 5M sodium acetate buffer is prepared and the pH is adjusted to 4.5 by adding acetic acid.[9]
Derivatization Protocol for Aqueous Samples (e.g., Water)
This protocol is adapted from methodologies for environmental water sample analysis.
-
Sample Preparation:
-
Internal Standard Spiking:
-
Derivatization:
-
Extraction:
-
Add a suitable organic solvent, such as hexane (B92381) or dichloromethane (B109758) (DCM), to the sample.[8][9]
-
Shake vigorously for 1-2 minutes to extract the ethylated organotins into the organic phase.
-
Allow the phases to separate.
-
-
Sample Clean-up and Analysis:
-
Collect the organic layer and dry it using anhydrous sodium sulfate.
-
The extract can be concentrated if necessary and is then ready for GC analysis.
-
For complex matrices, a silica (B1680970) gel column cleanup may be required to remove interferences.[9]
-
Derivatization Protocol for Solid Samples (e.g., Sediments, Tissues)
This protocol involves an initial extraction of the organotin compounds from the solid matrix.
-
Extraction:
-
Weigh a known amount of the homogenized solid sample (e.g., 1 g dry weight).
-
Extract the organotins using a suitable solvent mixture. A common mixture is methanol-water with acetic acid/sodium acetate and a complexing agent like tropolone.[3] Another option for sediments is a mixture of acetate buffer, methanol, and hexane.[11]
-
-
Derivatization:
-
Phase Separation and Clean-up:
-
After allowing the phases to separate, the organic layer is collected.
-
The extract is then ready for analysis by GC.
-
Visualized Workflows and Pathways
The following diagrams illustrate the key processes involved in the derivatization of organotins using this compound.
Caption: General experimental workflow for the derivatization of organotins.
Caption: Simplified reaction mechanism of organotin ethylation.
References
- 1. resources.strem.com [resources.strem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of organotin compounds in biological samples using accelerated solvent extraction, this compound ethylation, and multicapillary gas chromatography-flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. researchgate.net [researchgate.net]
- 6. ysi.com [ysi.com]
- 7. sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 8. agilent.com [agilent.com]
- 9. www2.gov.bc.ca [www2.gov.bc.ca]
- 10. derivatisation with sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 11. gcms.labrulez.com [gcms.labrulez.com]
Application Notes and Protocols for the Ethylation of Mercury Compounds with Sodium Tetraethylborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The speciation of mercury is of critical importance in environmental and toxicological studies, as the toxicity of mercury is highly dependent on its chemical form. Organomercury compounds, such as methylmercury (B97897) (MeHg), are significantly more toxic and bioaccumulative than inorganic mercury (Hg(II)). Accurate quantification of different mercury species is therefore essential for risk assessment and understanding biogeochemical cycles.
This document provides a detailed protocol for the ethylation of mercury compounds using sodium tetraethylborate (NaBEt₄). This derivatization technique converts non-volatile mercury species into volatile ethylated analogues, allowing for their separation and detection by gas chromatography coupled with various detectors. This method is widely employed for the analysis of mercury species in diverse matrices, including water, sediment, and biological tissues.
Principle of the Method
This compound is a powerful ethylating agent that reacts with inorganic mercury (Hg²⁺) and methylmercury (CH₃Hg⁺) to form volatile diethylmercury (B1204316) ((C₂H₅)₂Hg) and methylethylmercury (CH₃HgC₂H₅), respectively.[1][2] Dimethylmercury, being non-reactive, is not ethylated by this process.[1][2] The volatile ethylated mercury compounds are then typically purged from the sample, trapped, and thermally desorbed into a gas chromatograph for separation and subsequent detection.[2][3]
Data Presentation
Table 1: Optimal Conditions for Ethylation of Mercury Compounds
| Parameter | Optimal Range/Value | Matrix | Reference |
| pH | 4.0 - 5.0 | Aqueous Samples | [3] |
| 4.0 - 4.1 | Saline Water | [1] | |
| 2.5 - 5.5 | Pure Water | [1] | |
| This compound Concentration | 6 mg L⁻¹ | Aqueous Samples | [1] |
| 1% (w/v) solution | General Use | [3] | |
| Reaction Time | Minimum 17 minutes | Aqueous Samples | [3] |
| Buffer | 2 M Acetate (B1210297) Buffer | Aqueous Samples | [1][3] |
Table 2: Reported Detection Limits for Ethylated Mercury Species
| Analyte | Detection Method | Matrix | Detection Limit | Reference |
| Methylmercury | GC-CVAFS | Water (30 mL sample) | <25 fM | [1] |
| Methylmercury | GC-CVAFS | Water (200 mL sample) | 0.003 ng L⁻¹ (0.6 pg Hg) | [2] |
| Methylmercury | GC-AAS | Fish Tissue | 4 ng g⁻¹ (4 pg Hg) | [4] |
| Inorganic Mercury | GC-AAS | Fish Tissue | 75 ng g⁻¹ (75 pg Hg) | [4] |
| Methylmercury & Inorganic Mercury | LC-VG-ICP-MS/MS | Whole Blood | 0.2 µg L⁻¹ | [5][6] |
Experimental Protocols
Reagent Preparation
Caution: this compound is pyrophoric and moisture-sensitive.[7] Handle in a dry, inert atmosphere (e.g., a glove box).
-
1% (w/v) this compound Solution:
-
Prepare 100 mL of a 2% (w/v) potassium hydroxide (B78521) (KOH) solution in reagent-grade water.
-
Chill the KOH solution to 0°C in a fluoropolymer bottle.[8]
-
In a controlled environment, rapidly open a 1.0 g bottle of this compound.
-
Add approximately 5 mL of the chilled KOH solution to the NaBEt₄ bottle, cap, and swirl to dissolve.[8]
-
Transfer the dissolved NaBEt₄ to the remaining chilled KOH solution to obtain the final 1% solution.
-
Store the reagent frozen when not in use. Thaw completely before use.[3]
-
-
2 M Acetate Buffer (pH 4.9):
-
Dissolve 136 g of sodium acetate trihydrate in 500 mL of reagent-grade water.
-
Add 57 mL of glacial acetic acid and dilute to 1 L with reagent-grade water.
-
Sample Preparation
The appropriate sample preparation method depends on the matrix.
-
Aqueous Samples (e.g., Water):
-
For total methylmercury, acid-preserved samples may require distillation.[3]
-
Transfer a known volume (e.g., 45 mL) of the sample or distillate into a purge vessel.[3]
-
Add 0.3 mL of 2 M acetate buffer to the sample and mix.[3]
-
Verify that the pH is between 4.0 and 5.0. Adjust with additional buffer if necessary.[3]
-
-
Solid Samples (e.g., Fish Tissue):
-
Homogenize the tissue sample.
-
Dissolve a known weight of the pulverized, dried tissue in a methanolic KOH solution.[4]
-
Ethylation Procedure
-
To the buffered sample in the purge vessel, add 0.04 mL of the freshly thawed 1% this compound solution for every 45 mL of sample volume.[3]
-
Immediately seal the reaction vessel.[3]
-
Allow the ethylation reaction to proceed for a minimum of 17 minutes at room temperature.[3]
Purge and Trap
-
Attach the reaction vessel to a purge and trap system.
-
Purge the volatile ethylated mercury species from the solution using mercury-free nitrogen gas.[3]
-
Collect the purged species on an adsorbent trap, such as graphitic carbon (e.g., Carbotrap).[1][2][3]
-
Dry the trap with a secondary flow of nitrogen to remove moisture.[3]
Analysis
-
Thermally desorb the ethylated mercury compounds from the trap into a gas chromatograph (GC).[2][3]
-
Separate the methylethylmercury and diethylmercury on a suitable GC column.
-
The GC effluent is directed to a detector for quantification. Common detectors include:
Potential Interferences
-
Sulfide and Thiols: Can depress methylmercury recoveries. This method is generally limited to oxic waters.[1]
-
Dissolved Organic Matter (DOM): High concentrations of DOM can interfere with the ethylation. Addition of NaCl to a final concentration of 1.2 M can improve recoveries in samples with high DOM.[1]
-
Metal Ions: High concentrations of Cu²⁺, Zn²⁺, Pb²⁺, and Fe²⁺ can decrease recoveries. The addition of EDTA can eliminate these interferences.[1]
-
Chloride: High chloride concentrations in saline samples can interfere with the distillation step. Preservation with H₂SO₄ instead of HCl is recommended for such samples.[3][8]
Visualizations
Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. Determination of methylmercury in fish samples using GC/AA and this compound derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor generation ICP-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A rapid method for the determination of methylmercury and inorganic mercury species in whole blood by liquid chromatography with detection using vapor ... - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY02116A [pubs.rsc.org]
- 7. resources.strem.com [resources.strem.com]
- 8. epa.gov [epa.gov]
Application Notes and Protocols for the GC-MS Analysis of Environmental Samples Using Sodium Tetraethylborate Derivatization
Introduction
The accurate quantification of organometallic compounds in environmental matrices is of significant importance due to their toxicity and persistence. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose; however, many organometallic species are not sufficiently volatile for direct GC analysis. Derivatization is therefore a crucial step to increase their volatility. Sodium tetraethylborate (NaBEt₄) has emerged as a convenient and effective ethylating agent for the in-situ derivatization of various organometallic compounds, particularly organotins, organolead, and organomercury species, directly in aqueous samples. This application note provides detailed protocols for the use of this compound in the GC-MS analysis of environmental samples.[1][2][3][4]
Principle of Derivatization
This compound reacts with organometallic cations in aqueous solution to replace ionic functional groups with ethyl groups. This process, known as ethylation, neutralizes the charge and increases the volatility of the analytes, making them amenable to separation by gas chromatography. The reaction can be performed in situ, simplifying the sample preparation workflow by avoiding additional extraction steps prior to derivatization.[1][5] The general reaction for an organotin compound can be represented as:
R₃Sn⁺ + NaBEt₄ → R₃Sn-Et + BEt₃ + Na⁺
The resulting ethylated organometallic compounds are then typically extracted into an organic solvent before injection into the GC-MS system.
Experimental Protocols
Detailed methodologies for the analysis of organotin compounds in water and solid matrices are presented below. These protocols are based on established methods and can be adapted for other organometallic species and sample types.[5][6][7][8]
Protocol 1: Analysis of Organotin Compounds in Water Samples
This protocol is suitable for the determination of organotin compounds such as tributyltin (TBT), dibutyltin (B87310) (DBT), and monobutyltin (B1198712) (MBT) in water samples.[5][7][8]
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles with Teflon-lined caps.
-
Preserve samples by adding glacial acetic acid to a pH of approximately 4.5 (e.g., 5-10 mL per liter of sample) within three days of collection.[5]
2. Reagents and Standards:
-
This compound (NaBEt₄) solution (1% w/v): Dissolve 1 g of NaBEt₄ in 100 mL of 0.1 M NaOH. This solution is unstable when exposed to air and should be prepared fresh or stored under an inert atmosphere for up to 3 months.[5][9]
-
Sodium acetate (B1210297) buffer (5M, pH 4.5): Prepare a 5M solution of sodium acetate and adjust the pH to 4.5 with acetic acid.[5]
-
Internal Standard/Surrogate Spike Solution: Prepare a stock solution of a suitable internal standard (e.g., tripropyltin) and/or a deuterated surrogate (e.g., TBT-d27) in a suitable solvent like methanol (B129727) or dichloromethane (B109758).[5]
-
Extraction Solvent: Dichloromethane (DCM) or iso-octane.[5][7]
-
Anhydrous sodium sulfate (B86663).
3. Derivatization and Extraction Procedure:
-
Transfer a known volume (e.g., 0.5 L to 1 L) of the water sample to a separatory funnel.[5]
-
Add 10 mL of the 5M sodium acetate buffer (pH 4.5) and mix.[5]
-
Spike the sample with the internal standard/surrogate solution.
-
Add 1-2 mL of the 1% this compound solution, and gently shake the funnel to mix.[5]
-
Allow the reaction to proceed for a specific time (e.g., wait 1 hour and then add another 1 mL of 1% NaBEt₄ solution).[5]
-
Add 50 mL of dichloromethane and shake vigorously for 1 minute.[5]
-
Allow the phases to separate and collect the organic (bottom) layer by passing it through a funnel containing anhydrous sodium sulfate to remove residual water.[5]
-
Repeat the extraction two more times with fresh portions of dichloromethane.[5]
-
Combine the organic extracts and concentrate them to a final volume of 1-2 mL using a gentle stream of nitrogen.[5]
-
Transfer the concentrated extract to a GC vial for analysis.
4. GC-MS Parameters:
-
Injector: Splitless or large volume injection.
-
Column: DB-1MS (30 m x 0.25 mm i.d. x 0.25 µm film) or equivalent.[7]
-
Oven Temperature Program: Initial temperature of 90°C for 2 minutes, ramp at 20°C/min to 300°C, and hold for 0.5 minutes.[7]
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions for each ethylated organotin compound.
Protocol 2: Analysis of Organotin Compounds in Solid Samples (e.g., Sediments, Plastics)
This protocol is adapted for the analysis of organotin compounds in solid matrices.[6][10]
1. Sample Preparation and Extraction:
-
Sediments: Air-dry or freeze-dry the sediment sample and sieve to remove large debris.
-
Plastics: Cut the plastic sample into small pieces.
-
Accurately weigh a portion of the prepared sample (e.g., 1-5 g) into a centrifuge tube.
-
Add a suitable extraction solvent. For plastics, an acetone-hexane mixture (3:7) after acidification can be used.[6] For other materials, an ethanol/methanol mixture may be employed.[10]
-
Spike the sample with the internal standard/surrogate solution.
-
Extract the organotins using ultrasonication or mechanical shaking.
-
Centrifuge the sample and collect the supernatant (extract).
2. Derivatization and Clean-up:
-
Concentrate the extract to a smaller volume.
-
The derivatization can be performed directly in the extract if it is compatible with the aqueous conditions required for the NaBEt₄ reaction. Alternatively, the solvent can be exchanged to a suitable medium.
-
Adjust the pH of the extract to 4-5 using an appropriate buffer.[1]
-
Add a 2% NaBEt₄ solution and allow the derivatization to proceed.[6]
-
After the reaction, perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane to isolate the ethylated derivatives.
-
The extract may require a clean-up step using a silica (B1680970) gel column to remove interfering compounds.[5]
-
Concentrate the final extract to a suitable volume for GC-MS analysis.
3. GC-MS Parameters:
-
Follow the GC-MS parameters outlined in Protocol 1, adjusting as necessary based on the specific analytes and matrix.
Data Presentation
The following table summarizes typical quantitative data obtained from the analysis of organotin compounds using this compound derivatization followed by GC-MS.
| Analyte | Matrix | Recovery (%) | Detection Limit (ng/L or µg/g) | Reference |
| Various Organotins | PVC Products | 49.1 - 118.1 | Not Specified | [6] |
| Various Organotins | Siliconized Paper | 88.8 - 102.2 | Not Specified | [6] |
| Tributyltin (TBT) | Water | Not Specified | 5 ng/L | [7] |
| Triphenyltin (TPT) | Water | Not Specified | 5 ng/L | [7] |
| Monobutyltin (MBT) | Sediment | Not Specified | 9 ng/g (as tin) | [4] |
| Dibutyltin (DBT) | Sediment | Not Specified | 38 ng/g (as tin) | [4] |
| Tributyltin (TBT) | Sediment | Not Specified | 12 ng/g (as tin) | [4] |
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of environmental samples using NaBEt₄ derivatization.
Caption: Chemical reaction for the ethylation of an organotin cation with this compound.
References
- 1. resources.strem.com [resources.strem.com]
- 2. Derivatization by ethylation with this compound for the speciation of metals and organometallics in environmental samples. A review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. www2.gov.bc.ca [www2.gov.bc.ca]
- 6. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. gcms.cz [gcms.cz]
- 9. sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 10. SATRA TM277: Determination of organotins [satra.com]
Application Notes and Protocols: Sodium Tetraethylborate in Trace Metal Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of sodium tetraethylborate (NaBEt₄) as a derivatizing agent in trace metal analysis. The focus is on its application for the speciation of organometallic compounds, a critical aspect in environmental monitoring, toxicology, and pharmaceutical analysis due to the varying toxicity of different metal species.
Introduction to this compound as a Derivatizing Agent
This compound is a highly reactive alkylating agent used for the derivatization of organometallic compounds, particularly those of tin, lead, and mercury.[1][2] Derivatization is a crucial step in the analysis of these compounds by gas chromatography (GC) as it converts non-volatile ionic species into more volatile and thermally stable forms suitable for GC separation.[1][2][3] The primary advantage of NaBEt₄ is its ability to perform this reaction in situ in aqueous samples, which simplifies the analytical workflow by avoiding additional extraction steps.[1][2]
The ethylation reaction with this compound is influenced by several factors, including the pH of the sample, the reaction time, and the presence of other reactive metals in the sample matrix.[1] For instance, a pH range of 4-5 is generally optimal for the derivatization of organotin compounds.[1] Due to its reactivity with other components, an excess of the reagent is often required to ensure complete derivatization of the target analytes.[1]
This compound is compatible with a range of sensitive and selective detection methods, including:
-
Atomic Absorption Spectrometry (AAS)[1]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[4]
-
Atomic Emission Spectrometry (AES)[1]
-
Pulsed-Flame Photometric Detection (PFPD)[1]
Key Applications and Quantitative Data
This compound has been successfully employed in the analysis of various environmental and biological matrices. The following tables summarize quantitative data from representative applications.
Table 1: Detection Limits for Organometallic Compounds using NaBEt₄ Derivatization
| Analyte(s) | Matrix | Analytical Technique | Detection Limit | Reference |
| Monobutyltin (MBT) | River Sediment | GC-AAS | 0.08 ng Sn | [3] |
| Dibutyltin (DBT) | River Sediment | GC-AAS | 0.34 ng Sn | [3] |
| Tributyltin (TBT) | River Sediment | GC-AAS | 0.11 ng Sn | [3] |
| Methylmercury | Aqueous Samples | GC-CV-AFS | 0.6 pg Hg (0.003 ng/L for a 200 mL sample) | [3] |
| Organotin Compounds | Water | GC-MS (Large Volume Injection) | 5 ng/L | [5] |
| Organotin Compounds | Water | GC-AED | 3-12 ng/L as tin | [6][7] |
| Organotin, -lead, -mercury | Standard Solutions | GC-ICP-MS | Tin: ~50 fg, Lead: ~100 fg, Mercury: ~120 fg | [4] |
| Lead | Urine | SPME-GC | 3 ppb | [8] |
| Lead | Blood | SPME-GC | 4 ppb | [8] |
Table 2: Recovery and Reproducibility Data
| Analyte(s) | Matrix | Derivatization Method | Recovery | Relative Standard Deviation (RSD) | Reference |
| Organotin Compounds | Spiked Seawater | Ethylation with NaBEt₄ | 82-104% | - | [6] |
| Organotin Compounds | Real Water Samples | Ethylation with NaBEt₄ | 40-100% (derivatization yield) | 3-10% | [6][7] |
| Lead | Urine and Blood | Ethylation with NaBEt₄ | Good Accuracy (with certified samples) | < 10% | [8] |
Experimental Protocols
The following are detailed protocols for the derivatization of organometallic compounds in different matrices using this compound.
This protocol is based on the in situ ethylation of organotins in an aqueous buffered solution, followed by purge and trap and detection by atomic absorption spectrometry.[3]
Materials:
-
This compound (NaBEt₄) solution (1% w/v in water, freshly prepared)
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 4-5)
-
Sediment sample
-
Deionized water
-
Purge and trap system coupled to a GC-AAS
Procedure:
-
Weigh a representative portion of the sediment sample into a reaction vessel.
-
Add a specific volume of deionized water and the buffer solution to create an aqueous slurry.
-
Add the freshly prepared 1% this compound solution to the slurry to initiate the ethylation reaction.
-
Immediately connect the reaction vessel to the purge and trap system.
-
Purge the volatile ethylated organotin derivatives from the sample with an inert gas (e.g., helium or nitrogen).
-
Trap the purged derivatives on a suitable sorbent trap (e.g., Tenax).
-
Thermally desorb the trapped compounds from the sorbent trap into the gas chromatograph for separation.
-
Detect and quantify the separated organotin compounds using an atomic absorption spectrometer.
This method simplifies the analysis by using NaBEt₄ for derivatization and a large volume injector to increase sensitivity, thus avoiding a pre-concentration step.[5]
Materials:
-
This compound (NaBEt₄) solution (1% w/v in water)
-
Water sample (200 mL)
-
Sodium chloride (10 g)
-
iso-Octane (2.5 mL)
-
Tripentyl tin (internal standard)
-
250 mL volumetric flask
-
GC-MS with a large volume programmable injector
Procedure:
-
Place 200 mL of the water sample into a 250 mL volumetric flask.
-
Spike the sample with an internal standard (e.g., tripentyl tin) to a concentration of 100 ng/L.
-
Add 10 g of sodium chloride to the sample.
-
Add 1 mL of the 1% this compound solution.
-
Swirl the flask until the salt is completely dissolved.
-
Add 2.5 mL of iso-octane to the flask.
-
Stopper the flask and shake vigorously for at least 30 minutes to extract the ethylated derivatives into the iso-octane layer.
-
Add high-purity water to bring the iso-octane layer into the neck of the flask.
-
If an emulsion forms, use anhydrous sodium sulfate (B86663) to break it.
-
Carefully transfer a portion of the iso-octane layer to a GC vial.
-
Inject a large volume (e.g., 50 µL) of the extract into the GC-MS for analysis.
This protocol utilizes solid-phase microextraction (SPME) for the extraction of tetraethyllead (B6334599) from the headspace after derivatization with NaBEt₄.[8]
Materials:
-
This compound (NaBEt₄) solution
-
Blood or urine sample
-
pH buffer
-
Solid-Phase Microextraction (SPME) fiber (e.g., polydimethylsiloxane-coated)
-
Headspace vial
-
GC with a suitable detector
Procedure:
-
Place a measured volume of the blood or urine sample into a headspace vial.
-
Adjust the pH of the sample using a suitable buffer.
-
Add the this compound solution to the vial to derivatize the lead ions to tetraethyllead.
-
Immediately seal the vial.
-
Expose the SPME fiber to the headspace above the sample for a defined period to extract the volatile tetraethyllead.
-
Retract the fiber and introduce it into the hot injector of the gas chromatograph to desorb the analyte.
-
Perform the chromatographic separation and detection.
-
Quantitation is typically performed using the standard addition method.
Visualized Workflows
The following diagrams illustrate the general workflows for trace metal analysis using this compound derivatization.
References
- 1. resources.strem.com [resources.strem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of organometallic species by gas chromatography inductively coupled plasma mass spectrometry - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of lead in blood and urine by SPME/GC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Situ Derivatization with Sodium Tetraethylborate for Water Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in-situ derivatization of organometallic compounds in water samples using sodium tetraethylborate (NaBEt₄). This technique is crucial for the analysis of trace levels of toxic organometallic species, such as organotins, organolead, and organomercury compounds, which are prevalent environmental pollutants. Derivatization is a critical step that increases the volatility and thermal stability of these compounds, making them amenable to gas chromatographic analysis.[1]
Introduction
Organometallic compounds, particularly organotins like tributyltin (TBT), have been widely used as biocides in antifouling paints, leading to significant contamination of aquatic environments.[2] These compounds are highly toxic to marine life and can pose a threat to human health.[3] Due to their low concentrations (ng/L to pg/L range) and their tendency to be present in ionic forms in water, direct analysis is challenging.[4]
In-situ derivatization with this compound offers a robust and efficient method to convert these non-volatile ionic species into their more volatile ethylated analogues.[1] This process, known as ethylation, allows for subsequent extraction and sensitive determination by gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS) or inductively coupled plasma mass spectrometry (GC-ICP-MS).[1][2] This application note outlines the principles, protocols, and data for this analytical approach.
Principle of the Method
The core of the method lies in the reaction of organometallic cations with this compound in an aqueous medium. The tetraethylborate anion acts as an ethyl group donor, leading to the formation of fully ethylated, neutral, and volatile organometallic species. The general reaction can be represented as:
RₙM⁺⁽⁴⁻ⁿ⁾ + (4-n) NaBEt₄ → RₙMEt₍₄⁻ₙ₎ + (4-n) Na⁺ + (4-n) BEt₃
This in-situ derivatization simplifies the sample preparation process by performing the reaction directly in the water sample, minimizing analyte loss and contamination.[1] The ethylated products are then typically extracted from the aqueous phase using an organic solvent and concentrated before instrumental analysis.
Experimental Protocols
Several protocols have been established for the derivatization and analysis of organometallic compounds in water. The following are detailed methodologies adapted from various validated sources.
Protocol 1: Analysis of Organotins in Water by GC-MS
This protocol is adapted from the British Columbia Ministry of Environment and Climate Change Strategy method for organotin analysis.[2]
3.1.1. Reagents and Materials
-
Water sample (0.5 - 1 L)
-
5M Sodium Acetate (NaOAc) buffer, pH 4.5
-
1% (w/v) this compound (NaBEt₄) solution (prepare fresh)
-
Dichloromethane (DCM), pesticide grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Internal standards (e.g., TBT-d27) and recovery standards (e.g., Tetrapropyltin)
-
Silica (B1680970) gel (60-200 μm), activated
3.1.2. Procedure
-
Sample Preparation:
-
Measure approximately 0.5 L of the water sample into a 1 L separatory funnel.
-
Add 10 mL of 5M NaOAc buffer to adjust the pH to 4.5.[2]
-
Spike the sample with an appropriate amount of internal standard.
-
-
Derivatization:
-
Add 1-2 mL of 1% NaBEt₄ solution and gently mix.
-
Allow the reaction to proceed for 1 hour.
-
Add another 1 mL of 1% NaBEt₄ solution and mix again.[2]
-
-
Extraction:
-
Add 50 mL of DCM to the separatory funnel, cap, and shake for 1 minute.
-
Allow the phases to separate and collect the organic (bottom) layer by passing it through a funnel containing anhydrous Na₂SO₄.
-
Repeat the extraction twice more with 50 mL portions of DCM.
-
Combine the extracts.
-
-
Concentration and Cleanup:
-
Concentrate the combined extract to approximately 2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
If interferences are present, perform a silica gel column cleanup.
-
Further concentrate the cleaned extract to the final desired volume (e.g., 1 mL).
-
Add the recovery standard before instrumental analysis.
-
-
Instrumental Analysis:
-
Analyze the extract using GC-MS.
-
Protocol 2: Rapid Analysis of Organotins using Large Volume Injection GC-MS
This protocol is a simplified method utilizing large volume injection to enhance sensitivity and reduce sample preparation time.[5]
3.2.1. Reagents and Materials
-
Water sample (200 mL)
-
Sodium Chloride (NaCl)
-
1% (w/v) this compound (NaBEt₄) solution
-
iso-Octane
-
Internal standard (e.g., Tripentyltin)
3.2.2. Procedure
-
Sample Preparation and Derivatization:
-
Place 200 mL of the water sample in a 250 mL volumetric flask.
-
Add the internal standard.
-
Add 10 g of NaCl and 1 mL of 1% NaBEt₄ solution.
-
Swirl the flask until the salt dissolves.
-
-
Extraction:
-
Add 2.5 mL of iso-octane to the flask.
-
Stopper the flask and shake for at least 30 minutes.
-
Add high-purity water to bring the iso-octane layer into the neck of the flask.
-
-
Sample Collection:
-
Use a Pasteur pipette to transfer a portion of the iso-octane layer to a GC vial for analysis.
-
-
Instrumental Analysis:
-
Analyze the sample using a GC-MS system equipped with a programmable temperature vaporizer (PTV) injector for large volume injection (e.g., 50 µL).[5]
-
Data Presentation
The following table summarizes quantitative data from various studies employing in-situ derivatization with this compound for water analysis.
| Analyte(s) | Method | Sample Volume | Derivatization Conditions | Extraction Solvent | Instrumental Technique | Detection Limit (ng/L) | RSD (%) | Reference |
| Organotins | In-situ ethylation, LLE | 400 mL | pH 5 (acetate buffer), 2% NaBEt₄ | Pentane | GC-MS/MS | < 0.05 | Not specified | [3] |
| Organotins | In-situ ethylation, LVI | 200 mL | 1% NaBEt₄ | iso-Octane | GC-MS | 5 | Not specified | [5] |
| Organotins & Organoleads | In-situ ethylation | Not specified | pH dependent | Not specified | GC-AED | 3 - 12 | 3 - 10 | [4][6] |
| Butyltins | Isotope Dilution, in-situ ethylation | 100 mL | pH 5.4 (acetate buffer), 2% NaBEt₄ | Not specified | GC-MS | Not specified | Not specified | [7] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical derivatization process.
Caption: Experimental workflow for in-situ derivatization.
Caption: In-situ ethylation of an organotin compound.
Conclusion
In-situ derivatization with this compound is a highly effective and widely adopted technique for the analysis of organometallic compounds in aqueous matrices. It simplifies sample preparation, enhances analyte volatility, and allows for sensitive and selective determination using gas chromatography-based methods. The protocols and data presented here provide a comprehensive guide for researchers and scientists in environmental monitoring and related fields. The choice of the specific protocol will depend on the target analytes, required detection limits, and available instrumentation.
References
- 1. resources.strem.com [resources.strem.com]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
Application Notes and Protocols for the Speciation of Organolead Compounds Using Sodium Tetraethylborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organolead compounds, historically used as additives in gasoline, are persistent environmental pollutants that pose significant toxicological risks. Their toxicity and environmental fate are highly dependent on their chemical form. Therefore, the speciation analysis of organolead compounds, which involves the separation and quantification of individual organolead species such as trimethyllead (B1239934) (TML), triethyllead (B1240127) (TEL), dimethyllead (DML), and diethyllead (B1201037) (DEL), is crucial for environmental monitoring and toxicological studies.
This document provides detailed application notes and experimental protocols for the speciation of organolead compounds using sodium tetraethylborate (NaBEt₄) as a derivatizing agent, followed by analysis using gas chromatography (GC) coupled with atomic absorption spectrometry (GC-AAS) or mass spectrometry (GC-MS). Derivatization with NaBEt₄ is a critical step that converts the ionic and non-volatile organolead species into their more volatile and thermally stable ethylated analogues, making them amenable to GC separation.[1]
Principle of the Method
The core of this analytical method is the in situ aqueous ethylation of ionic organolead compounds by this compound. This reaction converts species like TML⁺ and TEL⁺ into their corresponding volatile ethylated forms (e.g., TML-Et, TEL-Et). These derivatives are then extracted into an organic solvent, separated by gas chromatography, and detected by either atomic absorption spectrometry, which provides element-specific detection, or mass spectrometry, which offers structural information and high sensitivity.
The overall workflow can be summarized as follows:
Caption: General experimental workflow for organolead speciation.
Quantitative Data Summary
The following tables summarize typical quantitative data for the speciation of organometallic compounds using tetraalkylborate derivatization. While much of the detailed data is for organotin compounds, similar performance can be expected for organolead species under optimized conditions.[2][3]
Table 1: Method Detection Limits (MDLs) for Organometallic Compounds
| Compound | Derivatizing Agent | Analytical Technique | Matrix | Detection Limit (ng/L as element) | Reference |
| Organotin Compounds | NaBEt₄ / NaBPr₄ | GC-AED | Water | 3 - 12 (as Sn) | [2][3] |
| Trimethyllead (TML) | NaBPr₄ | GC-AED | Water | ~1 (estimated as Pb) | [3] |
| Triethyllead (TEL) | NaBPr₄ | GC-AED | Water | ~1 (estimated as Pb) | [3] |
| Organolead Species | Grignard Reagent | GC-MS | Rainwater | 4 - 15 (as Pb) |
Note: Detection limits are highly dependent on the specific instrumentation and matrix.
Table 2: Derivatization Yields and Precision
| Compound | Derivatizing Agent | Matrix | Derivatization Yield (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Organotin Compounds | NaBEt₄ / NaBPr₄ | Water | 40 - 100 | 3 - 10 | [2][3] |
| Organolead Species | NaBPr₄ | Rainwater | 92 - 100 (Recovery) | ~5 |
Experimental Protocols
Reagent Preparation
This compound (NaBEt₄) Solution (1% w/v):
-
Caution: this compound is hygroscopic and air-sensitive. Handle in a glove box or under an inert atmosphere (e.g., argon).
-
Dissolve 100 mg of NaBEt₄ in 10 mL of either anhydrous tetrahydrofuran (B95107) (THF) or a 0.1 M NaOH solution.[2]
-
The THF solution can be stored for at least one month at 4°C in the dark.[2] Solutions in NaOH should be prepared fresh daily.
Acetate (B1210297) Buffer (pH 5):
-
Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate.
-
Mix the two solutions in appropriate ratios to achieve a final pH of 5.0. Verify the pH with a calibrated pH meter.
Sample Preparation
Aqueous Samples (e.g., River Water, Wastewater Effluent):
-
Collect samples in clean glass bottles.
-
Filter the samples through a 0.45 µm membrane filter to remove suspended solids.
-
Store samples at 4°C in the dark and analyze as soon as possible.
Solid Samples (e.g., Soil, Sediment):
-
Air-dry the sample and sieve it to remove large debris.
-
Perform a leaching step to extract the organolead compounds. A common method is to sonicate a known weight of the sample (e.g., 1-5 g) with an acidic solution (e.g., acetic acid or dilute HCl) for a specified time (e.g., 30-60 minutes).
-
Centrifuge the mixture and collect the supernatant for the derivatization step.
Derivatization and Extraction Protocol
The following diagram illustrates the key steps in the derivatization and extraction process.
Caption: Step-by-step derivatization and extraction protocol.
Detailed Steps:
-
To a 100 mL glass vial, add 50 mL of the prepared sample (or sample extract).
-
Add 5 mL of acetate buffer (pH 5) and mix. The optimal pH for the simultaneous derivatization of many organometallic compounds is around 4-5.[3]
-
Add 1 mL of the 1% NaBEt₄ solution. The amount of derivatizing agent may need to be optimized depending on the sample matrix, as other components can consume the reagent.[1]
-
Immediately cap the vial and vortex for 2 minutes to ensure complete reaction.
-
Add 5 mL of a suitable organic solvent such as hexane or pentane.[4]
-
Shake the vial vigorously for 5 minutes to extract the ethylated organolead compounds into the organic phase.
-
Allow the phases to separate. If an emulsion forms, centrifugation can be used to break it.
-
Carefully transfer the upper organic layer to a clean glass vial using a Pasteur pipette.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen before GC analysis.
GC-AAS/MS Analysis
Instrumentation:
-
Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Detector: Atomic Absorption Spectrometer (AAS) with a quartz furnace atomizer or a Mass Spectrometer (MS).
Typical GC Conditions (can be optimized):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp 1: 10 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes
-
AAS Detection:
-
A lead hollow cathode lamp is used.
-
The GC effluent is transferred to the heated quartz furnace where the ethylated organolead compounds are atomized.
-
The absorbance is monitored at the lead-specific wavelength (e.g., 283.3 nm).
MS Detection:
-
The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Characteristic ions for ethylated organolead compounds should be monitored.
Signaling Pathways and Logical Relationships
The derivatization reaction is a key chemical transformation in this analytical procedure. The following diagram illustrates the ethylation of a generic ionic organolead compound.
Caption: Chemical transformation during derivatization.
Conclusion
The use of this compound for the derivatization of organolead compounds is a robust and reliable method for their speciation in various environmental matrices. The protocols outlined in this document provide a comprehensive guide for researchers and scientists. It is important to note that optimization of certain parameters, such as pH, reagent concentration, and extraction time, may be necessary to achieve the best results for specific sample types and analytical instrumentation. Proper quality control measures, including the use of blanks, standards, and certified reference materials, are essential for accurate and precise quantification.
References
- 1. resources.strem.com [resources.strem.com]
- 2. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Speciation of organolead compounds in water samples by GC-AAS after in situ butylation with tetrabutylammonium tetrabutylborate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Tetraethylborate in Protein Modification and Desulfurization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium tetraethylborate (NaBEt₄) has emerged as a powerful reagent in chemical biology and protein science, primarily for its utility in the rapid and efficient desulfurization of cysteine (Cys) and penicillamine (B1679230) (Pen) residues in peptides and proteins.[1][2][3] This process effectively converts cysteine to alanine (B10760859) (Ala) and penicillamine to valine (Val), providing a valuable tool for protein engineering, semisynthesis, and the study of post-translational modifications.[2] The key advantage of this method, often termed "add-and-done desulfurization" (ADD), lies in its simplicity, speed, and mild reaction conditions, making it compatible with complex and sensitive biomolecules.[1][2][3]
These application notes provide an overview of the use of this compound in protein desulfurization, including detailed experimental protocols and quantitative data to facilitate its adoption in the laboratory.
Applications
-
Protein Semisynthesis: In conjunction with Native Chemical Ligation (NCL), this compound enables the synthesis of large and complex proteins. NCL involves the reaction of a C-terminal peptide thioester with an N-terminal cysteinyl peptide.[1] The subsequent desulfurization of the cysteine residue at the ligation site to alanine expands the repertoire of accessible protein sequences.[1][2]
-
Study of Post-Translational Modifications (PTMs): The desulfurization method is compatible with various PTMs, such as phosphorylation and crotonylation, allowing for the synthesis of homogeneously modified proteins for functional studies.[1][4]
-
Site-Specific Deuteration: Performing the desulfurization reaction in a D₂O buffer allows for the incorporation of deuterium (B1214612) at the position of the original cysteine residue, providing a tool for structural and mechanistic studies using techniques like NMR spectroscopy.[1][4]
-
Cyclic Peptide Synthesis: The methodology has been successfully applied to the synthesis of cyclic peptides.[1]
Key Features of this compound Desulfurization
-
Speed: The reaction is remarkably fast, often reaching completion within minutes to a few hours at room temperature.[1][3]
-
Mild Conditions: The desulfurization is carried out under ambient conditions, without the need for heating, UV irradiation, or an inert atmosphere.[2][3]
-
Chemoselectivity: The reaction is highly chemoselective for cysteine and penicillamine residues.[3]
-
Robustness: The method is tolerant to a wide range of functional groups present in peptides and proteins.[1][4]
-
Simplicity: The "add-and-done" nature of the protocol requires minimal setup and handling.[2][3]
Quantitative Data Summary
The following table summarizes the reported desulfurization efficiency of various peptides and proteins using this compound.
| Substrate | Sequence/Description | Desulfurization Yield (%) | Reference |
| Peptide 1 | H-Phe-Gly-Cys-Gly-Phe-NH₂ | >95 | [1] |
| Peptide 2 | H-Tyr-Gly-Cys-Phe-Met-OH | >95 | [1] |
| Peptide 3 | H-Cys(Acm)-Lys(Boc)-OH | No reaction | [1] |
| Ubiquitin | Full-length protein | >95 | [1] |
| γ-Synuclein | Full-length protein | >95 | [1] |
| Histone H2A | Full-length protein | >95 | [1] |
| H3Q5ser | Semisynthesis of serotonylated histone H3 | High | [2][3] |
Experimental Protocols
Protocol 1: General Desulfurization of a Peptide
This protocol describes the general procedure for the desulfurization of a cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide
-
This compound (NaBEt₄) solution (e.g., 1 M in THF)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate (B84403) buffer (e.g., 0.2 M Na₂HPO₄, pH 7.2)
-
Guanidine (B92328) hydrochloride (optional, for poorly soluble peptides)
-
HPLC system for analysis and purification
Procedure:
-
Dissolve the cysteine-containing peptide in the phosphate buffer to a final concentration of 1-2 mg/mL. If the peptide has poor solubility, a buffer containing 6 M guanidine hydrochloride can be used.
-
Add TCEP to the peptide solution to a final concentration of 50-200 mM.
-
Initiate the desulfurization reaction by adding the this compound solution to a final concentration of 100-300 mM.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Upon completion, quench the reaction by adding an acid (e.g., trifluoroacetic acid) to lower the pH.
-
Purify the desulfurized peptide by preparative HPLC.
-
Confirm the identity of the product by mass spectrometry.
Protocol 2: One-Pot Native Chemical Ligation and Desulfurization
This protocol outlines the procedure for the semisynthesis of a protein using a one-pot NCL-desulfurization strategy.
Materials:
-
Peptide 1 with a C-terminal thioester
-
Peptide 2 with an N-terminal cysteine
-
Ligation buffer (e.g., 6 M Guanidine-HCl, 0.2 M Na₂HPO₄, pH 7.2)
-
4-mercaptophenylacetic acid (MPAA)
-
This compound (NaBEt₄) solution (e.g., 1 M in THF)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC system for analysis and purification
Procedure:
-
Native Chemical Ligation:
-
Dissolve Peptide 1-thioester and Peptide 2-N-Cys in the ligation buffer to a final concentration of 1-5 mM each.
-
Add MPAA to a final concentration of 20-40 mM.
-
Incubate the reaction mixture at room temperature and monitor the ligation progress by HPLC.
-
-
Desulfurization:
-
Once the ligation is complete, add TCEP to the reaction mixture to a final concentration of 200 mM.
-
Add the this compound solution to the same mixture to a final concentration of 300 mM.
-
Continue to incubate at room temperature for 2-4 hours, monitoring the desulfurization by HPLC.
-
-
Purification:
-
Quench the reaction by adding trifluoroacetic acid.
-
Purify the final desulfurized protein product by preparative HPLC.
-
Characterize the purified protein by mass spectrometry.
-
Visualizations
Caption: One-pot Native Chemical Ligation and Desulfurization Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for semisynthesis of serotonylated histone H3 by rapid protein desulfurization in tandem with native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P-B Desulfurization: An Enabling Method for Protein Chemical Synthesis and Site-Specific Deuteration - PubMed [pubmed.ncbi.nlm.nih.gov]
Sodium Tetraethylborate: A Niche Co-catalyst in Polymerization with Limited Publicly Available Protocols
While sodium tetraethylborate (NaBEt₄) is recognized for its role as an alkylating agent and has been mentioned in patent literature as a potential component in polymerization catalyst systems, detailed, publicly accessible application notes and experimental protocols for its use as a co-catalyst in polymerization reactions are scarce. The predominant application documented in scientific literature is its use as a derivatizing agent for the analysis of organometallic compounds.
This compound belongs to the broader class of tetraalkylborate compounds, which have been noted for their utility as polymerization catalysts and polymer stabilizers.[1] However, the focus of extensive research and industrial application has largely been on other borate (B1201080) compounds, such as tetraphenylborates and perfluoroaryl borates, which are commonly employed as activators for metallocene and other single-site catalysts in olefin polymerization.
Theoretical Role in Polymerization
In the context of Ziegler-Natta or metallocene-catalyzed polymerization, a co-catalyst, or activator, is crucial for transforming the precatalyst into a catalytically active species. This typically involves the alkylation of the transition metal center and the generation of a cationic active site. While theoretically, this compound could function in this capacity by donating an ethyl group, specific methodologies and the efficiency of this process compared to more conventional activators like methylaluminoxane (B55162) (MAO) or other borate compounds are not well-documented in readily available scientific literature.
One patent mentions that tetraalkylborate compounds can be used as polymerization catalysts.[1] Another source indicates that triethylborane, a related compound, can act as an adjuvant for Ziegler-Natta and silica-supported chromium catalysts for olefin polymerization. However, this does not provide specific details on the use of this compound itself.
Logical Workflow for Catalyst Activation
The general process for activating a precatalyst for polymerization involves several key steps. A logical workflow for how this compound might be employed as a co-catalyst is depicted below. It is important to note that this is a generalized representation and not based on a specific, documented protocol for this compound.
Figure 1. A generalized workflow for the potential use of this compound in a polymerization process.
Predominant Application: Derivatizing Agent
The vast majority of published research involving this compound focuses on its application as an in-situ derivatizing (ethylating) agent for the quantitative analysis of trace metals and organometallic compounds in environmental and biological samples. This technique increases the volatility of the analytes, making them suitable for analysis by gas chromatography coupled with various detectors.
Conclusion
For researchers, scientists, and drug development professionals interested in polymerization catalysis, the exploration of this compound as a co-catalyst represents a novel but largely uncharted area. The lack of established protocols necessitates foundational research to determine its efficacy, optimal reaction conditions, and the properties of the resulting polymers. Investigators would need to develop and validate their own experimental methodologies, likely drawing parallels from protocols established for other borate-based activators. Until such research is published, detailed application notes and protocols for the use of this compound as a polymerization co-catalyst remain unavailable.
References
Sodium Tetraethylborate: Applications and Protocols in Organic Synthesis
Introduction
Sodium tetraethylborate (NaBEt₄) is a highly reactive organoboron compound with the chemical formula (C₂H₅)₄BNa. While its name might suggest a role similar to the common reducing agent sodium borohydride (B1222165) (NaBH₄), its synthetic applications are distinctly different. Primarily, this compound serves as a potent ethyl group donor rather than a hydride donor. Its utility in organic synthesis is centered on its ability to perform efficient ethylation and to facilitate specific types of reductive transformations, such as desulfurization. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound.
Application 1: Ethylation of Organometallic Compounds for Analytical Derivatization
A primary application of this compound is in analytical chemistry as a derivatizing agent.[1] Organometallic compounds, particularly those of tin, lead, and mercury, are often toxic and require sensitive detection methods like gas chromatography-mass spectrometry (GC-MS).[1][2] However, many of these compounds are not sufficiently volatile for GC analysis.[1] Ethylation with this compound converts these ionic and polar organometallic species into their more volatile and thermally stable tetra- or poly-ethylated analogues, enabling their separation and quantification.[1][2]
This in-situ derivatization in aqueous samples is a significant advantage over other methods like Grignard reactions, which require anhydrous conditions.[1] The efficiency of the ethylation is dependent on factors such as pH and the concentration of the reagent.[1]
Quantitative Data: Derivatization of Organometallic Compounds
| Analyte Class | Typical pH Range | Derivatization Yield | Detection Method | Reference |
| Organotin Compounds | 4-5 | 40-100% | GC-MS, GC-AED | [1][3][4] |
| Organolead Compounds | 4-5 | Not specified | GC-MS | [3][4] |
| Organomercury Compounds | Not specified | Not specified | GC-MS | [1] |
Experimental Protocol: In-Situ Ethylation of Organotin Compounds in Water Samples
This protocol is adapted from methodologies for the determination of organotin compounds in environmental water samples.[3][4][5]
Materials:
-
This compound (NaBEt₄)
-
Water sample containing organotin compounds
-
Sodium acetate/acetic acid buffer (e.g., 2M, pH 4.5)
-
Organic solvent for extraction (e.g., hexane, iso-octane)
-
Internal standard (e.g., tripropyltin)
-
Glassware (volumetric flasks, separatory funnels, GC vials)
Procedure:
-
Sample Preparation: Place a known volume of the water sample (e.g., 200 mL) into a volumetric flask.[5]
-
Internal Standard: Add an appropriate amount of internal standard to the sample.
-
Buffering: Add the sodium acetate/acetic acid buffer to adjust the pH of the sample to between 4 and 5.[1]
-
Derivatization: Prepare a fresh 1% (w/v) solution of this compound in a suitable solvent like THF or water. Add an excess of the NaBEt₄ solution to the buffered water sample.[1][5] For instance, for a 200 mL water sample, 1 mL of a 1% solution can be used.[5] It is crucial to use an excess of the reagent to account for its consumption by other reactive species in the sample matrix.[1]
-
Reaction: Stopper the flask and shake vigorously for at least 30 minutes to ensure complete derivatization.
-
Extraction: Add a small volume of an organic solvent (e.g., 2.5 mL of iso-octane) to the flask.[5] Shake for several minutes to extract the ethylated organotin compounds.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, anhydrous sodium sulfate (B86663) can be added to help break it.[5]
-
Analysis: Carefully remove the organic layer using a Pasteur pipette and transfer it to a GC vial for analysis by GC-MS.
Application 2: Reductive Desulfurization of Cysteine in Peptides and Proteins
A more specialized application of this compound in organic synthesis is the reductive desulfurization of cysteine and penicillamine (B1679230) residues in peptides and proteins.[6][7][8] This reaction converts cysteine to alanine (B10760859) and penicillamine to valine.[7] This transformation is particularly valuable in the chemical synthesis of proteins, often used in conjunction with native chemical ligation (NCL), where a cysteine residue is required for the ligation but may not be present in the final target protein.[6]
The desulfurization with this compound is described as a "superfast" method that can be performed under ambient conditions without the need for an inert atmosphere, UV irradiation, or heating.[7][8][9] This represents a significant advantage in terms of convenience and efficiency over other desulfurization methods.[6]
Quantitative Data: Reductive Desulfurization of Peptides
| Substrate | Product | Reaction Conditions | Yield | Reference |
| Cysteine-containing peptide | Alanine-containing peptide | Ambient temperature, aqueous buffer | High | [6][8] |
| Penicillamine-containing peptide | Valine-containing peptide | Ambient temperature, aqueous buffer | High | [7] |
| Serotonylated Histone H3 (semisynthesis) | Desulfurized protein | One-pot ligation-desulfurization | Not specified | [7][9] |
Experimental Protocol: Reductive Desulfurization of a Cysteine-Containing Peptide
This protocol is based on the described "add-and-done" method for peptide desulfurization.[7][8][9]
Materials:
-
Cysteine-containing peptide
-
This compound (NaBEt₄)
-
A suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) for pre-reduction of any disulfide bonds
-
HPLC for purification and analysis
Procedure:
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in the chosen buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Pre-reduction (if necessary): If the peptide has formed disulfide bonds, treat the solution with a reducing agent like TCEP (e.g., 5 mM) for a few minutes to ensure all cysteine residues are in their free thiol form.[7]
-
Desulfurization Reaction: Prepare a fresh solution of this compound. Add the NaBEt₄ solution to the peptide solution. The reaction is typically fast and proceeds at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by UPLC-MS.
-
Quenching and Purification: Once the reaction is complete, the product can be purified directly by preparative HPLC to remove any remaining reagents and byproducts.
-
Characterization: The final desulfurized peptide (now containing alanine in place of cysteine) is characterized by mass spectrometry and other relevant analytical techniques.
Safety and Handling
This compound is a pyrophoric solid, meaning it can ignite spontaneously upon contact with air.[1] It is also highly sensitive to moisture and reacts violently with water. Therefore, it must be handled under an inert atmosphere (e.g., in a glovebox) and stored in a tightly sealed container away from moisture and air.
This compound is a versatile reagent in organic synthesis, not as a conventional reducing agent, but as a powerful ethylating agent and a facilitator of specific reductive transformations. Its primary applications in the derivatization of organometallic compounds for analytical purposes and in the rapid reductive desulfurization of cysteine residues in peptides are well-established. The protocols provided herein offer a guide for researchers to utilize this reagent effectively in their synthetic and analytical endeavors, with a strong emphasis on its specific reactivity and handling requirements.
References
- 1. resources.strem.com [resources.strem.com]
- 2. Derivatization by ethylation with this compound for the speciation of metals and organometallics in environmental samples. A review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for semisynthesis of serotonylated histone H3 by rapid protein desulfurization in tandem with native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for semisynthesis of serotonylated histone H3 by rapid protein desulfurization in tandem with native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting low derivatization yield with sodium tetraethylborate"
Technical Support Center: Sodium Tetraethylborate Derivatization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low derivatization yields with this compound (NaBEt₄).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low or no derivatization yield?
If you observe no peaks or significantly reduced peak areas, the most common culprit is a failed derivatization reaction.[1] This can stem from several factors, with the most critical being improper pH and degradation of the NaBEt₄ reagent.[1]
Q2: How does pH affect the derivatization reaction, and what is the optimal range?
The pH of the aqueous sample is a critical parameter for a successful ethylation reaction.[2] An incorrect pH can lead to the rapid hydrolysis of the reagent and poor derivatization efficiency.[3] For most organotin compounds, a pH between 4.0 and 5.0 is considered optimal.[1][2][4] For simultaneous analysis of certain organolead compounds alongside organotins, a pH of 5.0 provides satisfactory yields for all analytes.[3]
Q3: My NaBEt₄ reagent solution is cloudy and doesn't seem to work. What's wrong?
This compound is highly sensitive to air and moisture, which can cause it to degrade.[2] A cloudy appearance upon dissolution is a common sign of this degradation.[1][5] To ensure reagent viability, it is crucial to handle the solid under an inert gas and use freshly prepared solutions.
Q4: How should I properly prepare and store the NaBEt₄ derivatizing agent?
Due to its instability in air, proper preparation and storage are key.[6]
-
Aqueous Preparation (for immediate use): Dissolve the NaBEt₄ solid in a 0.1 M NaOH solution to create a 1-2% (w/v) solution.[1][4] This solution is unstable and should be used immediately.
-
Solvent-Based Preparation (for extended stability): For better stability, dissolve NaBEt₄ in anhydrous tetrahydrofuran (B95107) (THF).[3][7] A solution in THF can be stored for at least one month at 4°C in the dark, in a vial with a septum cap, without a significant decrease in efficiency.[3][7]
-
Storage Tip: To minimize degradation from repeated exposure to air, distribute the prepared solution among several small, sealed vials and freeze them.[1] Thaw a single vial for each experiment.[1]
Q5: What are common interferences from the sample matrix that can reduce yield?
Complex environmental or biological samples can contain components that interfere with the reaction.
-
Reactive Metals: Other reactive metals in the sample can consume the NaBEt₄ reagent, reducing its availability for the target analytes.[2] It is often necessary to use an excess of the reagent to compensate for this.[2]
-
Sulfur Compounds: In sediment samples, elemental sulfur can be alkylated by NaBEt₄, creating interfering dialkylsulfide compounds that may co-elute with the target analytes.[8]
-
Other Matrix Components: Side reactions with other co-extracted matrix constituents can inhibit the derivatization of target compounds.[9]
Q6: Why is it important to use glassware instead of plastic?
Many plastic materials contain organotin compounds, such as dibutyltin, which are used as stabilizers.[1] Using plastic labware can introduce these compounds into your sample, leading to high background signals or contamination. To avoid this, perform all preparations in glassware.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving low derivatization yield.
Troubleshooting Summary Table
| Symptom | Possible Cause | Recommended Solution |
| No analyte peaks detected | Complete derivatization failure | 1. Verify sample pH is within the optimal range (4.0-5.0).2. Prepare fresh NaBEt₄ reagent.3. Check for gross errors in the experimental protocol. |
| Low analyte peak area | Inefficient derivatization or analyte loss | 1. Optimize pH precisely for your specific analytes.2. Increase the concentration or volume of the NaBEt₄ reagent to ensure it is in excess.3. Increase reaction time to ensure completion (e.g., 30 minutes).[10] |
| Poor reproducibility | Reagent degradation or inconsistent procedure | 1. Prepare and store NaBEt₄ solution in THF under inert gas; aliquot and freeze for single use.2. Ensure consistent pH adjustment and reaction times for all samples and standards. |
| High background / Contamination peaks | Contamination from labware or matrix interferences | 1. Use only glassware for all sample and reagent handling.2. Analyze a reagent blank to identify sources of contamination.3. For complex matrices like sediment, consider sample cleanup steps to remove interferences.[6] |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting low derivatization yield.
Key Experimental Protocols
Protocol 1: Aqueous Derivatization of Organotins in Water Samples
This protocol is adapted from standard methods for the ethylation of organotin compounds in aqueous matrices.[4][6]
1. Sample Preparation:
-
Measure 400 mL of the water sample into a 1 L glass separatory funnel.
-
Add a suitable buffer (e.g., 1 M acetic acid/sodium acetate) to adjust the sample pH to 5.0.[4]
2. Reagent Preparation (prepare fresh):
3. Derivatization Reaction:
-
Add 1-2 mL of the freshly prepared 2% NaBEt₄ solution to the buffered sample.
-
Gently shake the mixture to mix.
-
Allow the reaction to proceed for at least 10-30 minutes at room temperature.[4][10]
4. Extraction:
-
Add a suitable organic solvent (e.g., 50 mL of pentane (B18724) or hexane).
-
Shake the funnel vigorously for 1-2 minutes to extract the ethylated derivatives.
-
Allow the layers to separate.
5. Analysis:
-
Transfer the upper organic layer to a vial for analysis by GC-MS or another appropriate detection system.[10]
Experimental Workflow Diagram
References
- 1. sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 2. resources.strem.com [resources.strem.com]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. derivatisation with sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of sulfur interferences during organotin determination in harbour sediment samples by sodium tetraethyl borate ethylation and gas chromatography-pulsed flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Optimizing Ethylation of Organotins with Sodium Tetraethylborate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium tetraethylborate (NaBEt₄) for the ethylation of organotin compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the ethylation of organotins for analysis by gas chromatography (GC).
| Problem | Potential Cause | Recommended Solution |
| Low or No Derivatization Yield | Incorrect pH of the reaction mixture. The optimal pH for the ethylation of organotins is between 4 and 5.[1] At lower pH values, the derivatizing reagent (NaBEt₄) can rapidly hydrolyze. Highly alkaline conditions are also detrimental to the reaction. | Use an acetate (B1210297) buffer to adjust and maintain the sample pH within the 4-5 range before adding the NaBEt₄ solution.[2] Verify the pH of the buffered sample with a calibrated pH meter. |
| Degraded this compound (NaBEt₄) reagent. NaBEt₄ is sensitive to air and moisture and can degrade over time, leading to a loss of reactivity.[1] Aqueous solutions of NaBEt₄ are particularly unstable and should be prepared fresh daily. | Store solid NaBEt₄ under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. For improved stability, prepare the NaBEt₄ solution in anhydrous tetrahydrofuran (B95107) (THF) instead of water; THF solutions can be stored for up to a month at 4°C in the dark. | |
| Insufficient amount of derivatizing reagent. The sample matrix may contain other components that consume the NaBEt₄, leaving an insufficient amount to react with the organotin analytes.[1][3] | An excess of NaBEt₄ is recommended to ensure complete derivatization of the target organotins.[1] The optimal amount may need to be determined empirically for each sample type. | |
| Matrix effects. Complex sample matrices, such as sediments and biological tissues, can contain substances that interfere with the derivatization reaction or co-extract with the analytes, leading to signal suppression or enhancement during GC analysis. | Implement a thorough sample cleanup procedure before derivatization. For sediment samples, this may involve extraction with a tropolone-containing solvent followed by cleanup on a silica (B1680970) gel or alumina (B75360) column.[4] For biological tissues, base digestion or enzymatic hydrolysis can be effective.[5][6] The use of matrix-matched standards and internal standards is also crucial for accurate quantification. | |
| Poor Reproducibility | Inconsistent pH control. Minor variations in pH between samples can lead to significant differences in derivatization efficiency. | Ensure precise and consistent pH adjustment for all samples and standards using a calibrated pH meter and appropriate buffers. |
| Variable reaction time. The ethylation reaction requires a specific amount of time to proceed to completion. | Standardize the reaction time for all samples and standards after the addition of the NaBEt₄ solution. | |
| Contamination from labware. Organotin compounds can adsorb to plastic surfaces, leading to analyte loss and cross-contamination. | Use glassware for all sample preparation steps. Thoroughly clean all glassware with a detergent solution, followed by an acid rinse and a final rinse with deionized water.[7] | |
| Interfering Peaks in Chromatogram | Side reactions of the derivatizing reagent. At non-optimal pH, NaBEt₄ can react with water and other matrix components to form byproducts that may be detected by the GC. | Strictly maintain the reaction pH between 4 and 5 to minimize side reactions. |
| Co-eluting matrix components. Complex sample matrices can contain compounds that have similar retention times to the derivatized organotins. | Improve the sample cleanup procedure to remove interfering compounds.[4][8] Adjusting the GC temperature program or using a different GC column can also help to resolve co-eluting peaks. |
Frequently Asked Questions (FAQs)
Q1: Why is pH control so critical for the ethylation of organotins with NaBEt₄?
A1: The ethylation of organotins with this compound is highly pH-dependent. The optimal pH range of 4-5 is a balance between the stability of the NaBEt₄ reagent and the availability of the organotin species for reaction.[1] Below pH 4, NaBEt₄ is prone to rapid hydrolysis, reducing its availability to ethylate the target analytes. Above pH 5, the derivatization efficiency also decreases. Maintaining the pH within this narrow window is therefore essential for achieving high and reproducible derivatization yields.
Q2: My aqueous NaBEt₄ solution is cloudy. Is it still usable?
A2: A cloudy appearance in an aqueous NaBEt₄ solution can be an indication of hydrolysis and degradation of the reagent. It is highly recommended to prepare fresh aqueous solutions of NaBEt₄ immediately before use. For a more stable and clearer solution, consider dissolving the NaBEt₄ in anhydrous tetrahydrofuran (THF).
Q3: Can I use a different buffering system instead of acetate?
A3: While other buffering systems could potentially be used, acetate buffer is widely cited in the literature for this application because it effectively maintains the pH in the optimal 4-5 range without interfering with the derivatization reaction. If you choose to use an alternative buffer, it is crucial to validate its performance to ensure it does not negatively impact the derivatization efficiency or introduce interfering peaks in your chromatogram.
Q4: How can I minimize matrix effects when analyzing complex samples like sediment or fish tissue?
A4: Minimizing matrix effects in complex samples requires a multi-faceted approach. A robust sample preparation and cleanup procedure is the first critical step. For sediments, this may involve extraction with an organic solvent containing a chelating agent like tropolone, followed by column chromatography cleanup (e.g., silica gel or Florisil).[4][9] For biological tissues, techniques like base digestion or enzymatic hydrolysis can break down the matrix and release the organotins.[5][6] In addition to sample cleanup, the use of an appropriate internal standard that closely mimics the behavior of the analytes is essential for correcting for any remaining matrix-induced signal suppression or enhancement. Finally, preparing calibration standards in a matrix that closely matches the sample matrix (matrix-matched calibration) can further improve the accuracy of quantification.
Q5: What are the safety precautions I should take when working with this compound?
A5: this compound is a reactive and potentially pyrophoric compound that is sensitive to air and moisture. It should be handled in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Store the solid reagent under an inert atmosphere and away from sources of ignition. Consult the Safety Data Sheet (SDS) for detailed safety information.
Quantitative Data
The following table summarizes the optimal pH and other key parameters for the ethylation of organotins with this compound.
| Parameter | Optimal Value/Range | Notes |
| pH | 4 - 5 | Critical for maximizing derivatization yield. Use of an acetate buffer is recommended.[1] |
| Derivatization Reagent | This compound (NaBEt₄) | Highly sensitive to air and moisture. |
| Reagent Preparation | Prepare 1-2% (w/v) solution fresh daily in water or dissolve in THF for better stability.[2] | THF solutions can be stored for up to a month at 4°C. |
| Reaction Time | Typically 30 minutes to 1 hour | Should be standardized for all samples and standards.[5] |
| Reaction Temperature | Room Temperature | |
| Extraction Solvent | Hexane, Pentane, or Dichloromethane | The choice of solvent may depend on the specific analytical method and sample matrix.[2] |
Experimental Protocols
Ethylation of Organotins in Water Samples
This protocol is a general guideline and may require optimization for specific water matrices.
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, preserve the samples by acidifying to pH < 2 with a suitable acid (e.g., HCl) and store at 4°C.
-
pH Adjustment: Take a known volume of the water sample (e.g., 100 mL) and place it in a glass container. Add an appropriate volume of acetate buffer (e.g., 1 M, pH 4.5) to adjust the sample pH to between 4 and 5. Verify the pH with a calibrated pH meter.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., tripropyltin).
-
Derivatization: Add a freshly prepared 1% (w/v) aqueous solution of this compound. The volume to be added should be optimized, but a starting point is 1 mL per 100 mL of sample.
-
Reaction: Stopper the container and shake or stir the mixture for 30 minutes at room temperature.
-
Extraction: Add a suitable organic solvent (e.g., 10 mL of hexane) and shake vigorously for 2 minutes to extract the ethylated organotins. Allow the layers to separate.
-
Sample Concentration: Carefully transfer the organic layer to a clean tube. If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Analysis: The extract is now ready for injection into the GC system.
Ethylation of Organotins in Sediment Samples
This protocol involves an extraction step prior to derivatization.
-
Sample Preparation: Homogenize the sediment sample. A subsample (e.g., 5 g) is weighed into a centrifuge tube.
-
Extraction: Add an extraction solution (e.g., 10 mL of methanol/acetic acid) and a chelating agent like tropolone. Vortex or sonicate the mixture for an appropriate time (e.g., 30 minutes).
-
Centrifugation: Centrifuge the sample to separate the solid and liquid phases.
-
pH Adjustment and Derivatization: Transfer the supernatant to a new glass container. Adjust the pH to 4-5 with a suitable buffer. Add the NaBEt₄ solution and allow the reaction to proceed as described for water samples.
-
Extraction and Cleanup: Extract the ethylated organotins with an organic solvent. The extract may require a cleanup step using a silica gel or alumina column to remove interferences.[4]
-
Analysis: Concentrate the final extract and analyze by GC.
Visualizations
Caption: Experimental workflow for the ethylation of organotins.
Caption: Troubleshooting decision tree for low derivatization yield.
References
- 1. resources.strem.com [resources.strem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. Optimization of an analytical method for determining organotin compounds in fish tissue by base-hydrolysis pretreatment and simultaneous ethylation-extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eec.ky.gov [eec.ky.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Sodium Tetraethylborate Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium tetraethylborate (NaBEt4) for derivatization in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for derivatization with this compound?
The optimal pH for the ethylation reaction is crucial for achieving high derivatization yields. For organotin compounds, a pH range of 4-5 is most appropriate.[1][2] It is recommended to use an acetate (B1210297) buffer to adjust and maintain the sample pH within this range before adding the derivatizing agent.[3][4]
Q2: My derivatization is failing, and I don't see any peaks in my chromatogram. What are the common causes?
If you are not observing any peaks, it is highly likely that the derivatization reaction has failed.[2] The most common reasons for derivatization failure include:
-
Incorrect pH: Ensure your sample is buffered to the optimal pH range (4-5 for organotins).[1][2]
-
Reagent Degradation: this compound is sensitive to air and moisture.[1] Use fresh reagent or properly stored solutions.
-
Insufficient Reagent: The sample matrix and other reactive metals can consume the derivatizing agent.[1] An excess of this compound is often required.
-
Improper Reagent Dissolution: The reagent can be difficult to dissolve. A cloudy solution may indicate incomplete dissolution, which will affect the reaction efficiency.[2]
Q3: How should I prepare and store the this compound solution?
This compound is not very stable in aqueous solutions.[2] For improved stability, it is recommended to dissolve the solid reagent in either:
-
0.1M Sodium Hydroxide (NaOH): A common preparation involves dissolving 1 g of NaBEt4 in 50 ml of 0.1 M NaOH to create a 2% w/v solution.[2] This solution can be aliquoted into smaller vials and frozen for later use.[2]
-
Tetrahydrofuran (THF): A solution in THF is considered more stable and less cloudy than an aqueous solution and can be used for up to two weeks when stored at 4°C in the dark.[5]
Q4: I'm observing high blank levels in my analysis. What could be the cause?
High blank levels can often be attributed to contamination from laboratory equipment. Many plastic materials contain organotin compounds as stabilizers, which can leach into your samples and reagents.[2] To minimize blank contamination, it is crucial to use glassware for all sample and reagent preparation steps.[2] Additionally, reagents themselves can sometimes contain impurities of organotin compounds, so it is important to analyze method blanks to verify their purity.[6]
Q5: What are the common substances that interfere with this compound derivatization?
Several substances can interfere with the derivatization process, leading to lower yields or complete reaction failure. These include:
-
Other Reactive Metals: Metals present in the sample matrix can react with and consume the this compound, reducing the amount available to derivatize the target analytes.[1]
-
Complex Sample Matrices: Environmental samples, such as sediments, often contain complex matrices that can interfere with the derivatization of organotin compounds.[7][8]
-
High Salt Concentrations: While not extensively detailed in the provided results, high salt content can present challenges for GC-MS analysis of derivatized compounds.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound derivatization process.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Derivatization Yield | Incorrect pH of the sample solution. | Verify and adjust the pH of your sample to the optimal range (e.g., 4-5 for organotins) using a suitable buffer like acetate buffer.[1][2] |
| Degraded or inactive derivatizing reagent. | Use a freshly prepared this compound solution. If using a stored solution, ensure it was stored correctly (e.g., frozen or refrigerated in a suitable solvent).[2][5] | |
| Insufficient amount of derivatizing reagent. | Increase the amount of this compound solution added to the sample to compensate for consumption by interfering substances in the matrix.[1] | |
| Incomplete dissolution of the reagent. | Ensure the this compound is fully dissolved before use. If the solution is cloudy, this may indicate poor dissolution.[2] Consider preparing the solution in 0.1M NaOH or THF for better stability and solubility.[2][5] | |
| High Background Noise or Contamination | Contamination from plasticware. | Use glassware for all sample preparation, derivatization, and extraction steps to avoid leaching of organotin stabilizers from plastics.[2] |
| Impure reagents or solvents. | Run method blanks to check for contamination in your reagents and solvents.[6] Use high-purity solvents and reagents. | |
| Poor Reproducibility | Inconsistent derivatization conditions. | Ensure that the pH, reaction time, and temperature are consistent across all samples and standards. |
| Sample matrix effects. | For complex matrices like sediments, specific extraction and clean-up procedures may be necessary before derivatization.[7] Consider using matrix-matched standards for calibration. |
Experimental Protocols
Protocol 1: Derivatization of Organotins in Water Samples for GC-MS Analysis
This protocol is adapted from methodologies for the analysis of organotin compounds in water samples.[3][4][10]
-
Sample Preparation:
-
pH Adjustment:
-
Adjust the pH of the sample to 5 using a 1 M acetic acid/sodium acetate buffer.[3]
-
-
Derivatization:
-
Extraction:
-
Add a suitable extraction solvent such as pentane (B18724) or iso-octane (e.g., 2.5 mL).[3][10]
-
Stopper the flask and shake vigorously for at least 30 minutes.[10]
-
Allow the layers to separate. If an emulsion forms, anhydrous sodium sulfate (B86663) can be used to help break it.[10]
-
-
Concentration and Analysis:
Protocol 2: Derivatization of Organotins in Sediment Samples
This protocol provides a general workflow for the derivatization of organotin compounds in sediment samples.[7]
-
Extraction:
-
Extract the organotin compounds from the sediment sample (e.g., 2 g) using an appropriate solvent mixture, such as methanol (B129727) containing 0.5 M HCl.[7]
-
-
pH Adjustment:
-
After extraction, adjust the pH of the aqueous extract to the optimal range for derivatization (typically 4-5) using a buffer solution.
-
-
Derivatization:
-
Add an excess of a freshly prepared this compound solution to the buffered extract.
-
-
Purge and Trap (or Liquid-Liquid Extraction):
-
The ethylated derivatives can be purged from the solution using an inert gas and trapped on a suitable sorbent material for subsequent thermal desorption and GC analysis.
-
Alternatively, perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or pentane.
-
-
Analysis:
-
Analyze the trapped or extracted derivatives by GC coupled with a suitable detector, such as a mass spectrometer (MS) or an atomic absorption spectrometer (AAS).
-
Visualizations
Caption: Troubleshooting workflow for common issues in NaBEt4 derivatization.
References
- 1. resources.strem.com [resources.strem.com]
- 2. sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. www2.gov.bc.ca [www2.gov.bc.ca]
- 5. derivatisation with sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 6. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
"improving the stability of sodium tetraethylborate solutions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of sodium tetraethylborate (NaBEt₄) solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy immediately after preparation. What is the cause and is it still usable?
A1: A cloudy appearance in a freshly prepared this compound solution can be attributed to several factors:
-
Moisture Contamination: this compound is highly sensitive to moisture and will rapidly decompose upon contact with water, forming insoluble byproducts.
-
Reaction with Atmospheric Carbon Dioxide: Exposure to air can lead to reactions with CO₂, also forming insoluble carbonates.
-
Low-Quality Solvent: The presence of impurities or water in the solvent (e.g., tetrahydrofuran (B95107) - THF) can cause precipitation.
A cloudy solution is an indicator of degradation and should generally not be used, as the concentration of active reagent is unknown and byproducts may interfere with your experiment. It is recommended to discard the solution and prepare a fresh one using anhydrous solvents and inert atmosphere techniques.
Q2: What is the recommended solvent for preparing this compound solutions?
A2: Tetrahydrofuran (THF) is the recommended solvent for preparing this compound solutions for use as a derivatizing agent.[1][2][3] Solutions in THF are significantly more stable than aqueous solutions.[3] Aqueous solutions are generally unstable and must be prepared immediately before use.[3]
Q3: How should I store my this compound solutions to maximize their stability?
A3: To maximize stability, this compound solutions, particularly those in THF, should be stored under the following conditions:
-
Temperature: At 4°C in a refrigerator.[3]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to air and moisture.[1]
-
Light: In the dark, using an amber glass vial or by wrapping the container in aluminum foil.[3]
-
Container: In a tightly sealed container, preferably with a septum cap to allow for the withdrawal of the solution without exposing the bulk to the atmosphere.
Q4: For how long can I expect my this compound solution in THF to be stable?
A4: When stored properly at 4°C in the dark and under an inert atmosphere, a solution of this compound in THF can be stable for at least one month without a significant decrease in derivatization efficiency.[3] Some users report the successful use of THF solutions for up to two weeks.
Q5: What are the signs of degradation in my this compound solution?
A5: Signs of degradation include:
-
A cloudy or precipitated appearance.
-
A yellowish discoloration.
-
Reduced efficiency in your derivatization reaction, leading to lower than expected product yields.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cloudy/Precipitated Solution | 1. Moisture in the solvent or glassware.2. Exposure to air (CO₂).3. Impure this compound solid. | 1. Use anhydrous THF and oven-dried glassware. 2. Prepare the solution under an inert atmosphere (glove box or Schlenk line).3. Use a fresh, high-purity batch of this compound. |
| Low Derivatization Yield | 1. Degraded this compound solution.2. Incorrect pH of the reaction mixture.3. Presence of interfering substances in the sample. | 1. Prepare a fresh solution.2. Adjust the pH of the aqueous sample to between 4 and 5 before adding the derivatizing agent.[4] 3. Consider sample cleanup steps to remove interfering species. |
| Inconsistent Results | 1. Inconsistent solution concentration due to degradation between uses.2. Improper storage.3. Inconsistent dispensing of the reagent. | 1. Prepare smaller batches of the solution more frequently or aliquot a larger batch into smaller, single-use vials.2. Ensure the solution is stored at 4°C, in the dark, and under an inert atmosphere.3. Use a calibrated, dry syringe to dispense the solution. |
Data Presentation
| Factor | Condition | Impact on Stability | Recommendation |
| Solvent | Water | Very Low | Avoid for storage; prepare fresh for immediate use. |
| Tetrahydrofuran (THF) | High | Recommended solvent for stock solutions. | |
| Temperature | Ambient | Lower | Store solutions at 4°C. |
| 4°C | Higher | Optimal storage temperature. | |
| Atmosphere | Air | Very Low | Handle and store under an inert atmosphere (Argon or Nitrogen). |
| Inert Gas (Ar, N₂) | High | Essential for preventing degradation. | |
| Light | Exposed to Light | Lower | Store in the dark (amber vials or foil-wrapped). |
| Dark | Higher | Optimal storage condition. | |
| pH (aqueous) | Acidic (pH < 4) | Low | Adjust pH to the optimal range for the reaction just before use. |
| Neutral to Mildly Acidic (pH 4-7) | Moderate | Optimal for derivatization is pH 4-5. | |
| Alkaline (pH > 7) | Higher (for storage of aqueous preps) | For short-term storage of aqueous solutions, a basic pH (e.g., 0.1M NaOH) can improve stability, especially when frozen. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution in THF (1% w/v)
Materials:
-
This compound (solid, high purity)
-
Anhydrous tetrahydrofuran (THF)
-
Oven-dried glassware (e.g., volumetric flask, vials with septum caps)
-
Inert atmosphere source (glove box or Schlenk line with argon or nitrogen)
-
Magnetic stirrer and stir bar
-
Dry syringe and needle
Procedure:
-
Place a magnetic stir bar and the desired amount of this compound solid into an oven-dried volumetric flask inside an inert atmosphere glove box.
-
Add a portion of anhydrous THF to the flask.
-
Seal the flask and stir until the solid is completely dissolved.
-
Add anhydrous THF to the flask to reach the final desired volume.
-
Using a dry syringe, aliquot the solution into oven-dried vials with septum caps.
-
Seal the vials and store them at 4°C in the dark.
Protocol 2: Stability Indicating Assay using GC-MS
This protocol describes a general method to assess the stability of a this compound solution by monitoring its derivatization efficiency over time.
Materials:
-
A standard solution of an analyte that is derivatized by this compound (e.g., a known organotin compound).
-
Your prepared this compound solution in THF.
-
pH buffer (e.g., acetate (B1210297) buffer, pH 4.5).
-
Hexane (B92381) (or other suitable extraction solvent).
-
Anhydrous sodium sulfate.
-
GC-MS system.
Procedure:
-
Time Zero (T₀) Analysis:
-
Immediately after preparing a fresh batch of this compound solution, perform a derivatization reaction with a known concentration of your analyte standard.
-
To an aqueous sample of the analyte standard, add the pH buffer to adjust the pH to 4.5.
-
Add a precise volume of the freshly prepared this compound solution.
-
Allow the reaction to proceed for the recommended time.
-
Extract the derivatized (ethylated) analyte with hexane.
-
Dry the hexane extract with anhydrous sodium sulfate.
-
Analyze the extract by GC-MS and record the peak area of the derivatized analyte. This will serve as your baseline for 100% efficiency.
-
-
Stability Study:
-
Store your this compound solution under the desired conditions (e.g., 4°C, dark).
-
At specified time points (e.g., 1 week, 2 weeks, 1 month), repeat the derivatization and GC-MS analysis from step 1 using the stored solution.
-
Compare the peak area of the derivatized analyte at each time point to the T₀ peak area. A decrease in peak area indicates a loss of derivatization efficiency and thus degradation of the this compound solution.
-
-
Data Analysis:
-
Calculate the percentage of remaining derivatization efficiency at each time point relative to T₀.
-
Plot the percentage of remaining efficiency versus time to visualize the stability of the solution under the tested storage conditions.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting flowchart for unstable solutions.
Caption: Workflow for stability indicating assay.
References
- 1. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
"handling and storage of air-sensitive sodium tetraethylborate"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of air-sensitive sodium tetraethylborate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
A1: this compound (NaBEt₄) is an organoboron compound that is highly reactive and used as an ethyl transfer reagent.[1] It is classified as an air- and moisture-sensitive pyrophoric material, meaning it can spontaneously ignite in the presence of air.[2][3] Its reactivity also extends to water, with which it reacts violently.[2]
Q2: How should I store unopened containers of this compound?
A2: Unopened containers should be stored in a cool, dry, and well-ventilated place, away from sources of ignition.[4][5] The material should be kept under an inert atmosphere, such as argon or nitrogen.[2][4]
Q3: What are the immediate dangers of mishandling this compound?
A3: The primary dangers are its pyrophoric nature, meaning it can catch fire spontaneously when exposed to air, and its violent reaction with water, which releases flammable gases.[2][3][6] Direct contact can cause burns, and inhalation may lead to respiratory tract irritation.[3][4]
Q4: Can I prepare a stock solution of this compound?
A4: Yes, preparing a solution in a suitable anhydrous solvent can simplify handling. A study has shown that dissolving this compound in tetrahydrofuran (B95107) (THF) allows for storage of the solution for at least one month at 4°C in the dark without a noticeable decrease in derivatization efficiency.[7][8]
Q5: What should I do in case of a small spill?
A5: In case of a small spill, you should wear appropriate personal protective equipment (PPE), remove all sources of ignition, and use spark-proof tools for cleanup.[4] The spilled material should be swept up and placed into a suitable, labeled container for disposal.[4] Do not use water for cleaning.
Q6: How do I properly dispose of this compound waste?
A6: Disposal of this compound must be handled as hazardous waste.[9] It can be sent to a licensed chemical destruction facility or disposed of by controlled incineration with flue gas scrubbing.[9] Always follow local, state, and federal regulations for hazardous waste disposal.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The solid has changed color (e.g., from white to off-white or yellow). | Exposure to air or moisture leading to decomposition. | This indicates potential degradation of the reagent. It is advisable to use a fresh container for sensitive reactions. Consider preparing and storing solutions in an inert atmosphere to minimize exposure.[10] |
| My reaction is not proceeding as expected (low or no yield). | The reagent may have degraded due to improper handling or storage. | Ensure that all handling and transfers of the solid and its solutions are performed under a strictly inert atmosphere (glovebox or Schlenk line). Use freshly opened containers or recently prepared solutions for best results. |
| I observe smoking or a small fire when handling the solid. | The material is pyrophoric and has come into contact with air.[2] | This is an inherent risk. Always handle the solid under an inert atmosphere. If a small fire occurs, use a Class D fire extinguisher (for combustible metals) or dry sand. Do not use water. [11] |
| The reagent is difficult to dissolve. | The solvent may not be appropriate or may contain impurities (e.g., water). | Use a recommended anhydrous solvent such as tetrahydrofuran (THF).[7][8] Ensure your solvent is thoroughly dried and deoxygenated before use. |
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₈H₂₀BNa | [2] |
| Molecular Weight | 150.04 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [10] |
| Melting Point | 140-142 °C (decomposes) | [1] |
| Solubility | Reacts violently with water. Soluble in solvents like tetrahydrofuran (THF). | [2][7][8][12] |
| Storage Temperature | Ambient temperatures, in a cool, dry place. | [4][10] |
| Hazard Codes | H250: Catches fire spontaneously if exposed to air.H261: In contact with water releases flammable gas. | [3] |
Experimental Protocols
Protocol 1: Handling this compound in a Glovebox
-
Preparation: Ensure the glovebox has an inert atmosphere (e.g., argon or nitrogen) with low oxygen and moisture levels. Place all necessary equipment, including the sealed container of this compound, spatulas, weighing paper, and reaction vessel, inside the glovebox antechamber and cycle appropriately.
-
Equilibration: Allow the container of this compound to reach the temperature of the glovebox atmosphere before opening to prevent condensation.
-
Dispensing: Inside the glovebox, carefully open the container. Using a clean, dry spatula, weigh the desired amount of the solid onto weighing paper or directly into the reaction vessel.
-
Sealing: Securely close the container of this compound. Seal the reaction vessel containing the dispensed reagent.
-
Removal: Remove the sealed reaction vessel and the original reagent container from the glovebox via the antechamber.
Protocol 2: Handling this compound using a Schlenk Line
-
Preparation: Set up the Schlenk line with a supply of high-purity inert gas (argon or nitrogen) and a vacuum pump. Assemble the reaction flask and equip it with a septum.
-
Inerting the Flask: Connect the reaction flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air and moisture.
-
Reagent Transfer: In a fume hood, briefly open the container of this compound. Quickly weigh the desired amount and add it to the reaction flask against a positive flow of inert gas. This step should be performed as swiftly as possible to minimize air exposure.
-
Resealing: Immediately reseal the reaction flask and the this compound container.
-
Solvent Addition: If making a solution, add anhydrous, deoxygenated solvent to the reaction flask via a cannula or a gas-tight syringe under a positive pressure of inert gas.
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. NaB(Et)4 - テトラエチルホウ酸ナトリウム、97 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H20BNa | CID 23681030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. This compound, 97%, pure, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
"dissolving sodium tetraethylborate in THF versus aqueous solutions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with sodium tetraethylborate (STEB) in both tetrahydrofuran (B95107) (THF) and aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in stability between STEB solutions in THF versus water?
A1: Solutions of this compound in THF are significantly more stable than in aqueous solutions. A THF solution of STEB can be stable for at least a month when stored correctly, while aqueous solutions are unstable and should be freshly prepared for daily use.[1]
Q2: Why is my aqueous STEB solution cloudy?
A2: Cloudiness in aqueous STEB solutions is common.[2][3] This is often due to the reaction of STEB with water. In contrast, solutions of STEB in THF are generally clearer.[3]
Q3: What is the recommended solvent for long-term storage of STEB solutions?
A3: For long-term storage, THF is the recommended solvent due to the higher stability of the resulting solution.[1] Commercially prepared STEB solutions are also available in THF.[4][5][6]
Q4: Can I use an aqueous solution of STEB for derivatization?
A4: Yes, aqueous solutions of STEB are frequently used for in-situ derivatization of organometallic compounds.[7] However, due to their instability, they must be prepared immediately before use.[1]
Q5: What is the critical pH range for derivatization reactions using aqueous STEB?
A5: The pH of the reaction mixture is crucial for successful derivatization. For organotin compounds, a pH range of 4 to 5 is considered optimal.[7] One user reported successful derivatization with a sample pH between 4.5 and 5.[2]
Troubleshooting Guides
Issue 1: Difficulty Dissolving Solid STEB
-
Symptom: Solid this compound does not dissolve easily, resulting in a cloudy or heterogeneous mixture.[2]
-
Possible Cause 1: Inadequate Solvent Purity: The presence of moisture in the solvent can lead to the decomposition of STEB, hindering dissolution.
-
Troubleshooting Step 1: Ensure the use of anhydrous, high-purity solvents, especially when preparing THF solutions.
-
Possible Cause 2: Air and Moisture Exposure: STEB is highly sensitive to air and moisture, being both pyrophoric and hygroscopic.[7][8][9][10][11] Exposure during handling can lead to degradation before dissolution.
-
Troubleshooting Step 2: All handling of solid STEB should be performed under an inert atmosphere, such as argon or nitrogen, using a glovebox or Schlenk line techniques.[9][10][12][13]
-
Possible Cause 3: Incorrect Dissolution Medium for Aqueous Preparations: Dissolving STEB directly in neutral water can lead to rapid decomposition.
-
Troubleshooting Step 3: For aqueous applications, dissolve STEB in a 0.1M NaOH solution to create a more stable, albeit short-lived, 2% w/v solution.[2]
Issue 2: Poor Derivatization Efficiency
-
Symptom: The derivatization reaction yields are low or inconsistent.
-
Possible Cause 1: Degraded STEB Solution: If the STEB solution was not freshly prepared (for aqueous solutions) or has been stored improperly, it may have lost its reactivity.
-
Troubleshooting Step 1: Always use freshly prepared aqueous STEB solutions.[1] For THF solutions, ensure they have been stored under an inert atmosphere in a cool, dark, and dry place.[1][9][12]
-
Possible Cause 2: Incorrect pH of the Reaction Mixture: The efficiency of the derivatization reaction in aqueous media is highly pH-dependent.[7]
-
Troubleshooting Step 2: Adjust the pH of your sample to the optimal range (typically 4-5 for organotins) before adding the STEB solution.[2][7]
-
Possible Cause 3: Insufficient Reagent: Other components in the sample matrix can react with and consume the STEB.
-
Troubleshooting Step 3: It is often necessary to use an excess of the STEB reagent to ensure complete derivatization of the target analyte.[7]
Experimental Protocols
Preparation of STEB in THF Solution (e.g., 10% w/v)
-
Preparation: Work in a glovebox or under a constant flow of inert gas (argon or nitrogen).[10] All glassware must be oven-dried and cooled under an inert atmosphere.
-
Reagents:
-
This compound (solid)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Weigh 5 grams of this compound into a dry, inert-atmosphere-flushed flask.
-
Using a syringe, add 50 mL of anhydrous THF to the flask.
-
Stir the mixture until the solid is fully dissolved. The resulting solution should be nearly clear.[3]
-
-
Storage: Store the solution in a tightly sealed container with an inert gas headspace, in a cool, dark, and dry place.[1][9][12] A Schlenk flask is recommended for long-term storage and dispensing.[10]
Preparation of Aqueous STEB Solution (e.g., 2% w/v)
-
Preparation: While STEB is pyrophoric, this procedure is performed for immediate use in an aqueous medium for derivatization. Have appropriate safety measures in place.
-
Reagents:
-
This compound (solid)
-
0.1M Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
Usage: Use the solution immediately for your derivatization reaction. Do not store this solution.[1]
Data Presentation
| Property | THF Solution | Aqueous Solution |
| Stability | Stable for at least one month with proper storage.[1] | Unstable, must be prepared fresh daily.[1] |
| Appearance | Generally a clear solution.[3] | Often a cloudy solution.[2][3] |
| Preparation | Requires anhydrous solvent and inert atmosphere. | Dissolved in 0.1M NaOH for immediate use.[2] |
| Primary Use | Stock solution, derivatizing agent. | In-situ derivatization agent.[7] |
Visualizations
Caption: Workflow for preparing a stable this compound solution in THF.
Caption: Workflow for preparing a fresh aqueous this compound solution.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 3. derivatisation with sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 4. This compound 20% in THF - Synthese Nord Shop [synthese-nord.shop]
- 5. This compound 20% in THF | LGC Standards [lgcstandards.com]
- 6. This compound 20% in THF | LGC Standards [lgcstandards.com]
- 7. resources.strem.com [resources.strem.com]
- 8. This compound | C8H20BNa | CID 23681030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. 四乙基硼酸钠 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. chemicalbook.com [chemicalbook.com]
"reducing blank contamination in organotin analysis with sodium tetraethylborate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing blank contamination during organotin analysis using sodium tetraethylborate (NaBEt₄) derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of blank contamination in organotin analysis?
A1: Blank contamination in organotin analysis can originate from several sources, including:
-
Reagents: The derivatizing agent, this compound, solvents, and even high-purity water can contain trace levels of organotin compounds.[1]
-
Glassware and Labware: Organotins can adsorb to the surfaces of glassware, pipette tips, and other laboratory equipment.[2][3] The use of plastic materials should be avoided as they often contain organotin compounds as stabilizers.
-
Environment: Dust and airborne particles in the laboratory can be a source of tin contamination.
-
Sample Handling: Cross-contamination between samples or from contaminated equipment during sample preparation is a common issue.
Q2: Why is derivatization with this compound necessary for GC-based organotin analysis?
A2: Many organotin compounds are ionic and not volatile enough for gas chromatography (GC) analysis. This compound is an ethylating agent that converts ionic organotin species into their more volatile tetraalkylated forms, allowing for their separation and detection by GC-based techniques like GC-MS.[4][5]
Q3: How stable is the this compound solution, and how should it be stored?
A3: this compound is sensitive to air and moisture.[6] Solutions are unstable when exposed to air and should be prepared fresh.[7] For longer storage, solutions can be kept for up to three months under an inert gas.[7] Some protocols suggest dissolving NaBEt₄ in tetrahydrofuran (B95107) (THF) for improved stability, allowing storage for at least a month at 4°C in the dark.[6] Another approach is to dissolve it in 0.1M NaOH, distribute it into vials, and freeze them.
Q4: What is the optimal pH for the derivatization reaction with this compound?
A4: The optimal pH for the ethylation of organotin compounds with this compound is generally between 4 and 5.[4] It is crucial to adjust the pH of the sample to this range to ensure efficient derivatization.
Troubleshooting Guides
This section provides solutions to common problems encountered during organotin analysis.
High Blank Levels in Chromatograms
Problem: You are observing significant peaks for organotin compounds in your blank samples.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Contaminated Reagents | Prepare fresh this compound solution. Use high-purity solvents and water. Test each reagent individually to identify the source of contamination. |
| Contaminated Glassware | Implement a rigorous glassware cleaning protocol. This may include soaking in a detergent solution, followed by an acid bath (e.g., HCl or nitric acid), and rinsing with high-purity water.[8][9][10] For persistent contamination, soaking glassware in a bleach solution overnight can be effective.[8] |
| Leaching from Lab Equipment | Avoid using plastic containers or pipette tips, as they can be a source of organotin contamination. Use glassware for all steps of the procedure. |
| Carryover from Previous Samples | Run a solvent blank after a high-concentration sample to check for carryover. If carryover is observed, clean the injection port, syringe, and consider trimming the front end of the GC column.[1][11] |
| Environmental Contamination | Prepare samples in a clean environment, such as a laminar flow hood, to minimize contamination from airborne dust. |
Poor or No Derivatization Efficiency
Problem: You are seeing low or no signal for your organotin standards or samples.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect pH of the reaction mixture | Ensure the pH of your sample is adjusted to the optimal range of 4-5 before adding the derivatizing agent.[4] Use a calibrated pH meter. |
| Degraded this compound | Prepare a fresh solution of this compound. As it is sensitive to air and moisture, do not use old or improperly stored reagents.[6][7] |
| Insufficient Reagent | An excess of this compound is often required to overcome matrix effects and reactions with other components in the sample.[4] Try increasing the amount of derivatizing agent. |
| Incomplete Reaction | Ensure adequate mixing and reaction time after adding the this compound. A reaction time of at least 30 minutes is often recommended.[12] |
Quantitative Data on Blank Reduction and Method Performance
Effective cleaning procedures and proper handling are critical for achieving low detection limits. The following table summarizes typical detection limits and recoveries reported in the literature, which are indicative of successful blank reduction.
| Organotin Compound | Method | Detection Limit (ng/L as Sn) | Recovery (%) | Reference |
| Butyltins & Phenyltins | GC-FPD | 0.5 - 1.5 ng/g (dry weight) | - | [2] |
| Butyltins & Phenyltins | GC-AED | 3 - 12 | 40 - 100 | [6] |
| Monobutyltin (MBT) | GC-MS | 0.07 ng Sn/g | 80 - 90 | [13] |
| Dibutyltin (DBT) | GC-MS | 0.09 ng Sn/g | 85 - 95 | [13] |
| Tributyltin (TBT) | GC-MS | 0.10 ng Sn/g | 85 - 95 | [13] |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning
This protocol is designed to minimize organotin contamination from glassware.
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate organic solvent (e.g., acetone (B3395972) or hexane) to remove the bulk of organic residues.
-
Detergent Wash: Soak the glassware in a warm solution of laboratory-grade, phosphate-free detergent. Scrub all surfaces with a soft brush.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all traces of detergent.
-
Acid Bath: Immerse the glassware in a 10% hydrochloric acid or nitric acid bath for at least 4 hours (or overnight for heavily contaminated glassware).[8][9]
-
High-Purity Water Rinse: Rinse multiple times with high-purity, deionized water.
-
Drying: Allow the glassware to air dry in a clean environment or dry in an oven at a high temperature. Glowing at high temperatures is particularly suitable for glassware.[2]
Protocol 2: Derivatization of Organotins in Water Samples
This protocol outlines the in-situ ethylation of organotins in aqueous samples.
-
Sample Preparation: Place a known volume of the water sample (e.g., 500 mL) into a clean separatory funnel.[7]
-
Buffering: Add a suitable buffer (e.g., sodium acetate/acetic acid) to adjust the sample pH to 4.5.[7]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated tributyltin).
-
Derivatization: Add 1-2 mL of a freshly prepared 1% (w/v) this compound solution. Gently shake the funnel to mix.[7]
-
Reaction Time: Allow the reaction to proceed for at least 30 minutes at room temperature.[12] Some protocols suggest a longer waiting time of 1 hour, followed by a second addition of the derivatizing agent.[7]
-
Extraction: Add an appropriate organic solvent (e.g., hexane (B92381) or dichloromethane) and shake vigorously for 1-2 minutes to extract the ethylated organotins.[7]
-
Phase Separation: Allow the layers to separate and collect the organic phase.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it to a small volume under a gentle stream of nitrogen before GC-MS analysis.
Visualizations
Caption: Workflow for organotin analysis using this compound derivatization.
Caption: Decision tree for troubleshooting high blank contamination in organotin analysis.
References
- 1. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. resources.strem.com [resources.strem.com]
- 5. SATRA TM277: Determination of organotins [satra.com]
- 6. researchgate.net [researchgate.net]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. aceglass.com [aceglass.com]
- 10. Cleaning Glassware | Chem Lab [chemlab.truman.edu]
- 11. researchgate.net [researchgate.net]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. benchchem.com [benchchem.com]
"side reactions of sodium tetraethylborate with sample matrix components"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium tetraethylborate (NaBEt₄) for the derivatization of organometallic compounds, such as those of tin, lead, and mercury, prior to chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NaBEt₄) and why is it used for derivatization?
A1: this compound is a highly reactive organoboron compound used as an ethylating agent. In analytical chemistry, it is employed to convert non-volatile organometallic species into their more volatile and thermally stable ethylated derivatives. This process is crucial for their separation and detection by gas chromatography (GC) coupled with techniques like mass spectrometry (MS) or atomic absorption spectrometry (AAS).[1] The derivatization can often be performed in situ in aqueous samples, simplifying the analytical workflow.[1]
Q2: What are the primary factors that influence the efficiency of NaBEt₄ derivatization?
A2: The success of NaBEt₄ derivatization is primarily dependent on several factors:
-
pH of the sample matrix: The pH significantly affects the stability of NaBEt₄ and the reaction yield. For organotin compounds, a pH range of 4-5 is generally considered optimal.[1]
-
Presence of interfering substances: Components in the sample matrix, such as acids, oxidizing agents, and certain metal ions, can react with NaBEt₄, reducing its availability for the target analyte.
-
Concentration of NaBEt₄: An excess of the derivatizing agent is often necessary to compensate for its consumption by side reactions with matrix components.[1]
-
Reaction time and temperature: These parameters should be optimized to ensure complete derivatization without degradation of the analytes or the reagent.
Q3: How should I prepare and handle NaBEt₄ solutions?
A3: this compound is a pyrophoric solid that is sensitive to air and moisture.[1] Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon). Solutions are typically prepared fresh for daily use. While aqueous solutions can be used, NaBEt₄ is more stable in organic solvents like ethanol (B145695) or tetrahydrofuran (B95107) (THF). A common practice is to prepare a stock solution in THF, which can be stored for a limited time under appropriate conditions. For the derivatization reaction itself, which occurs in the aqueous sample, the THF solution of NaBEt₄ is added to the buffered sample.
Q4: What are the common signs of NaBEt₄ degradation?
A4: Degradation of solid NaBEt₄ can be indicated by clumping or a change in color. When preparing solutions, the appearance of a cloudy or precipitated solution can suggest decomposition. It is crucial to use high-purity solvents and proper handling techniques to minimize degradation.
Troubleshooting Guides
Issue 1: Low or No Derivatization Yield
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of your sample after adding all buffers and reagents. Adjust the pH to the optimal range for your analyte (typically 4-5 for organotins).[1] |
| Degraded NaBEt₄ Reagent | Prepare a fresh solution of NaBEt₄. If the solid reagent is old or has been improperly stored, consider using a new batch. |
| Insufficient NaBEt₄ | Increase the concentration of NaBEt₄ in the reaction mixture. Complex matrices often require a larger excess of the reagent to overcome side reactions.[1] |
| Presence of Interfering Metals | High concentrations of transition metals like Cu(II), Fe(III), and Pb(II) can consume the derivatizing agent.[2] Consider using a masking agent such as EDTA. |
| Presence of Oxidizing Agents | Oxidizing agents in the sample matrix can decompose NaBEt₄. Sample pretreatment to remove or neutralize these agents may be necessary. |
| Inadequate Reaction Time/Temp | Optimize the reaction time and temperature. Ensure the mixture is adequately agitated to facilitate the reaction. |
Issue 2: Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent pH | Ensure consistent and accurate pH measurement and adjustment for all samples and standards. |
| Variable Matrix Effects | Matrix effects can vary between samples. The use of matrix-matched standards or the standard addition method can help to correct for these variations. |
| Incomplete Reaction | Review and optimize derivatization parameters (pH, reagent concentration, time, temperature) to ensure the reaction goes to completion for all samples. |
| Analyte Adsorption | Organometallic compounds can adsorb to glass and plastic surfaces. Silanize glassware and use appropriate sample containers to minimize this effect. |
Data Presentation: Quantitative Effects of Interfering Substances
The derivatization efficiency of this compound can be significantly impacted by the presence of interfering metal ions. The following table summarizes the effect of various metal contaminants on the derivatization yield of organotin compounds.
Table 1: Effect of Interfering Metal Ions on Organotin Recovery
| Interfering Ion | Concentration (µM) | Analyte | Derivatization Yield Reduction (%) | Reference |
| Cu(II) | ≥ 0.5 | Monobutyltin (B1198712) (MBT) | Significant | [2] |
| Ag(I) | ≥ 2 | Monobutyltin (MBT) | Significant | [2] |
| Cd(II) | ≥ 2 | Monobutyltin (MBT) | Significant | [2] |
| Pb(II) | ≥ 14 | Butyltins | Significant | [2] |
Note: "Significant" indicates a notable decrease in analytical signal as reported in the study. Precise percentage reductions may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: General In Situ Derivatization of Organotins in Aqueous Samples
This protocol provides a general guideline for the ethylation of organotin compounds in water samples. Optimization for specific matrices and analytes is recommended.
Materials:
-
This compound (NaBEt₄) solution (e.g., 2% w/v in ethanol, freshly prepared).[3]
-
Acetate (B1210297) buffer (to adjust pH to 4-5).
-
Hexane (or other suitable organic solvent).
-
Sample vial.
Procedure:
-
Place an appropriate volume of the aqueous sample into a reaction vial.
-
Add acetate buffer to adjust the sample pH to the optimal range (e.g., pH 5).[4]
-
Add the freshly prepared NaBEt₄ solution to the sample. A typical protocol might involve adding 4 mL of a 5% NaBEt₄ solution while stirring.[3]
-
Add a suitable organic solvent for extraction (e.g., hexane).
-
Seal the vial and agitate the mixture for a predetermined time (e.g., 30 minutes) to allow for both derivatization and extraction to occur.[3]
-
Allow the phases to separate.
-
Carefully transfer the organic layer containing the ethylated organotin derivatives to a clean vial for GC analysis.
Protocol 2: Mitigation of Metal Interferences using a Masking Agent
This protocol describes the use of a masking agent mixture to reduce interferences from metal ions and natural organic matter in the analysis of butyltins.[2]
Materials:
-
Masking solution: A mixture of methanol (B129727) (MeOH), ethylenediaminetetraacetic acid (EDTA), and Mn(II).
-
This compound (NaBEt₄) solution.
-
Buffered sample.
Procedure:
-
To your buffered aqueous sample, add the masking agent mixture. The exact concentrations of MeOH, EDTA, and Mn(II) should be optimized for your specific sample matrix.
-
Allow the masking agents to complex with the interfering metal ions.
-
Proceed with the standard derivatization protocol by adding the NaBEt₄ solution.
-
Extract the ethylated derivatives and analyze by GC.
Note: The addition of the masking agent mixture has been shown to improve spike recoveries of monobutyltin (MBT), dibutyltin (B87310) (DBT), and tributyltin (TBT) in contaminated natural water samples and sediment extracts significantly.[2]
Visualizations
Logical Workflow for Troubleshooting Low Derivatization Yield
Caption: A step-by-step workflow for troubleshooting low derivatization yield.
Signaling Pathway of NaBEt₄ Side Reactions
Caption: Competing reactions of NaBEt₄ with matrix components.
References
"effect of excess sodium tetraethylborate on derivatization efficiency"
Welcome to the technical support center for derivatization using sodium tetraethylborate (NaBEt₄). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to your derivatization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in my analysis?
A1: this compound is an ethylating agent used to derivatize polar and ionic organometallic compounds, such as those of tin, lead, and mercury.[1] This derivatization is crucial for gas chromatography (GC) analysis as it converts the analytes into more volatile and thermally stable forms, allowing for their separation and detection.[1] The process also helps to prevent interference during analysis.[1]
Q2: Why is it necessary to use an excess of this compound?
A2: An excess of NaBEt₄ is required to ensure the derivatization reaction goes to completion. This is because the reagent can be consumed by other reactive metals and various components present in the sample matrix.[1] Additionally, the derivatization of certain compounds, particularly in complex matrices like sediments, can be inefficient due to the decomposition of the reagent or its side reactions with co-extracted substances.[2] Therefore, a sufficient excess of the reagent is needed to compensate for these potential losses and drive the reaction forward.
Q3: What is the optimal amount of excess NaBEt₄ to use?
A3: The optimal amount of excess reagent is dependent on the specific method, sample matrix, and analyte concentration. However, a common starting point is the use of a 1% or 2% (w/v) solution of NaBEt₄.[3][4] For some methods, such as headspace solid-phase microextraction (SPME), the ratio of the derivatizing agent solution to the sample solution has been investigated. One study found that the highest derivatization efficiency was achieved with a 1:1 volume ratio of a 2% NaBEt₄ solution to the sample solution.[5] It is recommended to optimize the concentration for your specific application.
Q4: My NaBEt₄ solution is cloudy. Is this normal and can I still use it?
A4: A cloudy solution is a common issue when preparing NaBEt₄ solutions, particularly in water.[6][7] This may be due to the hydrolysis of the reagent. While some protocols use aqueous preparations, many researchers prefer to dissolve NaBEt₄ in an organic solvent like tetrahydrofuran (B95107) (THF) to obtain a clearer and more stable solution.[6] A cloudy solution may indicate partial degradation of the reagent, which could lead to lower derivatization efficiency. It is advisable to prepare fresh solutions or use a stabilization method.
Q5: How should I prepare and store my this compound solution?
A5: this compound is sensitive to air and moisture.[1] To prepare a more stable solution, many users recommend dissolving it in THF or a 0.1M NaOH solution.[3][8] For a 2% w/v aqueous solution, you can dissolve 1 g of NaBEt₄ in 50 ml of 0.1 M NaOH.[3] Due to its limited stability, it is best to prepare the solution fresh daily.[3] If you need to store it, one recommendation is to aliquot the solution into smaller vials and freeze them.[3] Solutions in THF can be stored for at least one month at 4°C in the dark without a significant decrease in derivatization efficiency.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks in the chromatogram | 1. Failed derivatization: This is the most common cause.[10] 2. Incorrect pH: The efficiency of the ethylation reaction is pH-dependent.[1] 3. Degraded reagent: NaBEt₄ solutions, especially aqueous ones, are not very stable.[3] | 1. Verify derivatization conditions: Ensure all steps of the protocol were followed correctly. 2. Adjust pH: For organotin compounds, the optimal pH is typically between 4 and 5.[1][10] For organomercury compounds, a pH between 4.5 and 7 has been found to be efficient. 3. Prepare fresh reagent: It is highly recommended to use a freshly prepared NaBEt₄ solution for each batch of experiments.[3] |
| Cloudy or precipitated reagent solution | 1. Hydrolysis of NaBEt₄: The reagent reacts with water. 2. Incomplete dissolution: The solid reagent may not dissolve easily.[7] | 1. Use an alternative solvent: Prepare the solution in THF for better stability and clarity.[6] 2. Use a basic aqueous solution: Dissolving NaBEt₄ in 0.1M NaOH can improve its stability in an aqueous medium.[3] |
| High background or interfering peaks in the blank | 1. Contamination from plasticware: Many plastic materials contain organotin compounds as stabilizers.[10] 2. Impure solvents or reagents: The solvent used to dissolve NaBEt₄ or other reagents may be contaminated. | 1. Use glassware: Prepare all solutions and carry out the derivatization in glassware to avoid contamination.[10] 2. Use high-purity solvents: Ensure that all solvents (e.g., THF) are of high purity. |
| Low recovery of certain analytes | 1. Sub-optimal reaction conditions: Different analytes may have slightly different optimal derivatization conditions. 2. Matrix effects: Components in the sample matrix can interfere with the reaction.[1] | 1. Optimize for specific analytes: If analyzing multiple compounds, you may need to find a compromise in conditions or optimize for the analyte of greatest interest. For instance, with the ethylation method for sediment extracts, quantitative determination of dibutyltin (B87310) and tributyltin can be achieved, while a lower recovery of monobutyltin (B1198712) is sometimes observed.[11] 2. Increase reagent concentration: A higher excess of NaBEt₄ may be needed for complex matrices to overcome interferences.[1] |
| Safety concerns during handling of solid NaBEt₄ | 1. Pyrophoric nature: Solid this compound is pyrophoric and sensitive to air and moisture.[1] | 1. Handle under inert atmosphere: Whenever possible, handle the solid reagent in a glovebox or under an inert gas like argon.[12] 2. Work quickly and carefully: If a glovebox is unavailable, work quickly to minimize exposure to air. 3. Properly dispose of contaminated materials: Wash all materials that have been in contact with NaBEt₄ with water.[6] |
Quantitative Data Summary
The efficiency of derivatization with this compound can be influenced by various factors. The following table summarizes representative data on derivatization yields and limits of detection (LOD) from the literature.
| Analyte(s) | Derivatization Method | Derivatization Yield (%) | Limit of Detection (LOD) | Reference |
| Butyl- and Phenyltins, Trimethyl- and Triethyllead | Ethylation with NaBEt₄ | 40-100% | 3-12 ng/L (as tin) | [9] |
| Methylmercury (B97897) (CH₃Hg⁺) | Aqueous phase ethylation with NaBEt₄ | Not specified | 4 pg (as Hg) | [13] |
| Labile Mercury (Hg²⁺) | Aqueous phase ethylation with NaBEt₄ | Not specified | 75 pg (as Hg) | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments involving derivatization with this compound.
Protocol 1: Derivatization of Organotins in Water Samples
This protocol is adapted from a method for analyzing organotins in water by GC-MS.[4][14]
-
Sample Preparation:
-
Place 200 mL of the water sample into a 250 mL volumetric flask.
-
If required, add an internal standard (e.g., tripentyltin).
-
Add 10 g of sodium chloride to the sample.
-
For buffered solutions, add 10 mL of 5M sodium acetate (B1210297) buffer and adjust the pH to 4.5 with acetic acid.[14]
-
-
Derivatization:
-
Add 1-2 mL of a freshly prepared 1% aqueous solution of this compound.[4][14]
-
Gently swirl or shake the sample until the salt dissolves and to mix the reagent.
-
Allow the reaction to proceed for at least 30 minutes. Some protocols may suggest a longer reaction time or a second addition of the reagent.[14]
-
-
Extraction:
-
Add 2.5 mL of a suitable organic solvent (e.g., iso-octane or hexane).
-
Stopper the flask and shake vigorously for at least 30 minutes.
-
Allow the phases to separate. If an emulsion forms, anhydrous sodium sulfate (B86663) can be used to help break it.
-
Carefully transfer the organic (upper) layer to a GC vial for analysis.
-
Protocol 2: Derivatization of Organotins from Toy Materials (Migration Solution)
This protocol follows the EN71-3 standard for the analysis of organotins in migration solutions from toy materials.[3]
-
Sample Preparation:
-
Pipette 5 mL of the migration solution into a 22 mL glass tube.
-
Add 0.1 mL of the internal standard solution.
-
Add 5 mL of acetate buffer solution to adjust the pH to 4.7.
-
-
Derivatization:
-
Add 0.5 mL of a freshly prepared 2% aqueous solution of this compound.
-
Add 2 mL of hexane (B92381).
-
-
Extraction:
-
Vortex the mixture for 30 minutes.
-
Allow the mixture to stand until the phases have completely separated.
-
The hexane fraction (upper layer) is then ready for GC-MS analysis.
-
Visualizations
Experimental Workflow for Organotin Analysis
References
- 1. resources.strem.com [resources.strem.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. researchgate.net [researchgate.net]
- 6. derivatisation with sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Determination of methylmercury in fish samples using GC/AA and this compound derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www2.gov.bc.ca [www2.gov.bc.ca]
"minimizing degradation of sodium tetraethylborate during storage"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of sodium tetraethylborate during storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound is primarily sensitive to atmospheric moisture and oxygen.[1] It is a pyrophoric solid, meaning it can spontaneously ignite in air.[1] It also reacts violently with water.[1][2] Elevated temperatures will also accelerate degradation.
Q2: What are the visible signs of this compound degradation?
A2: Degradation of solid this compound can be indicated by clumping of the powder or a color change from white/off-white to yellow.[3] For solutions, the appearance of cloudiness or precipitates is a sign of degradation.[4][5]
Q3: How should I store solid this compound to ensure its stability?
A3: To maximize shelf life, solid this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[6][7] The storage location should be a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2][6]
Q4: What is the recommended solvent for preparing this compound solutions, and how should they be stored?
A4: For applications where the solution needs to be stored, tetrahydrofuran (B95107) (THF) is the preferred solvent.[8][9] A solution in THF can be stored for at least one month at 4°C in the dark without a significant decrease in derivatization efficiency.[8][9] Aqueous solutions are significantly less stable and should be prepared fresh for daily use.[9] If an aqueous solution must be prepared, dissolving the solid in 0.1M NaOH can improve stability, and aliquots can be frozen for later use.[4]
Q5: What are the decomposition products of this compound?
A5: The hazardous decomposition products of this compound include carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and ethane.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solid reagent is clumped or discolored (yellowish). | Exposure to air and/or moisture. | The reagent has likely degraded. It is recommended to use a fresh container of this compound for optimal performance. |
| Aqueous solution of the reagent is cloudy or contains precipitates. | Degradation of the reagent in the aqueous environment. | Aqueous solutions are inherently unstable. Prepare a fresh solution immediately before use. Consider dissolving in 0.1M NaOH to improve short-term stability.[4] For longer-term storage, use a THF-based solution.[8][9] |
| Inconsistent results in derivatization reactions. | 1. Degraded this compound. 2. Improper pH of the reaction mixture. | 1. Use a fresh, properly stored container of this compound or a freshly prepared solution. 2. Ensure the pH of the aqueous reaction mixture is between 4.5 and 5 for optimal derivatization of organotin compounds.[4][10] |
| Low derivatization yield. | 1. Insufficient amount of derivatizing agent. 2. Degraded reagent. | 1. Use an excess of this compound to account for consumption by other reactive species in the sample matrix.[10] 2. Verify the quality of the this compound. |
Stability Data Summary
| Solvent | Storage Conditions | Observed Stability | Reference |
| Tetrahydrofuran (THF) | 4°C, in the dark | Stable for at least one month | [8][9] |
| Water | Ambient | Unstable, prepare fresh daily | [9] |
| 0.1M Sodium Hydroxide (aq) | Frozen aliquots | Viable for later use | [4] |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized this compound Solution
This protocol describes the preparation of a this compound solution in THF for improved stability.
Materials:
-
This compound (solid)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (e.g., argon or nitrogen)
-
Dry glassware (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Syringes and needles for inert atmosphere techniques
Procedure:
-
Assemble the dry glassware under a stream of inert gas.
-
Weigh the desired amount of this compound in the inert atmosphere of a glovebox or by using a tared Schlenk flask under a positive pressure of inert gas.
-
Add the appropriate volume of anhydrous THF to the flask via a syringe.
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
Store the resulting solution in a tightly sealed container (e.g., a vial with a PTFE-lined cap) at 4°C in the dark.[8][9]
Protocol 2: Assessment of this compound Purity by Non-Aqueous Acid-Base Titration
This protocol provides a method to determine the purity of this compound.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Perchloric acid (HClO4) solution in glacial acetic acid (standardized)
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
-
Burette, conical flask, and other standard titration glassware
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in glacial acetic acid in a conical flask.
-
Add a few drops of crystal violet indicator to the solution. The solution should appear violet.
-
Titrate the solution with the standardized perchloric acid solution until the color changes to yellowish-green.
-
Record the volume of titrant used and calculate the purity of the this compound.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for proper storage and handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 4. microchemlab.com [microchemlab.com]
- 5. This compound 97 15523-24-7 [sigmaaldrich.com]
- 6. epa.gov [epa.gov]
- 7. bostonbioproducts.com [bostonbioproducts.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. teknova.com [teknova.com]
Validation & Comparative
A Head-to-Head Battle: Sodium Tetraethylborate vs. Grignard Reagents for Derivatization in Analytical Chemistry
For researchers, scientists, and drug development professionals engaged in the precise quantification of trace-level analytes, the choice of derivatization agent is a critical juncture in analytical method development. This is particularly true for the analysis of organometallic compounds, where enhancing volatility and improving chromatographic behavior is paramount for sensitive detection by gas chromatography (GC). This guide provides a comprehensive comparison of two stalwart derivatization agents: sodium tetraethylborate (NaBEt₄) and Grignard reagents, offering a deep dive into their mechanisms, performance, and practical applications, supported by experimental data and detailed protocols.
The primary goal of derivatization in this context is to convert polar, non-volatile organometallic species into their more volatile, thermally stable tetra-alkylated counterparts, suitable for GC analysis. Both this compound and Grignard reagents achieve this alkylation, but through distinct chemical pathways and with procedural nuances that can significantly impact workflow efficiency, sensitivity, and analytical outcomes.
At a Glance: Key Differences and Applications
| Feature | This compound (NaBEt₄) | Grignard Reagents (R-MgX) |
| Reaction Medium | Aqueous solutions | Anhydrous organic solvents (e.g., ether, THF) |
| Procedure | In-situ derivatization, simpler workflow | Requires extraction into an organic solvent, more complex and labor-intensive |
| Reactivity | Highly reactive with organometallics | Extremely reactive, sensitive to moisture and protic solvents |
| Primary Analytes | Organotin, organolead, and organomercury compounds | Broad applicability in organic synthesis; used for organotin derivatization |
| Advantages | Simplified sample preparation, suitable for aqueous samples | High derivatization yields reported for a variety of matrices |
| Disadvantages | Air and moisture sensitive, potential for reagent-derived interferences | Requires stringent anhydrous conditions, hazardous reagents |
Performance Data: A Quantitative Comparison
The selection of a derivatization reagent is often dictated by the desired sensitivity and the nature of the sample matrix. Below is a summary of performance data for the analysis of various organotin compounds using both this compound and Grignard reagents, coupled with GC-Mass Spectrometry (MS).
| Analyte | Derivatization Reagent | Method Detection Limit (MDL) (ng/L as Sn) | Recovery (%) | Reference |
| Monobutyltin (MBT) | This compound | 9 | 40-100 | [1] |
| Dibutyltin (DBT) | This compound | 38 | 40-100 | [1] |
| Tributyltin (TBT) | This compound | 12 | 40-100 | [1] |
| Monophenyltin (MPT) | This compound | - | 40-100 | [1] |
| Diphenyltin (DPT) | This compound | - | 40-100 | [1] |
| Triphenyltin (TPT) | This compound | - | 40-100 | [1] |
| Monobutyltin (MBT) | Pentylmagnesium Bromide | 0.26 - 0.84 (as pg of Sn for a 500ml sample) | 71 - 109 | [2] |
| Dibutyltin (DBT) | Pentylmagnesium Bromide | 0.26 - 0.84 (as pg of Sn for a 500ml sample) | 71 - 109 | [2] |
| Tributyltin (TBT) | Pentylmagnesium Bromide | 0.26 - 0.84 (as pg of Sn for a 500ml sample) | 71 - 109 | [2] |
| Monophenyltin (MPT) | Pentylmagnesium Bromide | 0.26 - 0.84 (as pg of Sn for a 500ml sample) | 71 - 109 (except for MPT) | [2] |
| Diphenyltin (DPT) | Pentylmagnesium Bromide | 0.26 - 0.84 (as pg of Sn for a 500ml sample) | 71 - 109 | [2] |
| Triphenyltin (TPT) | Pentylmagnesium Bromide | 0.26 - 0.84 (as pg of Sn for a 500ml sample) | 71 - 109 | [2] |
Note: Direct comparison of MDLs is challenging due to different units and sample volumes reported in the literature. However, the data indicates that both methods can achieve high sensitivity.
Reaction Mechanisms and Workflow
The fundamental difference in the application of these two reagents lies in their reaction environment, which dictates the overall analytical workflow.
This compound: The Aqueous Advantage
This compound is an ethylating agent that reacts directly with organometallic cations in an aqueous medium.[3] This allows for a streamlined in-situ derivatization process, where the derivatization and extraction can occur in the same vessel, significantly reducing sample handling steps.[3]
References
- 1. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.strem.com [resources.strem.com]
A Comparative Guide to Sodium Tetraethylborate and Sodium Tetrapropylborate for Derivatization in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the trace analysis of organometallic compounds, derivatization is a critical step to enhance the volatility and chromatographic performance of analytes. Among the various alkylating agents, sodium tetraethylborate (NaBEt₄) and sodium tetrapropylborate (NaBPr₄) have emerged as effective reagents. This guide provides a comprehensive comparison of these two compounds, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific analytical needs.
Physicochemical Properties
Both this compound and sodium tetrapropylborate are ionic organoboron compounds. They are typically encountered as white, hygroscopic, and air-sensitive powders.[1] Due to their reactivity, especially their pyrophoric nature in air and violent reaction with water, they require careful handling under inert atmospheres.[2][3] For practical laboratory use, they are often prepared as solutions in an organic solvent, with tetrahydrofuran (B95107) (THF) being a common choice, where they exhibit good stability for several weeks when stored properly.[1][4]
| Property | This compound | Sodium Tetrapropylborate |
| Molecular Formula | C₈H₂₀BNa | C₁₂H₂₈BNa |
| Molecular Weight | 150.05 g/mol [5] | 206.16 g/mol [1] |
| Appearance | White, crystalline powder or crystals[2] | White hygroscopic powder[1] |
| Melting Point | 140-142 °C (decomposes)[6] | Not readily available |
| Air/Moisture Sensitivity | Highly sensitive, pyrophoric in air, reacts violently with water[2][3][7] | Pyrophoric in air, stable in aqueous solution[1] |
| Solubility | Decomposes in water, soluble in dry hydrocarbons[2] | Stable in aqueous solution, soluble in tetrahydrofuran[1] |
| CAS Number | 15523-24-7[5] | 105146-61-0[1] |
Synthesis Overview
The synthesis of sodium tetraalkylborates generally involves the reaction of a trialkylborane with an appropriate sodium alkylating agent.
General Synthesis Workflow
Caption: Generalized synthesis pathway for sodium tetraalkylborates.
Experimental Protocols
Synthesis of Sodium Tetrapropylborate (Illustrative)
The synthesis of sodium tetrapropylborate begins with the formation of tripropylborane (B75235).[1] This is achieved by reacting boron trifluoride diethyl etherate with propylmagnesium bromide.[1] The resulting tripropylborane can then be reacted with propylsodium or a mixture of 1-chloropropane (B146392) and sodium metal to yield the final product.[1]
Step 1: Synthesis of Tripropylborane BF₃·(C₂H₅)₂O + 3 C₃H₇MgBr → B(C₃H₇)₃ + 3 MgBrF + (C₂H₅)₂O[1]
Step 2: Synthesis of Sodium Tetrapropylborate B(C₃H₇)₃ + NaC₃H₇ → NaB(C₃H₇)₄ or B(C₃H₇)₃ + 3 C₃H₇Cl + 6 Na → NaB(C₃H₇)₄ + 3 NaCl
Derivatization of Organometallic Compounds
A key application of both reagents is the in-situ derivatization of organometallic compounds in aqueous samples for subsequent analysis by gas chromatography (GC).[8] This process converts ionic and less volatile organometallic species into their more volatile and thermally stable ethylated or propylated counterparts.
Experimental Workflow for Organometal Analysis
Caption: Typical experimental workflow for organometal analysis using tetraalkylborates.
Performance Comparison in Derivatization
A comparative study on the ethylation and propylation of organotin and organolead compounds provides valuable insights into the performance of both reagents.[4] The study investigated derivatization yields, limits of detection (LOD), and the relative standard deviation (RSD) of the analytical method.[4]
| Parameter | This compound (Ethylation) | Sodium Tetrapropylborate (Propylation) | Reference |
| Derivatization Yield | 40-100% | 40-100% | [4] |
| Limit of Detection (as Sn) | 3-12 ng/L | 3-12 ng/L | [4] |
| Relative Standard Deviation | 3-10% | 3-10% | [4] |
The results indicate that both this compound and sodium tetrapropylborate provide similar performance in terms of derivatization yield, detection limits, and precision for the analysis of organotin compounds.[4]
Key Considerations for Reagent Selection
While the analytical performance is comparable, the choice between ethylation and propylation often depends on the specific application and potential interferences.
-
Propylation Advantage : Propyl groups are less commonly found in environmental contaminants compared to methyl and ethyl groups.[1] Therefore, using sodium tetrapropylborate can help to distinguish between the target analytes and potential background contamination, which might also be ethylated during the derivatization process.[1] This makes propylation a preferred method for the simultaneous determination of various environmentally relevant organotin and organolead compounds.[4]
-
Handling and Stability : Both reagents are sensitive to air and moisture.[4] However, they can be conveniently handled by preparing solutions in THF, which can be stored for at least a month at 4°C in the dark without a significant loss in derivatization efficiency.[4]
Conclusion
Both this compound and sodium tetrapropylborate are highly effective derivatizing agents for the analysis of organometallic compounds. The experimental data shows comparable performance in terms of derivatization efficiency and analytical figures of merit. The primary advantage of sodium tetrapropylborate lies in its ability to introduce a propyl group, which can simplify the interpretation of results in complex environmental samples by avoiding potential overlaps with naturally occurring or pollutant-derived ethylated species. The choice of reagent should, therefore, be guided by the specific analytical challenge and the potential for isobaric interferences in the sample matrix. Proper handling and storage of these reactive compounds are crucial for obtaining reliable and reproducible results.
References
- 1. Sodium tetrapropylborate - Wikipedia [en.wikipedia.org]
- 2. A comparison of alkyl derivatization methods for speciation of mercury based on solid phase microextraction gas chromatography with furnace atomization plasma emission spectrometry detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound 97 15523-24-7 [sigmaaldrich.com]
- 7. scispace.com [scispace.com]
- 8. sodium tetraethyl borate - Chromatography Forum [chromforum.org]
A Comparative Guide to a New Analytical Method Using Sodium Tetraethylborate
For researchers, scientists, and professionals in drug development, the validation of a new analytical method is a critical process to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive comparison of a new analytical method utilizing sodium tetraethylborate (NaBEt4) for derivatization with established alternative methods. The focus is on the speciation of organometallic compounds, a crucial analysis in environmental monitoring and toxicology studies.
Introduction to the Method
The analytical method employing this compound is primarily used for the derivatization of organometallic compounds, such as those of tin, lead, mercury, and selenium. Derivatization is a sample preparation technique that converts analytes into a form that is more suitable for analysis by gas chromatography (GC). Ethylation with NaBEt4 increases the volatility of the target compounds, enabling their separation and detection by GC-based systems.
A significant advantage of using this compound is its ability to perform derivatization in situ in aqueous samples. This simplifies the analytical workflow by reducing the number of sample preparation steps, which can lead to improved accuracy and precision.[1][2][3]
Comparison of Performance with Alternative Methods
The performance of the this compound method is compared with alternative derivatization techniques, primarily Grignard reagents (e.g., n-pentylmagnesium bromide) and other tetraalkylborate reagents like sodium tetra(n-propyl)borate.
Quantitative Data Summary
The following tables summarize the key performance parameters of the this compound method in comparison to its alternatives for various analytes.
Table 1: Comparison of Derivatization Methods for Organotin and Organolead Analysis
| Parameter | This compound (Ethylation) | Sodium Tetra(n-propyl)borate (Propylation) | Grignard Reagent (e.g., Pentylation) |
| Limit of Detection (LOD) | 3 - 12 ng/L (as tin)[4] | 3 - 12 ng/L (as tin)[4] | Generally higher than tetraalkylborates; TBT LOD can be an order of magnitude higher[1] |
| Derivatization Yield | 40 - 100%[4] | 40 - 100%[4] | Dependent on analyte and reaction conditions |
| Relative Standard Deviation (RSD) | 3 - 10%[4] | 3 - 10%[4] | Generally higher than tetraalkylborates |
| Key Advantages | In-situ derivatization in aqueous samples, simpler procedure[1][3] | Similar performance to ethylation, preferred for simultaneous determination of organotin and organolead[4] | Established method for a wide range of analytes |
| Key Disadvantages | Reagent is sensitive to air and moisture[2] | Reagent is sensitive to air and moisture | Complex, multi-step procedure, reagent is water-sensitive and can have impurities[3] |
Table 2: Comparison of Derivatization Methods for Mercury Speciation
| Parameter | This compound (Ethylation) | Sodium Tetra(n-propyl)borate (Propylation) | Grignard Reagent (e.g., Butylation) |
| Limit of Detection (LOD) | Generally higher than propylation | 0.23 - 0.55 ng/g[5][6] | 100 - 200 fg (absolute mass) for methylmercury[7] |
| Precision (RSD) | - | Intra-day: 2.2%, Long-term: 4.4%[6] | - |
| Key Advantages | Aqueous derivatization | More sensitive, robust, and faster than ethylation or phenylation for mercury[5][6] | Effective for biological tissues |
| Key Disadvantages | Less sensitive than propylation for mercury | Reagent not commercially available and needs to be synthesized[7] | Anhydrous conditions required |
Table 3: Comparison of Derivatization Methods for Selenium Speciation
| Parameter | This compound | 4,5-dichloro-1,2-phenylenediamine |
| Limit of Detection (LOD) | 7.3 - 55 ng/L[8] | 3 - 25 ng/L[8] |
| Method | Headspace solid-phase microextraction (HS-SPME)[8] | Direct immersion solid-phase microextraction (DI-SPME)[8] |
| Key Advantages | Suitable for simultaneous determination of selenite (B80905) and organoselenium compounds | Better sensitivity for the target analytes[8] |
| Key Disadvantages | Higher LOD compared to the alternative | Longer extraction time required[8] |
Experimental Protocols
General Protocol for Derivatization with this compound
This protocol outlines the general steps for the ethylation of organometallic compounds in an aqueous sample.
-
Sample Preparation: Acidify the aqueous sample and add a suitable internal standard.
-
Buffering: Adjust the pH of the sample to an optimal range for the specific analyte (e.g., pH 4-5 for organotins) using a buffer solution.[2]
-
Derivatization: Add a freshly prepared solution of this compound (typically 1% w/v in water or THF) to the sample.[2] The solution should be mixed thoroughly.
-
Extraction: Extract the ethylated derivatives from the aqueous phase using an organic solvent (e.g., n-hexane or isooctane).
-
Analysis: Analyze the organic extract by gas chromatography coupled with a suitable detector (e.g., mass spectrometry (MS), flame photometric detection (FPD), or atomic absorption spectrometry (AAS)).
General Protocol for Derivatization with a Grignard Reagent
This protocol provides a general outline for derivatization using a Grignard reagent, which requires anhydrous conditions.
-
Extraction: Extract the organometallic compounds from the sample matrix into an organic solvent. This step often involves a complexing agent.[3]
-
Solvent Exchange: If a polar solvent was used for extraction, it must be exchanged for a non-polar, aprotic solvent compatible with the Grignard reagent.
-
Derivatization: Add the Grignard reagent (e.g., n-pentylmagnesium bromide in an organic solvent) to the extract under an inert atmosphere.
-
Reaction Quenching: After the reaction is complete, quench the excess Grignard reagent by carefully adding an acidic aqueous solution.
-
Purification: The derivatized analytes in the organic phase are often purified, for example, by passing through a Florisil column.
-
Analysis: Analyze the purified extract by GC with an appropriate detector.
Visualizing the Workflow and Validation Process
The following diagrams illustrate the experimental workflows and the logical relationships in the analytical method validation process.
Caption: Experimental workflow for derivatization using this compound.
Caption: Experimental workflow for derivatization using a Grignard reagent.
Caption: Logical workflow for analytical method validation based on ICH Q2(R1) guidelines.
References
- 1. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 2. resources.strem.com [resources.strem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comparison of alkyl derivatization methods for speciation of mercury based on solid phase microextraction gas chromatography with furnace atomization plasma emission spectrometry detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. Comparison of different derivatization approaches for mercury speciation in biological tissues by gas chromatography/inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of two derivatizing agents for the simultaneous determination of selenite and organoselenium species by gas chromatography and atomic emission detection after preconcentration using solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Organotin Analysis with Sodium Tetraethylborate: A Performance Guide
For researchers, scientists, and drug development professionals, accurate and reproducible analysis of organotin compounds is critical due to their persistence and toxicity. This guide provides an objective comparison of analytical performance for organotin analysis, focusing on the widely used derivatization agent, sodium tetraethylborate (NaBEt4). The information presented is supported by data from inter-laboratory comparison studies and detailed experimental protocols.
Organotin compounds, used in a variety of industrial applications, are subject to strict regulatory monitoring. Their analysis typically involves extraction from a sample matrix, derivatization to increase volatility, and subsequent detection by gas chromatography coupled with mass spectrometry (GC-MS) or other sensitive detectors. This compound has emerged as a popular derivatization agent due to its efficiency and ease of use, particularly its ability to be used for in-situ derivatization in aqueous samples.[1][2]
Performance in Inter-laboratory Comparison Studies
Proficiency testing programs, such as those organized by QUASIMEME (Quality Assurance of Information for Marine Environmental Monitoring in Europe), provide an invaluable objective assessment of the performance of analytical methods across multiple laboratories. The results from these studies highlight the expected precision and accuracy for the analysis of organotins in various environmental matrices.
Below is a summary of results from a QUASIMEME inter-laboratory study on the analysis of organotins in a sediment sample, demonstrating the level of agreement achieved between participating laboratories.
Table 1: Inter-laboratory Comparison Data for Organotin Analysis in Sediment (Sample 63) [3]
| Analyte | Number of Labs (N) | Mean (µg Sn/kg) | Standard Deviation (µg Sn/kg) | Coefficient of Variation (CV%) |
| Monobutyltin (MBT) | Data not available in this specific report | 2.39 | 1.335 | 55.8 |
| Tributyltin (TBT) | Data not available in this specific report | 0.740 | 0.2308 | 31.2 |
Data from QUASIMEME Certificate of Analysis for Sediment sample 63.[3]
The data indicates that while a consensus on the concentration of organotins can be reached, a degree of variability between laboratories exists, as shown by the coefficient of variation. This underscores the importance of robust and well-validated analytical protocols.
Comparison with Alternative Derivatization Methods
While this compound is widely used, Grignard reagents are another common class of derivatization agents for organotin analysis. However, NaBEt4 offers several advantages. Grignard reagents are highly reactive with water and require anhydrous conditions, often necessitating solvent exchange steps.[2] In contrast, NaBEt4 can be used directly in aqueous solutions, simplifying and shortening the analytical procedure.[1][2] Studies have shown that derivatization with this compound can lead to lower detection limits for organotin compounds compared to methods using Grignard reagents.[4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for achieving accurate and reproducible results in organotin analysis. Below are representative protocols for the analysis of organotins in sediment and water samples using this compound derivatization.
Protocol 1: Analysis of Organotins in Sediment
This protocol is a generalized procedure based on established methods.[5][6]
-
Sample Extraction:
-
Accurately weigh approximately 1 gram of dry sediment into a centrifuge tube.
-
Add an appropriate internal standard solution.
-
Add 10 mL of an acetate (B1210297) buffer, 7 mL of methanol, and 10 mL of hexane (B92381).
-
Vortex the mixture thoroughly.
-
-
Derivatization:
-
Add 4 mL of a freshly prepared 5% (w/v) this compound solution while stirring.
-
The derivatization and extraction occur simultaneously into the hexane layer.
-
-
Phase Separation and Cleanup:
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
The extract may be further cleaned using a silica (B1680970) gel column if necessary.
-
-
Analysis:
-
Inject an aliquot of the final hexane extract into the GC-MS for analysis.
-
Protocol 2: Analysis of Organotins in Water
This protocol is a generalized procedure based on established methods.[7][8]
-
Sample Preparation:
-
Measure 250 mL of the water sample into a volumetric flask.
-
Add an appropriate internal standard.
-
Add 2.0 mL of n-hexane and shake to mix the phases.
-
Add 1.0 mL of a sodium acetate buffer solution (pH ~4.2).
-
-
Derivatization:
-
In a fume hood, add 1.0 mL of a freshly prepared 1% (w/v) this compound solution.
-
Shake the flask on a mechanical shaker for approximately 10 minutes.
-
-
Extraction:
-
Allow the layers to separate for about 30 minutes.
-
Carefully transfer the upper n-hexane layer to a glass vial.
-
Add anhydrous sodium sulphate to remove any residual water.
-
-
Analysis:
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
Analytical Workflow and Signaling Pathway Diagrams
To visually represent the process, the following diagrams illustrate the general workflow for organotin analysis and the derivatization reaction.
Caption: General workflow for the analysis of organotin compounds.
Caption: Ethylation of an organotin compound with this compound.
References
- 1. resources.strem.com [resources.strem.com]
- 2. researchgate.net [researchgate.net]
- 3. participants.wepal.nl [participants.wepal.nl]
- 4. researchgate.net [researchgate.net]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
A Comparative Guide to Sodium Tetraethylborate Derivatization: Accuracy, Precision, and Alternatives
For researchers, scientists, and drug development professionals engaged in the trace analysis of organometallic compounds, derivatization is a critical step to enhance analyte volatility and improve chromatographic separation and detection. Sodium tetraethylborate (NaBEt₄) has emerged as a widely used reagent for this purpose, particularly for the ethylation of organotin, organolead, and organomercury compounds. This guide provides an objective comparison of the accuracy and precision of NaBEt₄ derivatization against a primary alternative, Grignard reagents, supported by experimental data and detailed methodologies.
Performance Comparison: this compound vs. Grignard Reagents
The choice of derivatization agent significantly impacts the accuracy, precision, and overall efficiency of an analytical method. Below is a summary of performance data for this compound and Grignard reagents in the derivatization of organotin compounds, a common application.
Table 1: Performance Data for Organotin Derivatization
| Parameter | This compound (NaBEt₄) | Grignard Reagents (e.g., pentylmagnesium bromide) | Key Considerations |
| Accuracy (Recovery) | 70 - 120%[1] | 71 - 122% (calibrated)[2] | Recovery can be matrix-dependent. NaBEt₄ may exhibit lower recovery for some analytes compared to Grignard reagents in complex matrices.[3] |
| Precision (RSD) | 3 - 10% for organotin and organolead compounds[1][4] | Generally good reproducibility reported, though specific RSD values are less frequently cited in direct comparisons. | NaBEt₄ offers good precision, particularly with automated systems. The multi-step nature of Grignard derivatization can introduce more variability. |
| Derivatization Yield | 40 - 100%[4] | Often cited as providing higher and more consistent yields.[5] | The wide range for NaBEt₄ reflects its sensitivity to reaction conditions and matrix effects. Grignard reactions, when properly executed, tend to proceed to completion more reliably. |
| Applicability | Primarily for ethylation of organotin, organolead, and organomercury compounds in aqueous samples.[6] | Applicable to a broader range of analytes and allows for the introduction of different alkyl groups (e.g., methyl, pentyl).[2][5] | The choice of alkyl group in Grignard derivatization can be tailored to improve chromatographic separation. |
| Reaction Conditions | In-situ in aqueous solutions (pH 4-5 for organotins).[6] | Requires anhydrous (dry) organic solvents.[5] | The ability to perform derivatization directly in an aqueous sample is a significant advantage of NaBEt₄, simplifying sample preparation.[5][6] |
| Handling & Safety | Air and moisture sensitive, pyrophoric solid. Requires careful handling.[6] | Highly reactive and flammable, reacts violently with water. Requires handling under inert atmosphere.[5] | Both reagents are hazardous and require appropriate safety precautions. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving accurate and reproducible results. Below are representative methodologies for derivatization using this compound and a Grignard reagent.
Protocol 1: In-situ Ethylation of Organotins in Water using this compound
This protocol is adapted from methodologies for the analysis of organotins in aqueous samples.[7]
-
Sample Preparation:
-
Transfer a 500 mL water sample to a 1 L separatory funnel.
-
Add 10 mL of a 5M sodium acetate (B1210297) buffer to adjust the pH to approximately 4.5.
-
If using an internal standard, add an appropriate amount (e.g., 200 µL of 0.25 ppm deuterated tributyltin).
-
-
Derivatization:
-
Add 1-2 mL of a freshly prepared 1% (w/v) aqueous solution of this compound.
-
Gently shake the funnel to mix the contents.
-
Allow the reaction to proceed for 60 minutes.
-
Add another 1 mL of the 1% this compound solution and mix again.
-
-
Extraction:
-
Add 50 mL of dichloromethane (B109758) to the separatory funnel.
-
Cap the funnel and shake vigorously for 1 minute, periodically venting the pressure.
-
Allow the layers to separate.
-
Drain the organic (bottom) layer into a collection flask.
-
Repeat the extraction with a fresh portion of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Analysis:
-
The extract can be concentrated and analyzed by gas chromatography coupled with a suitable detector (e.g., mass spectrometry, flame photometric detector).
-
Protocol 2: Derivatization of Organotins using a Grignard Reagent
This protocol outlines a general procedure for the derivatization of organotins in an organic extract.
-
Sample Preparation:
-
The organotin compounds must be extracted from the sample matrix into a dry, non-protic organic solvent (e.g., hexane, toluene).
-
Ensure the extract is free of water, as it will quench the Grignard reagent.
-
-
Derivatization:
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of the Grignard reagent (e.g., pentylmagnesium bromide in diethyl ether or THF) to the sample extract.
-
The reaction is typically exothermic and should be controlled, potentially by cooling the reaction vessel.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes) with gentle agitation.
-
-
Quenching:
-
Carefully add a quenching solution (e.g., dilute sulfuric acid or ammonium (B1175870) chloride solution) to destroy the excess Grignard reagent. This step should be performed slowly and with cooling, as it is highly exothermic.
-
-
Extraction and Clean-up:
-
The derivatized analytes will be in the organic phase. Separate the organic layer.
-
Wash the organic layer with deionized water to remove any residual acid and salts.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The extract may require further clean-up using solid-phase extraction (SPE) to remove matrix interferences.
-
-
Analysis:
-
The final extract is then ready for analysis by GC.
-
Workflow and Comparison Diagrams
Visualizing the experimental workflows and the logical relationships between these derivatization techniques can aid in selecting the most appropriate method.
Caption: Workflow for NaBEt₄ Derivatization.
Caption: Comparison of Derivatization Agents.
Conclusion
Both this compound and Grignard reagents are effective for the derivatization of organometallic compounds for GC analysis. The choice between them depends on the specific application, the sample matrix, and the available laboratory resources.
This compound offers a significant advantage in its ability to be used directly in aqueous samples, which simplifies and shortens the analytical workflow.[8] This makes it an attractive option for routine monitoring of specific ethylated derivatives in water samples. However, its performance can be more susceptible to matrix effects, potentially leading to variable recoveries.
Grignard reagents , while requiring more complex and hazardous procedures due to their reactivity with water, generally provide higher and more reproducible derivatization yields.[5] Their versatility in introducing different alkyl groups allows for greater flexibility in method development to optimize chromatographic separation.
For researchers requiring high accuracy and reproducibility across a variety of matrices and for a broader range of organometallic compounds, the additional effort associated with Grignard derivatization may be justified. Conversely, for high-throughput analysis of aqueous samples where simplicity and speed are paramount, this compound is a compelling choice. Ultimately, the selection of the derivatization agent should be based on a thorough method validation that considers the specific analytical requirements of the study.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. greenrivertech.com.tw [greenrivertech.com.tw]
- 4. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.strem.com [resources.strem.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
A Comparative Guide to Derivatization Reagents for Organometallic Analysis: Alternatives to Sodium Tetraethylborate
For researchers, scientists, and drug development professionals engaged in the analysis of organometallic compounds, derivatization is a critical step to enhance the volatility and improve the chromatographic separation of analytes, particularly for gas chromatography-based methods. Sodium tetraethylborate (NaBEt₄) has traditionally been a widely used reagent for this purpose. However, a range of alternative reagents are available, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the performance of this compound with its primary alternatives, supported by experimental data and detailed protocols.
The main alternatives to this compound for the derivatization of organometallic compounds, such as organotin, organolead, and organomercury species, fall into two main categories: other tetraalkylborates and Grignard reagents.
Alternative Tetraalkylborates: Expanding the Alkyl Chain
Homologues of this compound, such as sodium tetra(n-propyl)borate (NaBPr₄) and sodium tetraphenylborate (B1193919) (NaBPh₄), offer similar reactivity with the advantage of introducing different alkyl or aryl groups to the target analyte. This can be beneficial for resolving co-eluting peaks in a complex matrix.
Performance Comparison
Studies have shown that for the simultaneous determination of various organotin and organolead compounds, propylation using NaBPr₄ can be the preferred method.[1] While the derivatization yields and limits of detection are often comparable to ethylation with NaBEt₄, the use of a propyl group can shift the retention times of the derivatives, aiding in their separation and identification.[1][2]
| Parameter | This compound (Ethylation) | Sodium Tetra(n-propyl)borate (Propylation) | Reference(s) |
| Limit of Detection (LOD) | 3-12 ng/L (as tin) | 3-12 ng/L (as tin) | [1][2] |
| Derivatization Yield | 40-100% | 40-100% | [1][2] |
| Relative Standard Deviation (RSD) | 3-10% | 3-10% | [1][2] |
| Optimal pH | ~4-5 for organotins | Optimized for specific compounds | [1][3] |
Table 1. Performance comparison of this compound and sodium tetra(n-propyl)borate for organotin analysis.
Another notable alternative is sodium tetrakis(4-fluorophenyl)borate, which has demonstrated a significant improvement in detection limits for certain analytes. For instance, the detection limit for tributyltin (TBT) was improved approximately five-fold with 4-fluorophenylation compared to pentylation with a Grignard reagent.[4] This enhancement is attributed to the stronger Sn-aryl bond, which leads to more selective fragmentation in mass spectrometry.[4]
Experimental Protocol: Derivatization using Sodium Tetra(n-propyl)borate
This protocol is a general guideline for the derivatization of organotin and organolead compounds in water samples.
Reagents and Materials:
-
Sodium tetra(n-propyl)borate (NaBPr₄) solution (e.g., 1% w/v in water or THF). Note: NaBPr₄ is hygroscopic and air-sensitive; solutions in THF can be stored for at least one month at 4°C in the dark.[1][2]
-
Buffer solution (e.g., acetate (B1210297) buffer) to adjust sample pH
-
Sample containing organometallic analytes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Adjust the pH of the aqueous sample to the optimal range for the target analytes using a suitable buffer. The optimal pH for propylation of butyl- and phenyltins, as well as trimethyl- and triethyllead, should be determined empirically but is often in the acidic to neutral range.[1]
-
Add a sufficient volume of the NaBPr₄ solution to the sample.
-
Add a known volume of hexane to the sample for the extraction of the derivatized analytes.
-
Cap the vial and vortex vigorously for at least 1 minute to ensure thorough mixing and facilitate the derivatization and extraction.
-
Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.
-
Carefully collect the hexane layer containing the propylated derivatives for analysis by gas chromatography.
Caption: Workflow for derivatization using Sodium Tetra(n-propyl)borate.
Grignard Reagents: A Versatile Alternative
Grignard reagents (RMgX, where R is an alkyl or aryl group and X is a halogen) are powerful nucleophiles that readily react with organometallic halides to form stable, volatile derivatives.[5] Common examples used for derivatization include methyl-, propyl-, and pentylmagnesium halides.[6][7]
Performance Comparison
Grignard reagents can offer excellent derivatization yields and are applicable to a wide range of organometallic compounds.[8] One study comparing methyl-, propyl-, and pentylmagnesium halides for the derivatization of organotins found pentylmagnesium bromide to be the reagent of choice, providing good molar responses and derivatization yields.[6][7] However, a significant drawback of Grignard reagents is their high reactivity with water, which necessitates that the derivatization be carried out in an organic solvent and under anhydrous conditions.[8][9] This can add extra steps to the sample preparation process compared to the in situ derivatization possible with tetraalkylborates in aqueous samples.[3]
| Parameter | Pentylmagnesium Bromide (Pentylation) | Reference(s) |
| Instrumental Detection Limit (IDL) | 0.20-0.35 pg of Sn | [6][7] |
| Linear Range | 0.5-100 pg of Sn | [6][7] |
| Recovery from Water Samples | 71-109% (calibrated) | [6] |
Table 2. Performance of pentylmagnesium bromide for the derivatization of organotin compounds.
Experimental Protocol: Derivatization using Pentylmagnesium Bromide
This protocol outlines a general procedure for the derivatization of organotin compounds using a Grignard reagent. Caution: Grignard reagents are highly reactive with water and air. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible.
Reagents and Materials:
-
Pentylmagnesium bromide solution (e.g., 2.0 M in diethyl ether)
-
Anhydrous hexane
-
Aqueous quenching solution (e.g., dilute sulfuric acid or ammonium (B1175870) chloride)
-
Sample extract in a suitable organic solvent (e.g., hexane)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Ensure the sample extract is in a dry, non-protic organic solvent.
-
To the sample extract, slowly add the pentylmagnesium bromide solution. The reaction is often exothermic.
-
Allow the reaction to proceed for a sufficient time (e.g., 15-30 minutes) at room temperature with occasional mixing.
-
Carefully quench the excess Grignard reagent by slowly adding the aqueous quenching solution. This step should be performed in a fume hood as it may produce flammable gases.
-
Vortex the mixture to ensure the excess reagent is fully neutralized.
-
Centrifuge the sample to separate the layers.
-
Collect the organic layer containing the pentylated derivatives for GC analysis.
Caption: Workflow for derivatization using a Grignard reagent.
Summary and Recommendations
The choice of derivatization reagent is highly dependent on the specific application, including the nature of the analytes, the sample matrix, and the available instrumentation.
-
This compound remains a convenient and effective reagent, particularly for aqueous samples where in situ derivatization is advantageous.[3]
-
Sodium tetra(n-propyl)borate is an excellent alternative that provides comparable performance to NaBEt₄ and can aid in chromatographic resolution.[1][2]
-
Sodium tetrakis(4-fluorophenyl)borate shows promise for achieving lower detection limits for specific analytes due to favorable fragmentation patterns in mass spectrometry.[4]
-
Grignard reagents are powerful and versatile derivatizing agents that can provide high derivatization yields.[8] However, their reactivity with water necessitates a more laborious, multi-step protocol in an organic solvent.[8][9]
For routine analysis of aqueous samples, tetraalkylborates like sodium tetra(n-propyl)borate offer a practical and efficient workflow. For applications requiring the utmost sensitivity, exploring reagents like sodium tetrakis(4-fluorophenyl)borate may be beneficial. Grignard reagents are a robust option when high derivatization efficiency is paramount and the sample is already in an organic matrix, or when the additional sample preparation steps are not a limiting factor. Researchers should carefully consider the trade-offs between ease of use, performance, and the specific requirements of their analytical method when selecting an alternative to this compound.
References
- 1. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.strem.com [resources.strem.com]
- 3. greenrivertech.com.tw [greenrivertech.com.tw]
- 4. researchgate.net [researchgate.net]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. Sodium tetrapropylborate for GC derivatization, LiChropur , = 85.0 T 105146-61-0 [sigmaaldrich.com]
- 8. Derivatization of tributyltin with sodium tetrakis(4-fluorophenyl)-borate for sensitivity improvement of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Derivatization Efficiency of Sodium Tetraethylborate
For Researchers, Scientists, and Drug Development Professionals
In the realm of trace elemental and organometallic analysis, derivatization is a critical step to enhance the volatility and chromatographic performance of target analytes, particularly for gas chromatography-based methods. Sodium tetraethylborate (NaBEt₄) has emerged as a widely used in-situ derivatizing agent, offering a convenient aqueous-phase ethylation for a variety of metal and organometallic species. This guide provides an objective comparison of the derivatization efficiency of this compound against other common derivatizing agents, supported by experimental data, to aid researchers in selecting the optimal method for their analytical needs.
Comparison of Derivatization Efficiency
The efficiency of a derivatization reaction is a key factor in the accuracy and sensitivity of an analytical method. The following tables summarize the quantitative performance of this compound compared to alternative reagents for the analysis of organotin, organolead, and selenium compounds.
Table 1: Comparison of Derivatization Agents for Organotin and Organolead Compounds
| Derivatizing Agent | Analyte | Derivatization Yield/Recovery | Limit of Detection (LOD) | Relative Standard Deviation (RSD) | Reference |
| This compound (NaBEt₄) | Organotins | 40-100% | 3-12 ng/L (as Sn) | 3-10% | [1] |
| Sodium tetra(n-propyl)borate (NaBPr₄) | Organotins & Organoleads | Not explicitly stated, but similar to NaBEt₄ | 3-12 ng/L (as Sn) | 3-10% | [1] |
| Pentylmagnesium Bromide (Grignard Reagent) | Organotins | 71-122% (calibrated recoveries) | 0.26-0.84 pg of Sn (method detection limits) | Not explicitly stated | [2] |
Table 2: Comparison of Derivatization Agents for Selenium Compounds
| Derivatizing Agent | Analyte | Limit of Detection (LOD) | Comments | Reference |
| This compound (NaBEt₄) | Selenite (B80905) (Se(IV)), Dimethylselenide (DMSe), Dimethyldiselenide (DMDSe) | 7.3-55 ng/L | Headspace SPME-GC-AED method. | [3] |
| 4,5-dichloro-1,2-phenylenediamine | Selenite (Se(IV)), Dimethylselenide (DMSe), Dimethyldiselenide (DMDSe) | 3-25 ng/L | Direct immersion SPME-GC-AED method, offering better sensitivity. | [3] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflows for derivatization using this compound and Grignard reagents.
Detailed Experimental Protocols
In-situ Ethylation of Organotins in Water using this compound
This protocol is adapted from methodologies for the analysis of organotin compounds in aqueous samples.
1. Reagents and Materials:
-
This compound (NaBEt₄), 1% (w/v) solution in water or THF. Prepare fresh or store solutions in THF at 4°C in the dark for up to one month.[1]
-
Acetate buffer (e.g., 1M, pH 4.5-5.4).
-
Hexane (B92381) or other suitable organic solvent.
-
Internal standard solution (e.g., tripropyltin).
-
Glassware should be used to avoid contamination from plastics.
2. Sample Preparation:
-
To a known volume of the aqueous sample (e.g., 100 mL), add an appropriate amount of the internal standard.
-
Add acetate buffer to adjust the pH of the sample to between 4 and 5.[4] This pH range is generally optimal for the ethylation of organotin compounds.
3. Derivatization:
-
Add 1 mL of the 1% NaBEt₄ solution to the buffered sample.
-
Shake the mixture for a sufficient time to ensure complete reaction (e.g., 30 minutes). An excess of NaBEt₄ is often necessary to compensate for its consumption by other reactive species in the sample matrix.[4]
4. Extraction:
-
Add a small volume of hexane (e.g., 1-2 mL) to the reaction mixture.
-
Shake vigorously to extract the ethylated, now more volatile, organotin compounds into the organic phase.
-
Allow the phases to separate.
5. Analysis:
-
Carefully collect the hexane layer.
-
The extract can be directly analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable detector.
Derivatization of Organotins using a Grignard Reagent
This protocol is based on the derivatization of organotin compounds with pentylmagnesium bromide.
1. Reagents and Materials:
-
Pentylmagnesium bromide in a suitable solvent (e.g., diethyl ether).
-
Hexane or other suitable organic solvent.
-
Sulfuric acid (H₂SO₄), e.g., 0.5 M.
-
Anhydrous sodium sulfate.
-
Internal standard solution.
2. Extraction:
-
Extract the organotin compounds from the sample matrix into an organic solvent.
-
Concentrate the extract to a small volume (e.g., 1 mL).
3. Derivatization:
-
To the concentrated extract, add the Grignard reagent (e.g., 0.5 mL of 2M pentylmagnesium bromide).
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
4. Quenching and Cleanup:
-
Carefully quench the excess Grignard reagent by slowly adding sulfuric acid.
-
Separate the organic layer.
-
Wash the organic layer with deionized water.
-
Dry the organic extract over anhydrous sodium sulfate.
5. Analysis:
-
The resulting solution containing the pentylated organotin derivatives is ready for GC-MS analysis.
Discussion and Conclusion
This compound offers a significant advantage in its ability to perform derivatization directly in the aqueous phase, simplifying sample preparation and reducing the use of organic solvents.[4] This in-situ capability is particularly beneficial for the analysis of environmental water samples. The derivatization efficiency of NaBEt₄ for organotin compounds is reported to be in the range of 40-100%, which is comparable to that of sodium tetra(n-propyl)borate.[1]
Grignard reagents, while effective and demonstrating high recoveries (71-122% for organotins), typically require a more complex, multi-step procedure involving solvent extraction prior to derivatization in an anhydrous organic solvent.[2] This can increase the potential for analyte loss and contamination. However, for certain matrices or when targeting specific derivatives (e.g., pentylated vs. ethylated), Grignard reagents may be the preferred choice.
For the analysis of selenium compounds, both this compound and 4,5-dichloro-1,2-phenylenediamine have been successfully employed. The choice between these reagents may depend on the desired sensitivity and the specific analytical setup, with the latter showing slightly lower detection limits in the cited study.[3]
Ultimately, the selection of a derivatization reagent should be based on the specific analytes of interest, the sample matrix, and the available instrumentation. For routine analysis of aqueous samples containing organometallic compounds, the simplicity and efficiency of in-situ ethylation with this compound make it a highly attractive option. For more complex matrices or when the highest possible recovery is paramount and procedural complexity is less of a concern, Grignard reagents remain a powerful alternative.
References
- 1. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two derivatizing agents for the simultaneous determination of selenite and organoselenium species by gas chromatography and atomic emission detection after preconcentration using solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.strem.com [resources.strem.com]
Cross-Validation of Analytical Results for Organometallic Compounds: A Comparison of Derivatization Agents
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of results obtained with sodium tetraethylborate and its alternatives for the analysis of organometallic compounds.
In the analytical sciences, particularly in environmental monitoring and toxicology, the accurate quantification of organometallic compounds such as organotins, organoleads, and organomercury is paramount. These compounds' toxicity and environmental impact necessitate reliable and validated analytical methods. Gas chromatography (GC) is a powerful technique for this purpose, but it requires a crucial pre-treatment step for non-volatile organometallic species: derivatization. This guide provides a comprehensive comparison of this compound (NaBEt₄), a widely used derivatizing agent, with its primary alternatives, offering experimental data and detailed protocols to aid in method selection and cross-validation of results.
The Role of Derivatization in Organometallic Analysis
Many organometallic compounds are ionic and non-volatile, making them unsuitable for direct analysis by gas chromatography. Derivatization chemically modifies these compounds to increase their volatility, allowing them to be vaporized in the GC inlet and separated on the chromatographic column.[1][2] The choice of derivatizing agent is critical as it can significantly impact the method's sensitivity, accuracy, and overall efficiency. The most common derivatization techniques for organometallic compounds are alkylation using this compound or Grignard reagents, and propylation using other tetraalkylborates.[1][3][4]
Comparative Performance of Derivatization Agents
The selection of a derivatization agent is a critical step in the analytical workflow. This section compares the performance of this compound (NaBEt₄) with two common alternatives: Grignard reagents (e.g., n-pentylmagnesium bromide) and sodium tetra(n-propyl)borate (NaBPr₄). The following tables summarize key performance metrics based on experimental data from comparative studies.
Table 1: Comparison of Limits of Detection (LOD) for Organotin Compounds
| Compound | Derivatization Agent | Limit of Detection (LOD) | Reference |
| Monobutyltin (MBT) | This compound (STEB) | 0.8 ng/L | [3] |
| n-Pentylmagnesium Bromide | 2.0 ng/L | [3] | |
| Dibutyltin (DBT) | This compound (STEB) | 0.5 ng/L | [3] |
| n-Pentylmagnesium Bromide | 1.5 ng/L | [3] | |
| Tributyltin (TBT) | This compound (STEB) | 0.2 ng/L | [3] |
| n-Pentylmagnesium Bromide | 3.0 ng/L | [3] |
Note: A study on marine organisms found that all considered organotin compounds showed lower detection limits with STEB derivatization; in particular for tributyltin (TBT), the difference between the two methods was more than an order of magnitude.[3][5]
Table 2: Performance Comparison of Tetraalkylborate Reagents for Organotin and Organolead Compounds
| Parameter | This compound (NaBEt₄) | Sodium Tetra(n-propyl)borate (NaBPr₄) | Reference |
| Limit of Detection (as tin) | 3 - 12 ng/L | 3 - 12 ng/L | [4][6] |
| Derivatization Yield | 40 - 100% | 40 - 100% | [4][6] |
| Relative Standard Deviation (RSD) | 3 - 10% | 3 - 10% | [4][6] |
Note: Both tetraalkylborates showed similar performance, with propylation being noted as the preferred method for the simultaneous determination of environmentally relevant organotin and organolead compounds.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable analytical data. This section provides methodologies for the derivatization of organometallic compounds using this compound and a Grignard reagent.
Protocol 1: In-situ Derivatization with this compound (NaBEt₄)
This protocol is adapted from methods for the analysis of organotin compounds in water samples.[7][8]
Materials:
-
Water sample
-
Internal standard solution (e.g., tripentyltin)
-
Sodium chloride (NaCl)
-
1% (w/v) this compound solution in deionized water or THF. The reagent is sensitive to air and moisture and is best handled in a controlled atmosphere.[1] For improved stability, NaBEt₄ can be dissolved in tetrahydrofuran (B95107) (THF) and stored at 4°C in the dark for up to a month.[4][6]
-
Organic solvent (e.g., iso-octane or hexane)
-
Sodium acetate (B1210297) buffer (pH 4-5)[1][8]
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
In a suitable volumetric flask, add a measured volume of the water sample (e.g., 200 mL).
-
Spike the sample with the internal standard to a known concentration.
-
Add sodium acetate buffer to adjust the pH to between 4 and 5, which is optimal for organotin derivatization.[1]
-
Add 1 mL of the 1% this compound solution and swirl to mix.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes).
-
Add a small volume of the organic solvent (e.g., 2.5 mL of iso-octane) to the flask.
-
Stopper the flask and shake vigorously for at least 30 minutes to extract the derivatized, now volatile, organometallic compounds.
-
If an emulsion forms, add a small amount of anhydrous sodium sulfate to break it.
-
Carefully transfer the organic layer to a GC vial for analysis.
Protocol 2: Derivatization with a Grignard Reagent (n-Pentylmagnesium Bromide)
This protocol is based on the analysis of organotin compounds in biological tissues and requires strictly anhydrous conditions.[3]
Materials:
-
Sample extract in an aprotic solvent (e.g., hexane)
-
Grignard reagent solution (e.g., n-pentylmagnesium bromide in diethyl ether)
-
Saturated ammonium (B1175870) chloride solution (for quenching)
-
Anhydrous sodium sulfate
Procedure:
-
Ensure the sample extract is completely dry, as Grignard reagents react violently with water.
-
In a reaction vial, place a measured volume of the sample extract.
-
Under an inert atmosphere (e.g., nitrogen or argon), add the Grignard reagent solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Carefully quench the excess Grignard reagent by the slow addition of a saturated ammonium chloride solution.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Transfer the dried organic solution to a GC vial for analysis.
Visualizing the Analytical Workflow
The choice of derivatization agent significantly influences the overall analytical workflow. The following diagrams, generated using Graphviz, illustrate the procedural differences between using this compound and a Grignard reagent.
Cross-Validation and Method Selection
Cross-validation of analytical results is crucial for ensuring data integrity. This can be achieved by analyzing the same sample using two different derivatization methods and comparing the results. The choice between this compound and a Grignard reagent will depend on the specific application, sample matrix, and available resources.
This compound (NaBEt₄):
-
Advantages:
-
Disadvantages:
Grignard Reagents:
-
Advantages:
-
Known for high reaction yields and the formation of stable derivatives.
-
A wide variety of Grignard reagents are commercially available, offering flexibility.
-
-
Disadvantages:
References
- 1. resources.strem.com [resources.strem.com]
- 2. youtube.com [youtube.com]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. researchgate.net [researchgate.net]
Performance of Sodium Tetraethylborate in Diverse Matrices: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of organometallic compounds is critical. Sodium tetraethylborate (NaBEt₄) has emerged as a widely used derivatizing agent for this purpose, converting polar and ionic organometallic species into their more volatile and thermally stable ethylated forms, facilitating their analysis by gas chromatography. This guide provides an objective comparison of this compound's performance against other ethylating agents, supported by experimental data, and details the methodologies for its application in various matrices.
This compound is a pyrophoric, air- and moisture-sensitive crystalline white powder that acts as an effective ethyl group donor.[1] Its primary advantage lies in its ability to derivatize analytes directly in an aqueous medium, which simplifies sample preparation by avoiding the need for solvent exchange, a necessary step when using Grignard reagents.[2][3] This in-situ derivatization is particularly beneficial for the analysis of environmental samples.[2]
Comparative Performance Analysis
The efficacy of this compound as a derivatizing agent is often compared with other alkylating agents, such as sodium tetra(n-propyl)borate and Grignard reagents. Key performance indicators include derivatization efficiency, limits of detection (LOD), and recovery rates in different sample types.
A study comparing ethylation by this compound with propylation by sodium tetra(n-propyl)borate for the analysis of organotin and organolead compounds in water samples found comparable results for both reagents. The derivatization yield ranged from 40-100%, with limits of detection between 3-12 ng/L (as tin) and a relative standard deviation of 3-10%.[3][4]
In the analysis of organotin compounds in plastic products, a method using a 2% this compound solution for ethyl derivatization followed by GC/MS analysis demonstrated good recoveries. For polyvinyl chloride (PVC) products, the recovery of spiked compounds ranged from 49.1% to 118.1%, while for a siliconized paper, it was between 88.8% and 102.2%.[5]
For the determination of selenite (B80905) and organoselenium compounds, this compound was compared with 4,5-dichloro-1,2-phenylenediamine. When using this compound with headspace solid-phase microextraction (HS-SPME), detection limits were between 7.3 and 55 ng L⁻¹.[6]
The primary alternative to tetraalkylborate reagents are Grignard reagents. While effective, Grignard reactions are more complex and labor-intensive as they cannot be performed in aqueous solutions, requiring initial extraction of the analytes into an aprotic solvent.[2][7]
| Reagent | Analyte | Matrix | Derivatization Yield (%) | LOD | Recovery (%) | Citation |
| This compound | Organotin & Organolead | Water | 40-100 | 3-12 ng/L (as Sn) | - | [3][4] |
| Sodium Tetra(n-propyl)borate | Organotin & Organolead | Water | 40-100 | 3-12 ng/L (as Sn) | - | [3][4] |
| This compound | Organotin Compounds | PVC Products | - | - | 49.1-118.1 | [5] |
| This compound | Organotin Compounds | Siliconized Paper | - | - | 88.8-102.2 | [5] |
| This compound | Selenite & Organoselenium | Water | - | 7.3-55 ng/L | - | [6] |
| 4,5-dichloro-1,2-phenylenediamine | Selenite & Organoselenium | Water | - | 3-25 ng/L | - | [6] |
Experimental Protocols
The successful application of this compound for derivatization requires careful optimization of several experimental parameters, including pH, reagent concentration, and reaction time. The yield of the ethylated products is dependent on the degree of substitution and the type of alkyl groups on the metal.[2]
General Protocol for Derivatization of Organotin Compounds in Water:
This protocol is a generalized procedure based on common practices reported in the literature.[7][8]
-
Sample Preparation:
-
Derivatization:
-
Extraction:
-
Analysis:
-
Carefully remove a portion of the organic layer with a Pasteur pipette and transfer it to a GC vial for analysis by GC-MS or another suitable detector.[7]
-
It is important to note that an excess of this compound is often required to compensate for its consumption by other reactive metals and matrix components.[2][11]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the derivatization and analysis of target analytes using this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. resources.strem.com [resources.strem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of two derivatizing agents for the simultaneous determination of selenite and organoselenium species by gas chromatography and atomic emission detection after preconcentration using solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
A Critical Review of Sodium Tetraethylborate in Environmental Analysis: A Comparison with Alternative Derivatization Agents
For researchers, scientists, and drug development professionals, the accurate quantification of organometallic compounds in environmental matrices is paramount. This guide provides a critical review of sodium tetraethylborate (NaBEt4), a widely used derivatization agent, and compares its performance with other common alternatives. Experimental data is presented to support the objective comparison, and detailed protocols are provided for key methodologies.
This compound has established itself as a cornerstone for the speciation analysis of various organometallic compounds, particularly those of tin, lead, and mercury, in environmental samples.[1][2][3] Its primary function is to ethylate the target analytes, increasing their volatility and thermal stability, which are prerequisites for gas chromatographic (GC) analysis.[3][4] This in situ derivatization technique offers a convenient and efficient alternative to other methods, such as those employing Grignard reagents or sodium tetrahydridoborate.[3][5]
Performance Comparison of Derivatization Agents
The choice of derivatization agent significantly impacts the sensitivity, accuracy, and overall performance of the analytical method. Below is a comparative summary of this compound and its main alternatives.
| Derivatization Agent | Target Analytes | Advantages | Disadvantages |
| This compound (NaBEt4) | Organotins, Organoleads, Organomercury | In situ derivatization in aqueous samples, simplifying the procedure.[3] Good derivatization yields (40-100%) for many compounds.[6][7] Lower detection limits for some analytes compared to Grignard reagents.[2] | Sensitive to pH; optimal range is typically 4-5 for organotins.[3] Excess reagent is often required due to reactions with other matrix components.[3] Can be sensitive to air and moisture.[8] |
| Grignard Reagents (e.g., n-pentylmagnesium bromide) | Organotins, Organoleads | Effective for a wide range of organometallic compounds. | More complex and labor-intensive procedure, often requiring anhydrous conditions and solvent extraction steps.[2][9] Can be less sensitive for certain analytes like tributyltin (TBT) compared to NaBEt4.[2] |
| Sodium Tetrahydridoborate (NaBH4) | Organotins, Organomercury | Used for hydride generation, a well-established technique. | Can suffer from interferences from the sample matrix.[5] |
| Sodium Tetra(n-propyl)borate (NaBPr4) | Organotins, Organoleads, Organomercury | Offers an alternative alkylation with potentially different chromatographic separation and sensitivity.[6][7][10] Can be the preferred method for simultaneous determination of organotin and organolead compounds.[6][7] | Not as widely used or commercially available as NaBEt4.[10] |
Quantitative Performance Data
The following tables summarize key performance metrics for the analysis of common organometallic pollutants using different derivatization techniques.
Table 1: Detection Limits for Organotin Compounds
| Compound | Derivatization Agent | Matrix | Detection Limit (ng/L as Sn) | Reference |
| Monobutyltin (MBT) | This compound | River Sediment | 9 | [11] |
| Dibutyltin (DBT) | This compound | River Sediment | 38 | [11] |
| Tributyltin (TBT) | This compound | River Sediment | 12 | [11] |
| Various Organotins | This compound | Water | 3 - 12 | [6][7] |
| Various Organotins | Sodium Tetra(n-propyl)borate | Water | 3 - 12 | [6][7] |
| Tributyltin (TBT) | This compound | Water | 5 | [9] |
Table 2: Derivatization Yields and Precision
| Compound | Derivatization Agent | Derivatization Yield (%) | Relative Standard Deviation (%) | Reference |
| Various Organotins | This compound | 40 - 100 | 3 - 10 | [6][7] |
| Various Organotins | Sodium Tetra(n-propyl)borate | 40 - 100 | 3 - 10 | [6][7] |
Experimental Protocols
Protocol 1: Ethylation of Organotin Compounds in Water Samples using NaBEt4
This protocol describes the in situ derivatization of organotin compounds in aqueous samples followed by extraction and analysis by GC-MS.
-
Sample Preparation:
-
Place 200 mL of the water sample into a 250 mL volumetric flask.
-
Add an appropriate internal standard (e.g., tripentyltin) to a final concentration of 100 ng/L.
-
Add 10 g of sodium chloride and swirl to dissolve.
-
-
Derivatization:
-
Adjust the sample pH to between 4.5 and 5 using an appropriate buffer (e.g., acetate (B1210297) buffer).[8]
-
Add 1 mL of a freshly prepared 1% (w/v) aqueous solution of this compound.[9] The NaBEt4 solution should be prepared in 0.1 M NaOH and can be stored frozen in small aliquots.[8]
-
-
Extraction:
-
Immediately add 2.5 mL of a suitable organic solvent (e.g., iso-octane or hexane).
-
Stopper the flask and shake vigorously for at least 30 minutes.
-
Allow the phases to separate. If an emulsion forms, it can be broken by adding anhydrous sodium sulfate.
-
-
Analysis:
-
Carefully transfer a portion of the organic layer to a GC vial.
-
Analyze the extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Protocol 2: General GC-MS Parameters for Ethylated Organometals
The following are typical starting parameters for the GC-MS analysis of ethylated organometallic compounds. Optimization will be required based on the specific analytes and instrumentation.
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, temperature 250-280°C.[12]
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d. x 0.25 µm film thickness) is commonly used.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 minutes.
-
Ramp: 20°C/min to 300°C.
-
Final hold: 0.5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the ethylated derivatives.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the key steps and logical flow of the analytical processes discussed.
Caption: Workflow for organometal analysis using NaBEt4 derivatization.
Caption: Comparison of common derivatization approaches.
References
- 1. tandfonline.com [tandfonline.com]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. resources.strem.com [resources.strem.com]
- 4. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of this compound and sodium tetra(n-propyl)borate as derivatization reagent for the speciation of organotin and organolead compounds in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sodium tetraethyl borate - Chromatography Forum [chromforum.org]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Comparison of different derivatization approaches for mercury speciation in biological tissues by gas chromatography/inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
Safety Operating Guide
Proper Disposal of Sodium Tetraethylborate: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper handling and disposal of sodium tetraethylborate (NaBEt₄) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. This compound is a pyrophoric, water-reactive, and highly flammable solid, necessitating stringent handling and disposal protocols.[1][2][3][4]
Immediate Safety and Handling Precautions
Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2] Key safety considerations include:
-
Inert Atmosphere: All manipulations of solid this compound should be conducted under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using a Schlenk line.[5]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical-resistant gloves, and chemical splash goggles at all times.[1] A face shield is also recommended when working outside of a glovebox.[5]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot surfaces, and spark-producing equipment.[2]
-
Spill Response: In case of a spill, do not use water. Smother the spill with dry sand or powdered lime and contact your institution's environmental health and safety (EHS) department immediately.[2]
Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity. Bulk quantities must be disposed of as hazardous waste through a licensed chemical destruction facility.[4] For residual amounts or contaminated materials in a laboratory setting, a carefully controlled quenching (deactivation) procedure is required.
Small-Scale Laboratory Quenching Protocol
This protocol is designed for the safe deactivation of small quantities (typically less than 1-2 grams) of this compound.
Experimental Protocol:
-
Preparation and Inerting:
-
Conduct the entire procedure in a functioning fume hood.
-
Place a three-necked round-bottom flask, equipped with a magnetic stir bar, an argon or nitrogen inlet, and a dropping funnel, in an ice/water bath.
-
Purge the entire apparatus with an inert gas for at least 30 minutes to ensure an oxygen-free atmosphere.
-
-
Dilution:
-
Under the inert atmosphere, carefully transfer the this compound waste into the flask.
-
Add a dry, inert solvent, such as toluene, to the flask to create a dilute and stirrable slurry. This helps to dissipate heat during the quenching process.
-
-
Controlled Quenching:
-
Fill the dropping funnel with a quenching agent. A sequence of alcohols with increasing reactivity is recommended to control the reaction rate. Start with a less reactive alcohol like isopropanol (B130326).
-
With vigorous stirring, slowly add the isopropanol dropwise to the this compound slurry. The reaction is exothermic and may produce gas, so the addition must be slow to avoid a dangerous buildup of heat and pressure.
-
Once the addition of isopropanol is complete and the reaction subsides, you can sequentially and with the same caution, switch to ethanol, and then methanol.
-
After the reaction with the final alcohol is complete, very slowly add water to quench any remaining reactive material. Be prepared for some gas evolution.
-
-
Neutralization and Final Disposal:
-
Once the quenching is complete and the solution has returned to room temperature, check the pH of the aqueous layer.
-
Neutralize the solution with a dilute acid (e.g., 1 M HCl) if it is basic.
-
The final, neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS program. Do not pour the quenched solution down the drain.[2]
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents spontaneous ignition of pyrophoric this compound.[5] |
| Solvent | Dry, inert solvent (e.g., Toluene) | Dilutes the reagent and helps to manage heat generated during quenching. |
| Quenching Agents | 1. Isopropanol2. Ethanol3. Methanol4. Water | Gradual increase in reactivity allows for controlled deactivation and prevents a violent reaction. |
| Temperature | 0 °C (Ice Bath) | Controls the exothermic reaction and minimizes the risk of thermal runaway. |
| Addition Rate | Slow, dropwise | Prevents a rapid, uncontrolled reaction, and the buildup of pressure and heat. |
| Final Disposal | Collect in a labeled hazardous waste container | Ensures compliance with environmental regulations. |
Logical Workflow for this compound Disposal
Caption: A step-by-step workflow for the safe laboratory disposal of this compound.
References
Personal protective equipment for handling Sodium tetraethylborate
This guide provides critical safety and logistical information for the handling and disposal of Sodium tetraethylborate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory operations and mitigate risks associated with this pyrophoric and water-reactive compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly hazardous chemical that requires stringent safety protocols. It is classified as a pyrophoric solid, meaning it can ignite spontaneously upon contact with air.[1][2] It is also water-reactive, releasing flammable gases when it comes into contact with moisture.[1][3] Due to its air and moisture sensitivity, it must be handled with extreme care.[4][5]
Potential health effects include irritation to the eyes, skin, and respiratory tract.[4] Ingestion or absorption through the skin may be harmful.[4]
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | To protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., butyl rubber, neoprene, or nitrile).[6][7] Gloves must be inspected for pinholes before use.[3][7] | To prevent skin contact and absorption.[4] |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat should be worn.[3][7] Long sleeves and closed-toe shoes are mandatory.[6][8] | To protect skin from exposure and in case of fire.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4][5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] | To prevent inhalation of harmful dust.[4] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is paramount to prevent accidents.
Handling:
-
Inert Atmosphere: All handling of this compound must be conducted under an inert atmosphere, such as argon or nitrogen.[2][5]
-
Ventilation: Work must be performed in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize dust generation and accumulation.[6][7]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3] Smoking is strictly prohibited in the handling area.[1]
-
Tools: Use non-sparking, spark-proof tools and explosion-proof equipment.[3]
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling and before breaks.[7] Do not eat, drink, or smoke in the laboratory.[6]
Storage:
-
Container: Store in a tightly closed, suitable container in a cool, dry place.[4]
-
Environment: The storage area must be a designated flammables area, away from incompatible materials such as acids, halogens, and oxidizing agents.[5]
-
Moisture and Air: Protect from moisture and air at all times.[2][5]
Emergency and First Aid Procedures
Immediate and appropriate response to an exposure or spill is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing.[9] Brush off any loose particles from the skin and then flush the skin with plenty of soap and water for at least 15 minutes.[3][9] If irritation persists, seek medical attention.[5] |
| Inhalation | Move the exposed person to fresh air at once.[9] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[9] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[3] |
Spill and Disposal Plan
Spill Response:
In the event of a spill, the primary objectives are to isolate the area, prevent the spread of the material, and ensure the safety of all personnel. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Waste Disposal:
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[4]
-
Procedure: Dispose of contents and container to an approved waste disposal plant.[5][10] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Packaging can be triple-rinsed and offered for recycling or reconditioning, or punctured to be made unusable and disposed of in a sanitary landfill.[3]
Firefighting Measures
-
Extinguishing Media: In case of fire, use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3] Do NOT use water , as it reacts violently with this compound to release flammable gases.[11]
-
Firefighter Protection: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[4]
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
